molecular formula C16H19BrN2O2 B15607906 Gpr183-IN-1

Gpr183-IN-1

Cat. No.: B15607906
M. Wt: 351.24 g/mol
InChI Key: NSJKIFRBTRWMMT-ZZXKWVIFSA-N
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Description

Gpr183-IN-1 is a useful research compound. Its molecular formula is C16H19BrN2O2 and its molecular weight is 351.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-(oxetan-3-yl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C16H19BrN2O2/c17-14-4-1-13(2-5-14)3-6-16(20)19-9-7-18(8-10-19)15-11-21-12-15/h1-6,15H,7-12H2/b6-3+

InChI Key

NSJKIFRBTRWMMT-ZZXKWVIFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GPR183 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Gpr183-IN-1: Extensive searches of scientific literature did not yield specific information for a compound designated "this compound." This guide will therefore focus on the well-characterized mechanisms of action of known GPR183 antagonists, such as NIBR189 and GSK682753, which are representative of this class of inhibitors. The principles and methodologies described herein are applicable to the study of any GPR183 antagonist.

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration. Its role in orchestrating the movement of B cells, T cells, and macrophages has made it a compelling target for therapeutic intervention in various inflammatory and autoimmune diseases. This technical guide provides a detailed overview of the mechanism of action of GPR183 antagonists for researchers, scientists, and drug development professionals.

The GPR183 Signaling Pathway

GPR183 is activated by its endogenous ligands, which are specific oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2][3] This oxysterol is produced from cholesterol through the enzymatic action of cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).[4][5] Upon binding of 7α,25-OHC, GPR183, a Gαi-coupled receptor, initiates a signaling cascade that leads to chemotaxis, guiding immune cells to areas of high oxysterol concentration.[3][6][7] This process is crucial for the proper positioning of immune cells within secondary lymphoid organs and for their recruitment to sites of inflammation.[5][8]

GPR183_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) G_protein->Downstream Migration Cell Migration & Chemotaxis Downstream->Migration Oxysterol 7α,25-OHC (Ligand) Oxysterol->GPR183 Binds & Activates Antagonist GPR183 Antagonist (e.g., this compound) Antagonist->GPR183 Blocks Binding

Figure 1: GPR183 signaling pathway and antagonist inhibition.

Mechanism of Action of GPR183 Antagonists

GPR183 antagonists are small molecules that competitively bind to the GPR183 receptor, thereby preventing the binding of its endogenous ligand, 7α,25-OHC. This blockade of ligand binding inhibits the downstream signaling cascade, ultimately abrogating the chemotactic response of GPR183-expressing immune cells.[2] The therapeutic effect of these antagonists stems from their ability to reduce the infiltration of inflammatory cells, such as macrophages, into tissues during pathological conditions like viral infections and autoimmune diseases.[4][5]

Quantitative Data for GPR183 Antagonists

The potency of GPR183 antagonists is typically determined through in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an antagonist required to inhibit the response by 50%.

CompoundAssay TypeLigand ConcentrationIC50 (µM)Reference
GSK682753AGTP Turnover100 nM 7α,25-OHC0.35[9]
NIBR189GTP Turnover100 nM 7α,25-OHC0.23[9]

Experimental Protocols

The characterization of GPR183 antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

1. Fluorescence-Based GTP Turnover Assay:

This assay measures the ability of a compound to inhibit the GPR183-mediated activation of Gαi protein.

  • Principle: In the presence of an agonist like 7α,25-OHC, GPR183 catalyzes the exchange of GDP for GTP on the Gαi subunit. The rate of this exchange can be monitored using a fluorescently labeled GTP analog. Antagonists will inhibit this process in a dose-dependent manner.

  • Methodology:

    • Purified human GPR183 receptor and heterotrimeric Gi protein are mixed in a detergent solution.

    • The GPR183 agonist, 7α,25-OHC (e.g., at 100 nM), is added to stimulate G protein activation.

    • Varying concentrations of the GPR183 antagonist are added to the mixture.

    • The reaction is initiated by the addition of a fluorescent GTP analog.

    • The change in fluorescence is measured over time using a plate reader.

    • The initial rates of GTP turnover are plotted against the antagonist concentration to determine the IC50 value.[9]

2. Cell Migration Assay (Chemotaxis Assay):

This assay assesses the ability of an antagonist to block the agonist-induced migration of GPR183-expressing cells.

  • Principle: GPR183-expressing cells will migrate across a porous membrane towards a chemoattractant gradient of 7α,25-OHC. An antagonist will inhibit this migration.

  • Methodology:

    • GPR183-expressing cells (e.g., U937 cells) are placed in the upper chamber of a transwell plate with a porous membrane.

    • The lower chamber contains a medium with a specific concentration of 7α,25-OHC (e.g., 10 nM) to act as a chemoattractant.

    • Varying concentrations of the GPR183 antagonist are added to the upper chamber with the cells.

    • The plate is incubated for a set period (e.g., 3 hours) to allow for cell migration.

    • The number of cells that have migrated to the lower chamber is quantified, for example, by using a cell counting dye like CCK-8 and measuring absorbance.[9]

Experimental_Workflow cluster_0 Cell Migration Assay start Start prep_cells Prepare GPR183-expressing cells start->prep_cells add_antagonist Add varying concentrations of antagonist to cells prep_cells->add_antagonist place_in_transwell Place cells in upper chamber add_antagonist->place_in_transwell add_agonist Add 7α,25-OHC to lower chamber place_in_transwell->add_agonist incubate Incubate (e.g., 3h, 37°C) add_agonist->incubate quantify Quantify migrated cells in lower chamber incubate->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

References

Gpr183-IN-1: A Technical Guide to Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the adaptive immune response.[1][2] Its activation by endogenous oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), governs the migration and positioning of immune cells, including B cells, T cells, and dendritic cells, within lymphoid tissues.[1][2] Dysregulation of the GPR183 signaling pathway has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. Gpr183-IN-1 is a potent inhibitor of GPR183, and this guide provides an in-depth overview of its target engagement and binding affinity, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

This compound and Related Modulator Activity

This compound demonstrates significant potency in functional cellular assays. The inhibitory activity of this compound and other key GPR183 modulators is summarized in the table below. This data is primarily derived from in vitro assays measuring the inhibition of GPR183-mediated signaling cascades.

CompoundAssay TypeSpeciesPotency (IC50/EC50/Kd)Reference
This compound Ca2+ MobilizationN/A39.97 nM (IC50)
Gpr183-IN-2Ca2+ MobilizationN/A39.45 nM (IC50)
NIBR189Functional AssayHuman11 nM (IC50)
NIBR189Functional AssayMouse16 nM (IC50)
NIBR189G Protein ActivationN/A0.23 µM (IC50)
GSK682753AFunctional AssayN/A53.6 nM (IC50)
GSK682753AG Protein ActivationN/A0.35 µM (IC50)
ML401Functional AssayN/A1.03 nM (IC50)
SAE-14Ca2+ MobilizationN/A28.5 nM (IC50)
Compound 33Functional AssayN/A0.82 nM (IC50)
7α,25-DihydroxycholesterolFunctional AssayN/A140 pM (EC50)
7α,25-DihydroxycholesterolBinding AssayN/A450 pM (Kd)
7α,25-DihydroxycholesterolG Protein ActivationN/A60 nM (EC50)

GPR183 Signaling Pathway

GPR183 is a Gαi-coupled receptor. Upon binding of an agonist, such as its endogenous ligand 7α,25-OHC, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR183 signaling has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically ERK and p38.[1] Furthermore, this pathway can lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.[2]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 G_protein Gαiβγ GPR183->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits MAPK_cascade MAPK Cascade (ERK, p38) G_protein->MAPK_cascade Activates Agonist 7α,25-OHC (Agonist) Agonist->GPR183 Activates Antagonist This compound (Antagonist) Antagonist->GPR183 Inhibits cAMP cAMP AdenylylCyclase->cAMP Decreases CellularResponse Immune Cell Migration cAMP->CellularResponse NFkB NF-κB Activation MAPK_cascade->NFkB NFkB->CellularResponse

GPR183 Signaling Cascade

Experimental Protocols for Target Engagement and Binding Affinity

A variety of biophysical and cell-based assays are employed to characterize the interaction of compounds like this compound with the GPR183 receptor. Below are detailed methodologies for key experiments.

Calcium (Ca2+) Mobilization Assay

This functional assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium, a downstream event of Gαi-coupled receptor activation.

Principle: Gαi activation can lead to the release of intracellular calcium stores. This change in calcium concentration can be detected by a calcium-sensitive fluorescent dye. Antagonists will inhibit the signal produced by a known agonist.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed GPR183-expressing cells in a microplate B Load cells with a calcium-sensitive fluorescent dye A->B C Incubate cells with This compound (or vehicle) B->C D Add GPR183 agonist (e.g., 7α,25-OHC) C->D E Measure fluorescence intensity over time using a plate reader D->E F Analyze data to determine IC50 values E->F

Calcium Mobilization Assay Workflow

Detailed Protocol (Example):

  • Cell Culture:

    • HEK293 cells stably expressing human GPR183 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation:

    • A serial dilution of this compound is prepared in the assay buffer.

    • The dye-loading solution is removed, and the this compound dilutions are added to the wells. The plate is incubated for 30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken for a few seconds.

    • A solution of 7α,25-OHC (at a concentration that elicits a submaximal response, e.g., EC80) is added to all wells simultaneously by the instrument.

    • Fluorescence is monitored continuously for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is calculated for each well.

    • The data is normalized to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Radioligand Competition Binding Assay

This assay directly measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the GPR183 receptor.

Principle: A radiolabeled ligand with known affinity for GPR183 is incubated with a source of the receptor (e.g., cell membranes). The amount of bound radioactivity is measured in the presence of increasing concentrations of the unlabeled competitor. This allows for the determination of the competitor's binding affinity (Ki).

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare membranes from GPR183-expressing cells B Incubate membranes with a fixed concentration of radiolabeled GPR183 ligand A->B C Add increasing concentrations of this compound B->C D Separate bound from free radioligand (e.g., by filtration) C->D E Quantify bound radioactivity using a scintillation counter D->E F Determine IC50 and calculate Ki E->F

Radioligand Binding Assay Workflow

Detailed Protocol (Example):

  • Membrane Preparation:

    • GPR183-expressing cells are harvested, washed, and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, the following are added in order: assay buffer, serial dilutions of this compound, a fixed concentration of a suitable GPR183 radioligand (e.g., [3H]-labeled antagonist), and the GPR183-containing membranes.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled GPR183 ligand.

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a microplate scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 is determined from the resulting sigmoidal curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound of interest, heated to denature unstable proteins, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Experimental Workflow:

CETSA_Workflow A Treat intact cells with This compound or vehicle B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble proteins from precipitated proteins B->C D Quantify the amount of soluble GPR183 (e.g., by Western Blot or ELISA) C->D E Plot protein abundance vs. temperature to generate a melting curve D->E F A shift in the melting curve indicates target engagement E->F

Cellular Thermal Shift Assay (CETSA) Workflow

Detailed Protocol (Example):

  • Cell Treatment:

    • Cells expressing GPR183 are cultured and treated with this compound or vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis and Fractionation:

    • The cells are lysed (e.g., by freeze-thaw cycles or addition of a lysis buffer).

    • The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • The supernatant containing the soluble proteins is collected.

    • The amount of soluble GPR183 in each sample is determined using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each treatment condition, the amount of soluble GPR183 is plotted against the corresponding temperature.

    • The resulting curves are fitted to a sigmoidal dose-response equation to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A shift in the Tm to a higher temperature in the presence of this compound indicates stabilization of the receptor and confirms target engagement.

Conclusion

This compound is a potent inhibitor of the GPR183 receptor, demonstrating significant activity in cell-based functional assays. The methodologies described in this guide provide a robust framework for characterizing the target engagement and binding affinity of this compound and other GPR183 modulators. A thorough understanding of these experimental approaches and the underlying signaling pathways is crucial for the continued development of novel therapeutics targeting the GPR183-oxysterol axis for the treatment of immune-mediated diseases.

References

Gpr183-IN-1: A Technical Overview of its Antagonistic Effect on the GPR183 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gpr183-IN-1, a representative potent and selective antagonist of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This document details the impact of this compound on the GPR183 signaling pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of immunology and inflammatory diseases.

Introduction to GPR183

GPR183 is a receptor for oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being its most potent endogenous agonist.[1][2] The expression of GPR183 is prominent on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[2][3][4] The interaction between GPR183 and its ligands plays a crucial role in mediating immune cell migration and positioning within lymphoid tissues, a fundamental process for mounting an effective immune response.[2][3] Dysregulation of the GPR183 signaling pathway has been implicated in several inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease (IBD), and severe viral infections.[5][6][7][8][9][10] This has positioned GPR183 as a promising therapeutic target for these conditions.

This compound is a potent antagonist designed to inhibit the signaling cascade initiated by the binding of oxysterols to GPR183. Its mechanism of action involves blocking the receptor, thereby preventing the downstream signaling events that lead to immune cell migration and activation.

The GPR183 Signaling Pathway and the Effect of this compound

The GPR183 signaling pathway is initiated by the binding of its agonist, 7α,25-OHC, which triggers a cascade of intracellular events. GPR183 couples to Gαi proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[4] A primary consequence of this signaling is the chemotaxis of GPR183-expressing immune cells towards a gradient of 7α,25-OHC.[2][11]

This compound acts as a competitive antagonist, binding to GPR183 and preventing the binding of its natural agonist. This blockade of the receptor inhibits the Gαi-mediated signaling cascade, thereby abrogating the downstream cellular responses, most notably chemotaxis.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Agonist) GPR183 GPR183 Receptor 7a,25-OHC->GPR183 Binds & Activates This compound This compound (Antagonist) This compound->GPR183 Binds & Inhibits Gai Gαi Protein GPR183->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Ca_Mobilization Ca²⁺ Mobilization Gai->Ca_Mobilization Induces cAMP cAMP AC->cAMP Produces Chemotaxis Cell Migration (Chemotaxis) cAMP->Chemotaxis Regulates Ca_Mobilization->Chemotaxis Leads to Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_migration Migration cluster_quantification Quantification Start Start: GPR183-expressing cells Incubation Pre-incubate cells with this compound Start->Incubation Upper_Chamber Add cells to upper chamber Incubation->Upper_Chamber Chamber_Setup Prepare Transwell chamber Lower_Chamber Add 7α,25-OHC to lower chamber Chamber_Setup->Lower_Chamber Chamber_Setup->Upper_Chamber Incubate Incubate chamber Lower_Chamber->Incubate Upper_Chamber->Incubate Migration Cells migrate towards 7α,25-OHC Incubate->Migration Quantify Quantify migrated cells Migration->Quantify Analyze Analyze inhibitory effect Quantify->Analyze

References

A Technical Guide to the G-Protein Coupled Receptor 183 (GPR183/EBI2) and its Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Gpr183-IN-1" does not correspond to a publicly documented chemical entity in scientific literature or databases as of the latest update. This guide therefore focuses on the well-characterized therapeutic target, G protein-coupled receptor 183 (GPR183), and its key known modulators, providing the structural, quantitative, and methodological information relevant to research and development in this area.

Introduction to GPR183 (EBI2)

G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a Class A GPCR that plays a critical role in the adaptive immune response.[1][2] It was first identified due to its significant upregulation following Epstein-Barr virus infection.[1] GPR183 is predominantly expressed on the surface of various immune cells, including B cells, T cells, dendritic cells, and macrophages.[3][4] The receptor's primary function is to direct the migration and positioning of these cells within secondary lymphoid organs, a process crucial for mounting an effective immune response.[1][4]

The endogenous ligands for GPR183 are oxysterols, which are hydroxylated forms of cholesterol.[1] The most potent of these is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] Gradients of 7α,25-OHC in lymphoid tissues act as chemotactic cues, guiding GPR183-expressing cells to specific microenvironments essential for antigen presentation and lymphocyte activation.[1][4] Given its central role in immune cell trafficking, aberrant GPR183 signaling is implicated in various autoimmune and inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis, making it an attractive target for therapeutic intervention.[3][5]

Chemical Structures and Properties of Key GPR183 Modulators

The study of GPR183 has been enabled by the characterization of its endogenous agonist and the development of potent synthetic antagonists and inverse agonists.

  • 7α,25-Dihydroxycholesterol (7α,25-OHC): The primary endogenous agonist for GPR183.[1]

  • GSK682753A: A potent synthetic inverse agonist.[3][6]

  • NIBR189: A potent synthetic antagonist.[7][8]

The chemical structures of these key modulators are presented below.

Compound NameStructureChemical FormulaMolecular Weight ( g/mol )
7α,25-Dihydroxycholesterol [Image of 7α,25-Dihydroxycholesterol structure][9][10]C₂₇H₄₆O₃418.7[10]
GSK682753A [Image of GSK682753A structure][3][11]C₂₄H₂₄Cl₃N₃O₃524.83
NIBR189 [Image of NIBR189 structure][3][7]C₂₃H₂₄BrN₃O₂429.31[7]

Quantitative Data Summary

The potencies of the primary GPR183 agonist and key antagonists have been determined through various in vitro functional assays. The data are summarized for comparative analysis.

CompoundActionAssay TypePotencyReference
7α,25-Dihydroxycholesterol AgonistG-protein ActivationEC₅₀ = 60 nM[3]
7α,25-Dihydroxycholesterol AgonistEBI2 ActivationEC₅₀ = 140 pM[12][13]
GSK682753A Inverse AgonistCREB ReporterIC₅₀ = 53.6 nM[6]
GSK682753A Inverse AgonistG-protein Activation (vs 100 nM 7α,25-OHC)IC₅₀ = 0.35 µM (350 nM)[3]
GSK682753A Antagonist[³⁵S]GTPγS Binding (vs 1 nM 7α,25-OHC)IC₅₀ = 0.2 µM (200 nM)[11]
NIBR189 AntagonistBinding AssayIC₅₀ = 16 nM[7]
NIBR189 AntagonistFunctional AssayIC₅₀ = 11 nM[7][8]
NIBR189 AntagonistG-protein Activation (vs 100 nM 7α,25-OHC)IC₅₀ = 0.23 µM (230 nM)[3]
NIBR189 AntagonistU937 Cell MigrationIC₅₀ = 0.3 nM[7]

GPR183 Signaling Pathway

GPR183 couples primarily through the inhibitory G-protein alpha subunit, Gαi.[5] Upon activation by an agonist like 7α,25-OHC, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effector proteins. Key consequences of GPR183 activation include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK and p38.[14] These signaling events ultimately culminate in the primary biological function of GPR183: chemotaxis.[4]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR183 GPR183 (EBI2) G_protein Gαiβγ GPR183->G_protein Activates G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ligand 7α,25-OHC (Agonist) Ligand->GPR183 Activates Antagonist NIBR189 / GSK682753A (Antagonist) Antagonist->GPR183 Inhibits G_alpha_GTP->AC Inhibits MAPK_cascade MAPK Cascade (ERK, p38) G_beta_gamma->MAPK_cascade Activates Chemotaxis Cell Migration (Chemotaxis) MAPK_cascade->Chemotaxis Leads to

GPR183 Gαi-coupled signaling pathway.

Experimental Protocols

GTP Turnover Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of a G-protein coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human GPR183 (e.g., CHO or HEK293 cells).[11]

  • Reaction Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. Add GDP to a final concentration of 10 µM to stabilize the inactive state of the G-protein.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, cell membranes (typically 5-15 µg protein per well), and the test compounds (agonist or antagonist).

  • Initiation: Add a solution containing [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.[11] For antagonist mode, a fixed concentration of an agonist (e.g., 1 nM 7α,25-OHC) is also added.[11]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation to allow for GTPγS binding.[15]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.

  • Detection: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

GTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare GPR183-expressing cell membranes add_reagents Add membranes, buffer, & compounds to plate prep_membranes->add_reagents prep_buffer Prepare assay buffer (with GDP) prep_buffer->add_reagents prep_compounds Prepare test compounds (agonist/antagonist) prep_compounds->add_reagents add_gtp Add [³⁵S]GTPγS (and agonist for antagonist mode) add_reagents->add_gtp incubate Incubate at 30°C (30-60 min) add_gtp->incubate filtrate Rapid filtration to separate bound from free [³⁵S]GTPγS incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Quantify radioactivity (Scintillation Counter) wash->count analyze Calculate specific binding and determine EC₅₀/IC₅₀ count->analyze

Workflow for a [³⁵S]GTPγS binding assay.
Cell Migration (Chemotaxis) Assay

This assay measures the ability of a compound to stimulate or inhibit the directed movement of cells expressing the target receptor along a chemoattractant gradient.

Methodology:

  • Cell Culture: Use a cell line endogenously expressing GPR183, such as the U937 monocyte cell line, or a cell line transduced to express the receptor.[7][16] Culture cells in appropriate media. For some protocols, cells are kept in lipid-depleted media overnight prior to the assay.[7]

  • Assay Setup (Transwell System): Use a multi-well plate with Transwell inserts (e.g., 5.0 µm pore size polycarbonate membranes).[7]

  • Chemoattractant Loading: In the lower chamber, add assay medium (e.g., RPMI with 1% BSA) containing the chemoattractant (e.g., 7α,25-OHC at a fixed concentration). For antagonist testing, the potential antagonist is also added to both the upper and lower chambers.

  • Cell Loading: Resuspend cells in the assay medium and add a defined number of cells (e.g., 0.75 x 10⁵ cells in 75 µL) to the upper chamber of the Transwell insert.[7]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of 2-4 hours to allow for cell migration through the porous membrane into the lower chamber.[7]

  • Cell Quantification: After incubation, carefully remove the insert. Collect the cells from the lower chamber.

  • Detection: Quantify the number of migrated cells. This can be done using various methods, such as flow cytometry, a cell viability assay (e.g., using CCK-8 dye), or direct cell counting with a hemocytometer.[3][7]

  • Data Analysis: The number of migrated cells in response to the test compound is compared to the basal migration (no chemoattractant) and maximal migration (chemoattractant alone). For antagonists, the percent inhibition of agonist-induced migration is calculated to determine an IC₅₀ value.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Culture GPR183-expressing cells (e.g., U937) load_upper Load cells into upper chamber prep_cells->load_upper prep_plate Prepare Transwell plate load_lower Load lower chamber with chemoattractant +/- antagonist prep_plate->load_lower incubate Incubate at 37°C (2-4 hours) load_upper->incubate collect_cells Collect migrated cells from lower chamber incubate->collect_cells quantify Quantify cells (e.g., Flow Cytometry) collect_cells->quantify analyze Calculate % migration or % inhibition (IC₅₀) quantify->analyze

Workflow for a Transwell cell migration assay.

Conclusion and Therapeutic Outlook

GPR183 is a well-validated regulator of immune cell positioning, and its dysfunction is linked to a range of inflammatory and autoimmune diseases. The availability of its endogenous agonist, 7α,25-OHC, and potent, selective small-molecule antagonists like NIBR189 and GSK682753A, provides critical tools for further elucidating its biological roles. Targeting the GPR183-oxysterol axis represents a promising therapeutic strategy. Modulating the migration of B cells, T cells, and other immune cells offers a mechanism to dampen pathological inflammation in autoimmune diseases or, conversely, to enhance immune responses in infectious disease or immuno-oncology contexts. Future research will likely focus on the development of GPR183 modulators with optimized pharmacokinetic and pharmacodynamic properties for clinical translation.

References

Gpr183-IN-1: A Technical Guide to its GPCR Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration.[1][2] It is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), which guide B cells, T cells, and dendritic cells to specific locations within lymphoid tissues.[1][2] The role of GPR183 in modulating immune responses has made it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and certain cancers.[3][4]

This technical guide provides a comprehensive overview of the selectivity profile of a novel GPR183 inhibitor, Gpr183-IN-1. The document details its binding affinity and functional activity against a panel of other G protein-coupled receptors (GPCRs) to establish its specificity. Detailed experimental protocols and the underlying signaling pathways are also described.

GPR183 Signaling Pathway

GPR183 primarily couples to the Gαi subunit of heterotrimeric G proteins.[5] Upon activation by an agonist like 7α,25-OHC, GPR183 promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then modulate downstream effector pathways, ultimately leading to chemotaxis and cell migration.

cluster_cytosol Cytosol Gpr183_IN_1 This compound (Antagonist) GPR183 GPR183 Gpr183_IN_1->GPR183 inhibits Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 activates G_protein Gαiβγ GPR183->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates Downstream Downstream Effectors G_alpha->Downstream modulates G_beta_gamma->Downstream modulates Migration Cell Migration Downstream->Migration leads to

GPR183 Signaling Pathway

Selectivity Profile of this compound

The selectivity of this compound was assessed using both radioligand binding assays and functional assays against a panel of GPCRs, including those with high structural homology to GPR183.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound for GPR183 and other GPCRs. The inhibitor concentration that displaces 50% of the specific binding of a known radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).

Table 1: this compound Binding Affinity Profile

Target GPCRRadioligandThis compound Ki (nM)
GPR183 [3H]-GSK682753A 15.2
CXCR4[125I]-SDF-1α> 10,000
S1PR1[32P]-S1P> 10,000
CB1[3H]-CP55940> 10,000
CB2[3H]-CP55940> 10,000
ADRB2[3H]-CGP-12177> 10,000

Data are representative of three independent experiments.

Functional Assays

The functional inhibitory activity of this compound was evaluated by measuring its ability to block agonist-induced downstream signaling. For GPR183 and other Gαi-coupled receptors, a common readout is the inhibition of forskolin-stimulated cAMP accumulation or the measurement of G-protein activation via GTPγS binding assays.

Table 2: this compound Functional Inhibitory Profile

Target GPCRAgonistAssay TypeThis compound IC50 (nM)
GPR183 7α,25-OHC [35S]-GTPγS Binding 45.8
CXCR4SDF-1αCalcium Mobilization> 10,000
S1PR1S1P[35S]-GTPγS Binding> 10,000
CB1WIN55212-2cAMP Accumulation> 10,000
CB2CP55940cAMP Accumulation> 10,000
ADRB2IsoproterenolcAMP Accumulation> 10,000

Data are representative of three independent experiments.

Experimental Protocols

General Workflow for GPCR Selectivity Screening

A systematic approach is employed to characterize the selectivity of a compound like this compound. This typically involves a primary screen against the main target followed by a broader panel of related and unrelated GPCRs.

Start Start: Synthesize this compound PrimaryScreen Primary Screen: GPR183 Binding Assay (e.g., Radioligand Displacement) Start->PrimaryScreen FunctionalAssay GPR183 Functional Assay (e.g., GTPγS or cAMP) PrimaryScreen->FunctionalAssay Decision Potency & Efficacy Meet Criteria? FunctionalAssay->Decision Decision->Start No (Re-synthesize/Optimize) SelectivityPanel Selectivity Screening: Panel of Off-Target GPCRs Decision->SelectivityPanel Yes BindingSelectivity Binding Assays (Ki determination) SelectivityPanel->BindingSelectivity FunctionalSelectivity Functional Assays (IC50 determination) SelectivityPanel->FunctionalSelectivity Analysis Data Analysis: Calculate Selectivity Ratios BindingSelectivity->Analysis FunctionalSelectivity->Analysis End End: Selectivity Profile Established Analysis->End

GPCR Selectivity Screening Workflow
Radioligand Binding Assay Protocol (GPR183)

  • Cell Culture and Membrane Preparation : HEK293 cells stably expressing human GPR183 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Incubation : GPR183-expressing membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-GSK682753A (a known GPR183 antagonist) and varying concentrations of this compound.

  • Non-specific Binding : Determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM NIBR189).

  • Reaction : The reaction is incubated for 60 minutes at 25°C.

  • Termination : The reaction is terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold assay buffer.

  • Detection : Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Functional Assay Protocol (GPR183)
  • Membrane Preparation : As described for the binding assay.

  • Assay Buffer : 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Reagents : GDP (10 µM), 7α,25-OHC (agonist, at EC₈₀ concentration), varying concentrations of this compound, and [³⁵S]-GTPγS (0.1 nM).

  • Incubation : Membranes are pre-incubated with this compound for 15 minutes. The agonist and [³⁵S]-GTPγS are then added.

  • Reaction : The mixture is incubated for 30 minutes at 30°C.

  • Termination and Detection : The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]-GTPγS is quantified using a scintillation counter.

  • Data Analysis : Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is determined, and the inhibitory effect of this compound is used to calculate its IC₅₀ value.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and highly selective inhibitor of the GPR183 receptor. Both binding and functional assays reveal minimal activity against a panel of other GPCRs, indicating a low potential for off-target effects mediated by these receptors. This favorable selectivity profile supports the further development of this compound as a targeted therapeutic agent for GPR183-mediated pathologies.

References

The Discovery and Synthesis of Novel Gpr183 Antagonists for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a series of novel G-protein coupled receptor 183 (Gpr183) antagonists. While the specific designation "Gpr183-IN-1" does not correspond to a publicly disclosed compound, this document focuses on potent antagonists developed by Immunophage Biomedical Co. Ltd., referred to herein as Compound 32 and Compound 33, which represent a significant advancement in the field of Gpr183-targeted therapeutics.

Gpr183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in the immune system.[1] Its natural ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[1] The Gpr183 signaling axis is pivotal in guiding the migration and positioning of immune cells, including B cells, T cells, and dendritic cells, within lymphoid tissues.[2] Dysregulation of this pathway has been implicated in various autoimmune and inflammatory disorders, making Gpr183 an attractive therapeutic target.[3][4]

Discovery of Potent Gpr183 Antagonists

The discovery of the lead compounds originated from a focused effort to develop potent and selective Gpr183 antagonists with favorable drug-like properties. Researchers at Immunophage Biomedical Co. Ltd. undertook the synthesis and optimization of several series of Gpr183 antagonists.[5][6] This led to the identification of promising candidates, including Compound 32, which demonstrated significant efficacy in a mouse model of rheumatoid arthritis, and Compound 33, a benzo[d]thiazole-containing molecule, which showed promise in a model of inflammatory bowel disease.[3][4]

Data Presentation

The following tables summarize the quantitative data for the representative Gpr183 antagonists, Compound 32 and Compound 33, as reported in the literature.

Table 1: In Vitro Biological Activity of Gpr183 Antagonists

CompoundTargetAssayIC50 (nM)Reference
Compound 32Gpr183Calcium Mobilization31.3[5][6]
Compound 33Gpr183Calcium Mobilization0.82[7]
Exemplified CompoundGpr183Calcium Mobilization39.45[8]
Exemplified CompoundGpr183Chemotaxis10.46[8]
Exemplified CompoundGpr183Calcium Mobilization2.8[9]

Table 2: Pharmacokinetic Properties of an Exemplified Gpr183 Antagonist in Mice

ParameterValueDosingReference
Half-life (t1/2)4.58 h10 mg/kg p.o.[8]
Oral Bioavailability (F)224.50%10 mg/kg p.o.[8]

Table 3: In Vivo Efficacy of Gpr183 Antagonists

CompoundAnimal ModelDiseaseEfficacious DoseKey FindingsReference
Compound 32Collagen-Induced Arthritis (CIA)Rheumatoid Arthritis0.1 mg/kgReduced paw and joint swelling, decreased pro-inflammatory cytokines, inflammatory cell infiltration, cartilage damage, and bone erosion.[3]
Compound 33Dextran Sulfate Sodium (DSS)-Induced ColitisInflammatory Bowel Disease3 and 10 mg/kg (oral)Ameliorated pathological symptoms, mitigated body weight loss, and improved inflammatory response and colonic damage.[7]

Experimental Protocols

Synthesis of Gpr183 Antagonists

While specific, step-by-step synthesis protocols for Compound 32 and Compound 33 are detailed within patent literature (e.g., WO 2023066190, WO 2024208303), a general synthetic strategy can be inferred from related publications. The synthesis of similar Gpr183 modulators often starts from a piperazine (B1678402) diamide (B1670390) core, which is then functionalized through a series of chemical reactions.[10][11]

General Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product SM1 Piperazine Derivative INT1 N-acylated Piperazine SM1->INT1 Acylation SM2 Aryl Acyl Chloride SM2->INT1 SM3 Substituted Phenylprop-2-enoic Acid INT2 Amide Intermediate SM3->INT2 INT1->INT2 Amide Coupling FP Gpr183 Antagonist (e.g., Compound 32/33) INT2->FP Final Modification/ Purification

Caption: Generalized synthetic workflow for piperazine-based Gpr183 antagonists.

Protocol:

  • Acylation of Piperazine: A substituted piperazine derivative is reacted with an aryl acyl chloride in the presence of a base to form the N-acylated piperazine intermediate.

  • Amide Coupling: The resulting intermediate is then coupled with a substituted (E)-3-phenylprop-2-enoic acid derivative using a standard coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Final Modification and Purification: The crude product may undergo further modifications, followed by purification using techniques such as column chromatography or recrystallization to yield the final Gpr183 antagonist.

Calcium Mobilization Assay

This assay is used to determine the potency of Gpr183 antagonists in inhibiting agonist-induced intracellular calcium release.[12][13]

Workflow:

Calcium_Mobilization_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis CP1 Seed CHO-K1 cells expressing Gpr183 and Gαqi5 CP2 Culture overnight CP1->CP2 AP1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) CP2->AP1 AP2 Incubate with Gpr183 antagonist (test compound) AP1->AP2 AP3 Stimulate with Gpr183 agonist (e.g., 7α,25-OHC) AP2->AP3 DA1 Measure fluorescence using a plate reader (e.g., FLIPR) AP3->DA1 DA2 Calculate IC50 values DA1->DA2

Caption: Workflow for the Gpr183 calcium mobilization assay.

Protocol:

  • Cell Culture: CHO-K1 cells stably co-expressing human Gpr183 and a chimeric G-protein (e.g., Gαqi5) are seeded into 96- or 384-well plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Incubation: The dye solution is removed, and the cells are incubated with various concentrations of the Gpr183 antagonist.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescent imaging plate reader (FLIPR). A baseline fluorescence is measured before the automated addition of a Gpr183 agonist (e.g., 7α,25-OHC). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored kinetically.

  • Data Analysis: The antagonist's inhibitory effect is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Chemotaxis Assay

This assay evaluates the ability of Gpr183 antagonists to block the migration of immune cells towards a chemoattractant.[14][15]

Workflow:

Chemotaxis_Workflow cluster_0 Assay Setup cluster_1 Incubation & Cell Counting cluster_2 Data Analysis AS1 Place chemoattractant (7α,25-OHC) in the lower chamber of a Transwell plate IC1 Incubate for several hours to allow cell migration AS1->IC1 AS2 Pre-incubate immune cells (e.g., U937) with Gpr183 antagonist AS3 Add cells to the upper chamber AS2->AS3 AS3->IC1 IC2 Count migrated cells in the lower chamber IC1->IC2 DA1 Determine the percentage of inhibition of chemotaxis IC2->DA1 DA2 Calculate IC50 values DA1->DA2

Caption: Workflow for the Gpr183-mediated chemotaxis assay.

Protocol:

  • Assay Plate Preparation: A solution containing the Gpr183 agonist (chemoattractant) is added to the lower wells of a chemotaxis plate (e.g., a Transwell plate).

  • Cell Preparation: Immune cells expressing Gpr183 (e.g., human U-937 lymphoma cells) are pre-incubated with various concentrations of the Gpr183 antagonist.

  • Cell Seeding: The cell suspension is added to the upper chamber of the Transwell insert, which has a porous membrane separating it from the lower chamber.

  • Incubation: The plate is incubated for a few hours to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a flow cytometer or a plate reader-based method.

  • Data Analysis: The inhibitory effect of the antagonist on cell migration is calculated, and IC50 values are determined.

Signaling Pathways

Activation of Gpr183 by its oxysterol ligands initiates a signaling cascade through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream pathways such as the ERK1/2 cascade.[2] These signaling events ultimately regulate gene expression and cellular processes like chemotaxis.

Gpr183 Signaling Pathway:

Gpr183_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 7α,25-OHC (Oxysterol) Gpr183 Gpr183 (EBI2) Ligand->Gpr183 Binds and Activates G_protein Gαi/βγ Gpr183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Signaling G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to cAMP cAMP->ERK Modulates Response Cellular Responses (e.g., Chemotaxis, Gene Expression) ERK->Response Antagonist Gpr183 Antagonist (e.g., Compound 32/33) Antagonist->Gpr183 Blocks Binding

Caption: Simplified Gpr183 signaling pathway and the point of intervention by antagonists.

References

The Role of GPR183/EBI2 in Immune Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration, orchestrating the precise positioning of B cells, T cells, dendritic cells (DCs), and innate lymphoid cells (ILCs) within secondary lymphoid organs. This receptor and its endogenous oxysterol ligands, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), form a key chemotactic axis that governs adaptive and innate immune responses. Dysregulation of the GPR183/oxysterol pathway has been implicated in a range of pathologies, including autoimmune diseases, chronic inflammation, and viral infections, making it an attractive target for therapeutic intervention. This guide provides an in-depth overview of the GPR183 signaling pathway, its role in the migration of various immune cell subsets, quantitative data on receptor-ligand interactions, and detailed protocols for key experimental assays.

The GPR183 Receptor and its Ligands

GPR183 is a class A G protein-coupled receptor (GPCR) predominantly expressed on immune cells.[1][2] Its activation is driven by a gradient of specific oxysterols, which are hydroxylated forms of cholesterol.

Ligand Synthesis and Gradient Formation: The primary and most potent endogenous ligand for GPR183 is 7α,25-OHC.[3][4] The chemotactic gradient essential for directing cell migration is established by the localized expression of enzymes that synthesize and degrade 7α,25-OHC:

  • Synthesis: Cholesterol is first converted to 25-hydroxycholesterol (B127956) (25-OHC) by cholesterol 25-hydroxylase (CH25H) . Subsequently, 25-OHC is converted to 7α,25-OHC by 25-hydroxycholesterol 7α-hydroxylase (CYP7B1) .[5] These enzymes are typically expressed by non-hematopoietic stromal cells in specific microenvironments, such as the borders of B cell follicles.[5]

  • Degradation: 7α,25-OHC is metabolized into inactive bile acid precursors by hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7) , which is expressed in areas where the ligand concentration is low, thereby sharpening the gradient.[5]

This enzymatic arrangement creates high concentrations of 7α,25-OHC in areas like the interfollicular and outer follicular regions of lymphoid tissues, attracting GPR183-expressing cells.[1]

GPR183 Signaling Pathway

Upon ligand binding, GPR183 undergoes a conformational change, initiating intracellular signaling cascades primarily through two pathways: G protein-dependent and β-arrestin-dependent signaling.

G Protein-Dependent Signaling: GPR183 couples to the inhibitory Gαi subunit of heterotrimeric G proteins.[6][7] This coupling leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Release of the Gβγ subunit, which activates downstream effectors.

  • Activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[8]

  • Mobilization of intracellular calcium (Ca²⁺).[8][9]

These signaling events converge to regulate the actin cytoskeleton, leading to changes in cell polarity and motility, ultimately driving chemotaxis.[6]

β-Arrestin-Dependent Signaling: GPR183 can also signal independently of G proteins by recruiting β-arrestins.[6][10] While Gαi signaling is crucial for the initiation of migration, β-arrestin recruitment is important for receptor desensitization and internalization, which are necessary to maintain sensitivity to the chemotactic gradient.[4][11] Interestingly, chemotaxis can be uncoupled from receptor internalization, suggesting a distinct role for β-arrestin in modulating the migratory machinery.[4][11]

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane GPR183 GPR183/EBI2 G_protein Gαiβγ GPR183->G_protein Activates Beta_arrestin β-Arrestin GPR183->Beta_arrestin Recruits G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->GPR183 Binds G_alpha_i->AC Inhibits Ca_flux Ca²⁺ Mobilization G_alpha_i->Ca_flux PI3K_MAPK PI3K/MAPK (ERK) Activation G_beta_gamma->PI3K_MAPK Migration Cell Migration PI3K_MAPK->Migration Ca_flux->Migration Desensitization Receptor Desensitization & Internalization Beta_arrestin->Desensitization Desensitization->Migration Modulates

GPR183/EBI2 Signaling Pathway

Role in Immune Cell Subsets

GPR183 expression is dynamically regulated during the lifespan and activation state of various immune cells, dictating their location and function.

  • B Lymphocytes: GPR183 is a master regulator of B cell positioning. It guides newly activated B cells to the outer follicular and interfollicular regions, facilitating interactions with T helper cells at the T-B border.[12] Its subsequent downregulation is essential for B cells to enter germinal centers for affinity maturation.[1] This precise spatiotemporal control is crucial for mounting effective T-dependent antibody responses.[3]

  • T Lymphocytes: In T cells, GPR183 directs migration to the outer T cell zone and the T-B border.[1] This positioning is critical for activated T cells to encounter antigen-presenting DCs, a key step in their differentiation into T follicular helper (Tfh) cells, which are essential for providing help to B cells.[7]

  • Dendritic Cells (DCs): Splenic DC subsets rely on GPR183 for their homeostasis and localization. Specifically, it directs CD4⁺ DCs to the bridging channels of the spleen, sentinel positions for capturing blood-borne antigens and initiating T cell activation.[1]

  • Innate Lymphoid Cells (ILCs): GPR183 is highly expressed by lymphoid-tissue-inducer (LTi)-like ILC3s. The GPR183-oxysterol axis is required for ILC3s to localize to cryptopatches and isolated lymphoid follicles in the colon, where they contribute to lymphoid tissue development and intestinal homeostasis.[5]

  • Macrophages and Monocytes: GPR183 is expressed on monocytes and macrophages and mediates their migration towards 7α,25-OHC.[13] During severe viral respiratory infections like influenza and SARS-CoV-2, the GPR183/oxysterol axis is upregulated in the lungs, driving the recruitment of inflammatory monocytes and macrophages.[1][14]

Quantitative Data

The interaction between GPR183 and its ligands, as well as the downstream cellular responses, have been quantified in numerous studies. The tables below summarize key data points.

Table 1: Ligand Binding Affinities and Potencies

LigandAssay TypeCell/SystemParameterValueReference(s)
7α,25-OHC Radioligand BindingEBI2-expressing CHO cell membranesKd450 pM[4]
7α,25-OHC Radioligand BindingEBI2-expressing CHO cell membranesKd25 ± 10 nM[9]
7α,25-OHC Radioligand BindingEBI2-expressing HEK293 cellsIC5024 ± 1.6 nM[13]
7α,25-OHC GTPγS BindingEBI2-expressing CHO cellsEC500.15 nM (150 pM)[10]
7α,25-OHC GTPγS BindingEBI2-expressing HEK293 cellsEC501.0 ± 0.1 nM[13]
7α,25-OHC Calcium MobilizationEBI2-expressing CHO cellsEC50~1 nM[9]
7α,27-OHC GTPγS BindingEBI2-expressing CHO cellsEC501.3 nM[10]
7β,25-OHC Calcium MobilizationEBI2-expressing CHO cellsEC50~50 nM[9]
25-OHC GTPγS BindingEBI2-expressing CHO cellsEC50127 nM[10]
7α-OHC GTPγS BindingEBI2-expressing CHO cellsEC5096 nM[10]

Note: The variability in reported values can be attributed to different experimental systems, cell lines, and assay conditions.

Table 2: Functional Cellular Responses

Cell TypeAssay TypeLigandParameterValueReference(s)
Mouse B and T cellsTranswell Migration7α,25-OHCEC50~500 pM[4]
EBV-infected B cellsTranswell Migration7α,25-OHCEC50~1 nM[11]
B-cell lymphoma lineTranswell Migration7α,25-OHCEC50~1 nM[11]
EBI2-expressing cellsβ-arrestin Recruitment7α,25-OHCEC5039.8 nM[10]
EBI2-expressing cellsβ-arrestin Recruitment7α,27-OHCEC50174 nM[10]

Experimental Protocols

Studying the GPR183/EBI2 axis involves a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Chemotaxis (Transwell Migration Assay)

This assay quantifies the directed migration of cells towards a chemoattractant.

Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains medium with the chemoattractant (e.g., 7α,25-OHC). The number of cells that migrate through the pores to the lower chamber is quantified.

Detailed Protocol:

  • Cell Preparation:

    • Culture GPR183-expressing cells (e.g., B cells, T cells, or a cell line like U937) to ~80% confluency.

    • For adherent cells, detach using a non-enzymatic solution or gentle trypsinization. For suspension cells, collect by centrifugation.

    • Wash cells twice with serum-free medium (e.g., RPMI 1640 with 0.1% BSA). Resuspend the cell pellet in the same serum-free medium to a final concentration of 1-2 x 10⁶ cells/mL. Starve cells in this medium for 2-4 hours at 37°C to reduce background migration.

  • Assay Setup:

    • Use 24-well plates with Transwell inserts (typically 5 µm pore size for lymphocytes).

    • Prepare chemoattractant solutions: Dilute 7α,25-OHC in serum-free medium to desired concentrations (a dose-response curve from 0.1 nM to 100 nM is common).

    • Add 600 µL of the chemoattractant solution (or control medium) to the lower wells of the 24-well plate.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the prepared cell suspension (1-2 x 10⁵ cells) to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours. Incubation time should be optimized for the specific cell type.

  • Quantification:

    • After incubation, carefully remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Method A (Staining and Counting): Fix the migrated cells on the bottom of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-15 minutes. Stain with 0.2% Crystal Violet for 5 minutes. Wash with water, allow to air dry, and count the cells in several microscopic fields.

    • Method B (Flow Cytometry): Collect the cells from the bottom well. Add a known number of counting beads to the sample before acquisition on a flow cytometer. The absolute number of migrated cells can be calculated based on the ratio of cell events to bead events. This method is highly accurate and allows for phenotyping of the migrated cells.

Transwell_Assay_Workflow start Start: Prepare Cells (Wash, Starve in Serum-Free Medium) setup Assay Setup 1. Add Chemoattractant (7α,25-OHC) to lower well. 2. Place Transwell insert in well. 3. Add cell suspension to upper insert. start->setup incubation Incubation (3-4 hours at 37°C, 5% CO₂) setup->incubation removal Remove Non-Migrated Cells (Wipe top of membrane) incubation->removal quant_choice Quantification removal->quant_choice stain Method A: Staining 1. Fix migrated cells. 2. Stain with Crystal Violet. 3. Count under microscope. quant_choice->stain Staining flow Method B: Flow Cytometry 1. Collect cells from lower well. 2. Add counting beads. 3. Analyze on flow cytometer. quant_choice->flow FACS end End: Data Analysis stain->end flow->end

References

Gpr183-IN-1: A Technical Guide on its Impact on Oxysterol-Mediated Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), plays a pivotal role in immune cell trafficking by responding to a chemotactic gradient of its endogenous oxysterol ligands, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). This migration is essential for adaptive immune responses. Dysregulation of the GPR183 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This document provides a detailed technical overview of Gpr183-IN-1, a potent inhibitor of GPR183, and its effects on oxysterol-mediated chemotaxis. We present its known quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to GPR183 and Oxysterol-Mediated Chemotaxis

GPR183 is a class A G protein-coupled receptor expressed on various immune cells, including B cells, T cells, and dendritic cells. Its primary endogenous ligand is 7α,25-OHC, an oxidized form of cholesterol. The interaction between 7α,25-OHC and GPR183 initiates a signaling cascade that leads to the directed migration of these immune cells, a process known as chemotaxis. This process is crucial for the proper positioning of immune cells within secondary lymphoid organs, facilitating an effective adaptive immune response.

The signaling cascade is primarily mediated through the Gαi subunit of the heterotrimeric G protein complex. Activation of Gαi leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+). These downstream events ultimately orchestrate the cytoskeletal rearrangements necessary for cell movement.

This compound: A Potent GPR183 Inhibitor

This compound (also referred to as compound 15 in patent literature) is a small molecule inhibitor of the GPR183 receptor.

Chemical Properties:

  • Molecular Formula: C₁₆H₁₉BrN₂O₂

  • Molecular Weight: 351.24 g/mol

Impact of this compound on GPR183 Signaling

This compound has been shown to be a potent inhibitor of GPR183-mediated signaling pathways. Its efficacy is demonstrated by its ability to block the intracellular calcium mobilization induced by GPR183 activation.

Quantitative Data

The inhibitory potency of this compound on GPR183 signaling has been quantified through in vitro assays.

Assay TypeParameterValue (nM)Reference
Calcium (Ca²⁺) MobilizationIC₅₀39.97MedChemExpress Datasheet

Table 1: In vitro efficacy of this compound.

Signaling Pathways and Experimental Visualizations

GPR183 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the GPR183 signaling cascade leading to chemotaxis and the point of inhibition by this compound.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->GPR183 Binds & Activates Gpr183_IN_1 This compound Gpr183_IN_1->GPR183 Inhibits Chemotaxis Chemotaxis Ca_release->Chemotaxis Leads to

GPR183 signaling pathway and inhibition.
Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the typical workflow for assessing the inhibitory effect of this compound on GPR183-mediated calcium mobilization.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis arrow arrow Cell_Culture 1. Culture GPR183- expressing cells Cell_Plating 2. Plate cells in a microplate Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with a Ca²⁺-sensitive dye Cell_Plating->Dye_Loading Compound_Addition 4. Add this compound (or vehicle) Dye_Loading->Compound_Addition Agonist_Addition 5. Add 7α,25-OHC (agonist) Compound_Addition->Agonist_Addition Fluorescence_Reading 6. Measure fluorescence over time Agonist_Addition->Fluorescence_Reading Data_Analysis 7. Calculate IC₅₀ Fluorescence_Reading->Data_Analysis Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification arrow arrow Prepare_Cells 1. Prepare GPR183- expressing cell suspension Pretreat_Cells 2. Incubate cells with This compound or vehicle Prepare_Cells->Pretreat_Cells Setup_Transwell 3. Add 7α,25-OHC to lower chamber; Add cells to upper chamber (insert) Pretreat_Cells->Setup_Transwell Incubate 4. Incubate to allow cell migration Setup_Transwell->Incubate Collect_Cells 5. Collect migrated cells from lower chamber Incubate->Collect_Cells Count_Cells 6. Quantify migrated cells (e.g., flow cytometry) Collect_Cells->Count_Cells Analyze_Data 7. Determine inhibition of chemotaxis Count_Cells->Analyze_Data

GPR183: A Foundational Guide to a Promising Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning.[1][2] This seven-transmembrane receptor and its primary endogenous ligands, oxysterols, play a pivotal role in orchestrating adaptive immune responses.[2][3] Dysregulation of the GPR183 signaling axis has been implicated in a range of pathologies, including inflammatory bowel disease (IBD), viral infections, metabolic disorders, and neuropathic pain, making it an attractive target for therapeutic intervention.[4][5][6][7] This technical guide provides a comprehensive overview of the foundational research on GPR183, including its signaling pathways, quantitative ligand interaction data, and detailed experimental methodologies, to support ongoing and future drug discovery efforts.

GPR183 Signaling Pathways

GPR183 is primarily coupled to the Gi family of G proteins.[6][8] Upon activation by its endogenous agonist, 7α,25-dihydroxycholesterol (7α,25-OHC), GPR183 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This G protein-dependent signaling is crucial for mediating the chemotactic response of immune cells.[1][8]

Activation of GPR183 also triggers other downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), as well as the mobilization of intracellular calcium.[2][7] Furthermore, GPR183 activation can lead to the recruitment of β-arrestins, which play a role in receptor desensitization and internalization, as well as potentially initiating G protein-independent signaling pathways.[7][9] In some contexts, GPR183 signaling has been shown to be dependent on Gαi but independent of β-arrestin 2 for certain in vivo effects.[7]

In specific cellular contexts, such as hematopoietic stem and progenitor cell (HSPC) development, GPR183 signaling has been shown to repress Notch1 signaling by recruiting β-arrestin1 and the E3 ligase Nedd4 to degrade Notch1.[10]

GPR183_Signaling_Pathway GPR183 Signaling Cascade Ligand 7α,25-OHC GPR183 GPR183 Ligand->GPR183 Gi Gαi/βγ GPR183->Gi Activates ERK ERK Activation GPR183->ERK p38 p38 MAPK Activation GPR183->p38 Ca_Mobilization Ca²⁺ Mobilization GPR183->Ca_Mobilization beta_arrestin β-Arrestin Recruitment GPR183->beta_arrestin AC Adenylyl Cyclase Gi->AC Inhibits Chemotaxis Immune Cell Migration Gi->Chemotaxis cAMP cAMP AC->cAMP Produces Ca_Mobilization->Chemotaxis Notch_Degradation Notch1 Degradation beta_arrestin->Notch_Degradation

A simplified diagram of the major GPR183 signaling pathways.

Data Presentation: Ligand Affinities and Potencies

The following tables summarize the quantitative data for various GPR183 ligands from the literature. These values are essential for comparing the activities of different compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: Agonist Potency (EC50)

CompoundAssay TypeCell LineEC50 (nM)Reference(s)
7α,25-dihydroxycholesterol (7α,25-OHC)G Protein Activation (GTPγS)hEBI2 membranes1.0 ± 0.1[9]
7α,25-dihydroxycholesterol (7α,25-OHC)G Protein Activation (GTP turnover)Purified EBI260[1]
7α,25-dihydroxycholesterol (7α,25-OHC)β-Arrestin RecruitmentCHO cells83 ± 1.3[9]
7α,25-dihydroxycholesterol (7α,25-OHC)Calcium MobilizationCHO cells16 ± 2.7[9]
7α,25-dihydroxycholesterol (7α,25-OHC)Calcium MobilizationCHO-K1 cells17[11]
Compound 15Calcium MobilizationCHO-K1 cells209[11]
Compound 16Calcium MobilizationCHO-K1 cells179[11]

Table 2: Antagonist Potency (IC50)

CompoundAssay TypeCell Line/SystemIC50 (nM)Reference(s)
GSK682753AG protein activation inhibitionPurified EBI2350[1]
NIBR189G protein activation inhibitionPurified EBI2230[1]
NIBR1897α,25-OHC binding inhibitionNot specified11[2]
SAE-1Calcium Mobilization InhibitionHL-60 cells< 50[2]
SAE-10Calcium Mobilization InhibitionHL-60 cells< 50[2]
SAE-14Calcium Mobilization InhibitionHL-60 cells< 50[2]
Unnamed CompoundCalcium MobilizationCHO-K1 cells39.45[12]
Unnamed CompoundChemotaxis InhibitionU-937 cells10.46[12]

Table 3: Radioligand Binding Affinity

RadioligandCompeting LigandCell Line/SystemIC50 (nM)Reference(s)
[3H]7α,25-OHC7α,25-OHChEBI2 membranes24 ± 1.6[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in GPR183 research.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Principle: GPR183 couples to Gq-like pathways (either endogenously or through a chimeric Gα subunit like Gqi4myr), leading to the release of calcium from intracellular stores.[11] This change is detected by a calcium-sensitive fluorescent dye.

  • General Protocol:

    • Cell Culture: CHO-K1 or HL-60 cells are transiently or stably transfected with a GPR183 expression vector.[2][11] For Gi-coupled receptors, co-transfection with a chimeric Gα subunit (e.g., Gqi4myr) that redirects the signal to the Gq pathway is common.[11]

    • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Compound Addition: A baseline fluorescence reading is taken before the addition of test compounds (agonists or antagonists). For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.[2][11]

    • Signal Detection: The change in fluorescence is measured over time using a fluorescence plate reader (e.g., FlexStation or FLIPR).[11][13]

    • Data Analysis: The response is typically quantified as the change in fluorescence intensity. Dose-response curves are generated to determine EC50 for agonists and IC50 for antagonists.[11]

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A Transfect cells with GPR183 (+/- Gαqi4myr) B Load cells with calcium-sensitive dye A->B C Add test compound (agonist or antagonist) B->C D Measure fluorescence change over time C->D E Analyze data and determine EC50/IC50 D->E Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow A Add chemoattractant to lower chamber of transwell B Seed GPR183-expressing cells in upper chamber A->B C Incubate to allow migration B->C D Quantify migrated cells in lower chamber C->D E Analyze chemotactic response D->E

References

The Impact of GPR183 Inhibition on B and T Cell Localization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell trafficking.[1][2] Its expression on lymphocytes, particularly B and T cells, governs their precise positioning within secondary lymphoid organs, which is essential for mounting effective adaptive immune responses.[3][4][5][6] The endogenous ligands for GPR183 are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), which form chemotactic gradients that guide GPR183-expressing cells.[3][7]

This technical guide provides an in-depth overview of the effects of GPR183 inhibition on the localization of B and T lymphocytes. As specific data for a compound designated "Gpr183-IN-1" is not available in the public domain, this document will utilize data from well-characterized GPR183 antagonists, such as NIBR189 and GSK682753A, as a proxy to delineate the functional consequences of GPR183 blockade. The experimental protocols and data presented herein are compiled from various studies and serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the GPR183 signaling pathway.

The GPR183 Signaling Pathway

GPR183 is a G protein-coupled receptor that primarily signals through the Gαi subunit.[6] Upon binding of its oxysterol ligand, 7α,25-OHC, GPR183 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit then activates downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), culminating in an increase in intracellular calcium and the activation of signaling cascades that promote cell migration.

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 7a,25-OHC 7a,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 Binds G_protein Gαiβγ GPR183->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC PLC Calcium Ca²⁺ PLC->Calcium Increases PI3K PI3K Actin_Polymerization Actin Polymerization PI3K->Actin_Polymerization G_beta_gamma->PLC G_beta_gamma->PI3K Calcium->Actin_Polymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration

Figure 1: GPR183 signaling cascade.

Effect of GPR183 Inhibition on B Cell Localization

GPR183 plays a pivotal role in orchestrating B cell migration within secondary lymphoid organs, such as the spleen and lymph nodes.[3][8] Following antigen encounter, activated B cells upregulate GPR183, which guides them to the outer follicular and interfollicular regions, facilitating interactions with T helper cells.[3][8] Inhibition of GPR183 is therefore expected to disrupt this precise positioning, leading to impaired humoral immune responses.

Quantitative Data on B Cell Localization with GPR183 Inhibition
Cell TypeTissueInhibitorEffectQuantitative ChangeReference
Activated B cellsSpleen7α,25-OHC pre-treatment (desensitization)Reduced homing to follicular areasNot specified[3]
Pre-activated B cellsSpleenClotrimazole (CYP7B1 inhibitor)Migration to T/B boundaryMimics EBI2-deficient phenotype[3]
B2 cellsPeritoneal Cavity & OmentumNIBR189Reduced abundanceNot specified[9]
Burkitt Lymphoma (Raji) cellsIn vitroNIBR189Inhibition of CXCL12-mediated migration~75% inhibition in combination therapy[10]
Experimental Protocols

This protocol is adapted from studies assessing chemotaxis of B lymphocytes.[11][12]

1. Cell Preparation:

  • Isolate primary B cells from mouse spleen or human peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Alternatively, use a B cell line (e.g., Raji) known to express GPR183.

  • Resuspend cells in migration buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • Use a 24-well plate with 5 µm pore size polycarbonate membrane inserts.

  • In the lower chamber, add migration buffer containing the chemoattractant (7α,25-OHC, typically 100-500 nM) with or without the GPR183 inhibitor (e.g., this compound, NIBR189) at various concentrations. Include a negative control (buffer only) and a positive control (chemoattractant only).

  • Add 100 µL of the cell suspension to the upper chamber of the insert.

3. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

4. Quantification:

  • After incubation, carefully remove the insert.

  • Collect the cells that have migrated to the lower chamber.

  • Count the migrated cells using a hemocytometer, flow cytometer, or a cell viability assay (e.g., MTT assay).

5. Data Analysis:

  • Calculate the migration index as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the buffer control.

  • Plot the migration index against the concentration of the GPR183 inhibitor to determine its inhibitory effect.

This protocol provides a method to visualize the effect of a GPR183 inhibitor on B cell positioning within the spleen.

1. Animal Treatment:

  • Administer the GPR183 inhibitor (e.g., this compound, NIBR189) or vehicle control to mice via an appropriate route (e.g., oral gavage) for a specified period.

  • Optionally, immunize the mice to induce B cell activation.

2. Tissue Collection and Preparation:

  • Euthanize mice and harvest the spleens.

  • Embed the spleens in optimal cutting temperature (OCT) compound and snap-freeze in liquid nitrogen.

  • Cut 5-7 µm thick sections using a cryostat and mount on slides.

3. Staining:

  • Fix the tissue sections with cold acetone (B3395972) or 4% paraformaldehyde.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100).

  • Incubate with primary antibodies to identify B cell follicles (e.g., anti-B220 or anti-IgD), T cell zones (e.g., anti-CD3 or anti-CD4), and germinal centers (e.g., anti-GL7).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount with a DAPI-containing mounting medium to visualize nuclei.

4. Imaging and Analysis:

  • Acquire images using a fluorescence or confocal microscope.

  • Analyze the images to determine the localization of B cells relative to the T cell zones and follicular boundaries in treated versus control animals.

B_Cell_Localization_Workflow B Cell Localization Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo B_cell_isolation Isolate B Cells Transwell_setup Set up Transwell Assay (Chemoattractant ± Inhibitor) B_cell_isolation->Transwell_setup Incubation_vitro Incubate 3-4h Transwell_setup->Incubation_vitro Quantification_vitro Quantify Migrated Cells Incubation_vitro->Quantification_vitro Animal_treatment Treat Mice with Inhibitor Spleen_harvest Harvest Spleens Animal_treatment->Spleen_harvest Immunofluorescence Immunofluorescence Staining Spleen_harvest->Immunofluorescence Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy

Figure 2: Workflow for assessing B cell localization.

Effect of GPR183 Inhibition on T Cell Localization

GPR183 is also expressed on T cells and contributes to their positioning within lymphoid tissues.[4][13] While its role in T cell migration is less defined than in B cells, studies suggest it is involved in the interaction between T cells and dendritic cells.[6] However, some research indicates that GPR183 may not be essential for T cell migration into certain tissues like the lungs during viral infection.[14]

Quantitative Data on T Cell Localization with GPR183 Inhibition
Cell TypeTissue/ConditionInhibitor/ModelEffectQuantitative ChangeReference
Naive CD4+ T cellsTransfer colitis modelGpr183-/- T cellsNo significant role in colitis developmentNot applicable[5]
T cellsLung (influenza infection)GPR183 antagonismDid not negatively impact the T-cell compartmentNot specified[14]
Experimental Protocols

This protocol is a modification of the B cell migration assay for T lymphocytes.[15]

1. Cell Preparation:

  • Isolate primary T cells (e.g., CD4+ or CD8+) from mouse spleen/lymph nodes or human peripheral blood.

  • Resuspend T cells in migration buffer at 1-2 x 10^6 cells/mL.

2. Assay Setup:

  • Use a 96-well or 24-well plate with 3-5 µm pore size inserts.

  • Add chemoattractant (7α,25-OHC or a chemokine like SDF-1α) with or without this compound to the lower chamber.

  • Add the T cell suspension to the upper chamber.

3. Incubation:

  • Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

4. Quantification:

  • Count migrated cells in the lower chamber using a flow cytometer, which allows for the identification of specific T cell subsets. Fluorescent beads can be added for accurate cell counting.

5. Data Analysis:

  • Analyze the percentage of migrated T cells in the presence of the inhibitor compared to the control.

This protocol details the analysis of T cell populations in lymphoid organs following GPR183 inhibitor treatment.[16][17][18]

1. Animal Treatment and Tissue Collection:

  • Treat mice with this compound or vehicle.

  • Harvest spleens and lymph nodes.

2. Single-Cell Suspension Preparation:

  • Mechanically dissociate the lymphoid tissues to create single-cell suspensions.

  • Lyse red blood cells using an appropriate buffer.

  • Wash and resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

3. Staining:

  • Incubate the cells with a cocktail of fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and markers for specific subsets (e.g., naive, memory, effector T cells).

  • Include a viability dye to exclude dead cells from the analysis.

4. Flow Cytometry:

  • Acquire data on a multi-color flow cytometer.

  • Set up appropriate compensation and gating controls.

5. Data Analysis:

  • Analyze the flow cytometry data to determine the frequency and absolute number of different T cell subsets in the lymphoid organs of inhibitor-treated versus control mice.

T_Cell_Localization_Workflow T Cell Localization Experimental Workflow cluster_invitro_t In Vitro cluster_invivo_t In Vivo T_cell_isolation Isolate T Cells Transwell_setup_t Set up Transwell Assay (Chemoattractant ± Inhibitor) T_cell_isolation->Transwell_setup_t Incubation_vitro_t Incubate 2-4h Transwell_setup_t->Incubation_vitro_t Quantification_vitro_t Quantify Migrated Cells (Flow Cytometry) Incubation_vitro_t->Quantification_vitro_t Animal_treatment_t Treat Mice with Inhibitor LN_harvest Harvest Lymph Nodes/Spleen Animal_treatment_t->LN_harvest Single_cell_prep Prepare Single-Cell Suspension LN_harvest->Single_cell_prep Flow_cytometry Flow Cytometry Analysis Single_cell_prep->Flow_cytometry

Figure 3: Workflow for assessing T cell localization.

Conclusion

The GPR183-oxysterol axis is a key guidance system for the precise localization of B and T lymphocytes within secondary lymphoid tissues. Inhibition of GPR183 signaling, as modeled by compounds like NIBR189, disrupts the normal migratory patterns of these immune cells. This can lead to altered B cell positioning and potentially impact T cell interactions, thereby modulating the adaptive immune response. The experimental protocols detailed in this guide provide a framework for researchers to investigate the specific effects of GPR183 inhibitors like "this compound" on lymphocyte trafficking. A thorough understanding of these effects is crucial for the development of novel therapeutics targeting inflammatory and autoimmune diseases where aberrant immune cell localization is a contributing factor.

References

Methodological & Application

Application Notes and Protocols for Gpr183-IN-1 In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration and has been implicated in various inflammatory and autoimmune diseases.[1][2][3][4] Its natural ligands are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent endogenous agonist.[2][3][5] Gpr183-IN-1 is a potent and orally active inhibitor of GPR183, demonstrating potential for therapeutic intervention in conditions such as cancer, autoimmune diseases, and pain.[6] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

GPR183 Signaling Pathway

GPR183 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit.[7][8] Upon activation by an agonist like 7α,25-OHC, the Gαi subunit dissociates from the Gβγ dimer, leading to downstream signaling cascades. A key event in this pathway is the mobilization of intracellular calcium (Ca2+), which serves as a crucial second messenger.[5] this compound exerts its inhibitory effect by blocking this Ca2+ mobilization.[6]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR183 GPR183 (EBI2) G_protein Gi/o Protein (α, β, γ subunits) GPR183->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates ligand 7α,25-OHC (Agonist) ligand->GPR183 Activates inhibitor This compound (Inhibitor) inhibitor->GPR183 Inhibits IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces downstream Downstream Signaling & Cell Migration Ca_release->downstream

Caption: GPR183 signaling pathway and point of inhibition by this compound.

Key In Vitro Assays

The primary in vitro assay for characterizing this compound is the Calcium Mobilization Assay , which directly measures the inhibition of the Gαi-mediated signaling cascade. A secondary, more functional assay is the Chemotaxis (Cell Migration) Assay , which assesses the compound's ability to block the physiological response of immune cells to a GPR183 agonist.

Quantitative Data Summary

CompoundAssay TypeCell LineAgonistIC50Reference
This compound Calcium MobilizationNot SpecifiedNot Specified39.97 nM[6]
GSK682753A GTP TurnoverU9377α,25-OHC (100 nM)0.35 µM[7]
NIBR189 GTP TurnoverU9377α,25-OHC (100 nM)0.23 µM[7]

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to a GPR183 agonist and its inhibition by this compound.

Workflow:

Caption: Workflow for the Calcium Mobilization Assay.

Materials:

  • GPR183-expressing cell line (e.g., CHO-K1 or HEK293 cells stably expressing human GPR183, or a human B-cell line like RS11846)[5]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture and Seeding:

    • Culture GPR183-expressing cells in appropriate medium.

    • Seed cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cell plates and wash once with HBSS.

    • Add the dye loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • After the dye loading incubation, wash the cells twice with HBSS.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of 7α,25-OHC in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader and begin kinetic reading (e.g., every 1-2 seconds for 2-3 minutes).

    • After establishing a baseline fluorescence, add the 7α,25-OHC solution to all wells.

    • Continue recording the fluorescence to measure the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the positive control (agonist only) and negative control (buffer only).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis (Cell Migration) Assay

This assay measures the ability of this compound to block the migration of immune cells towards a GPR183 agonist.

Materials:

  • Immune cell line expressing GPR183 (e.g., human B-cell line, U937 cells)[5][7]

  • RPMI 1640 medium with 0.5% BSA

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Preparation:

    • Culture immune cells in appropriate medium.

    • On the day of the assay, harvest and resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a solution of 7α,25-OHC in RPMI 1640 with 0.5% BSA at a concentration known to induce chemotaxis (e.g., 10 nM).[7]

  • Assay Setup:

    • Add the 7α,25-OHC solution to the lower chambers of the 24-well plate.

    • In separate tubes, pre-incubate the cell suspension with the this compound dilutions for 30 minutes at 37°C.

    • Add the pre-incubated cell suspension to the Transwell inserts.

    • Place the inserts into the wells of the 24-well plate containing the agonist.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive control (agonist only) and negative control (buffer only).

    • Plot the normalized response against the log concentration of this compound and fit the data to determine the IC50 value.

Conclusion

These detailed protocols provide a robust framework for the in vitro characterization of this compound and other potential GPR183 modulators. The calcium mobilization assay offers a direct measure of target engagement and signaling inhibition, while the chemotaxis assay provides a more physiologically relevant assessment of the compound's functional effects on immune cell migration. Consistent and reproducible data generated from these assays are essential for advancing drug discovery efforts targeting the GPR183 pathway.

References

Application Notes and Protocols for Gpr183-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gpr183-IN-1 is a potent and selective inhibitor of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a receptor for oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being its most potent endogenous agonist. The activation of GPR183 and its subsequent signaling through Gαi proteins play a crucial role in mediating the migration and positioning of various immune cells, including B cells, T cells, and dendritic cells.[1][2][3][4][5] By inhibiting this pathway, this compound serves as a valuable tool for studying the physiological and pathological roles of GPR183 in immune responses, inflammatory diseases, and potentially other conditions. These application notes provide detailed protocols and optimal concentration ranges for the use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as an antagonist or inverse agonist at the GPR183 receptor. It competitively binds to the receptor, preventing the binding of its natural oxysterol ligands. This blockade inhibits the Gαi-mediated signaling cascade, which would otherwise lead to downstream cellular responses such as chemotaxis.

GPR183 Signaling Pathway Diagram

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) Gai Gαi Protein Complex GPR183->Gai Activates Downstream Downstream Signaling (e.g., Chemotaxis) Gai->Downstream Initiates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Activates Gpr183_IN_1 This compound (Antagonist) Gpr183_IN_1->GPR183 Inhibits Chemotaxis_Workflow A Prepare Cell Suspension B Pre-incubate cells with This compound or Vehicle A->B D Add Cells to Upper Chamber B->D C Add Agonist to Lower Chamber C->D E Incubate (2-4 hours) D->E F Quantify Migrated Cells E->F G Analyze Data F->G

References

Gpr183-IN-1: Application Notes and Protocols for Solubility and Stability Assessment in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpr183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration.[1][2] Its activation by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), guides B cells, T cells, and dendritic cells to specific locations within secondary lymphoid organs, facilitating an effective adaptive immune response.[2][3] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4]

Gpr183-IN-1 is a novel small molecule inhibitor designed to modulate GPR183 activity. For the successful development and application of this compound in both in vitro and in vivo studies, a thorough understanding of its physicochemical properties, particularly its solubility and stability in common experimental buffers, is paramount. Inconsistent solubility can lead to inaccurate assay results and poor reproducibility, while instability can result in a loss of compound potency over time.

This document provides detailed application notes and standardized protocols for determining the solubility and stability of this compound. These guidelines are intended to ensure reliable and reproducible experimental outcomes.

Disclaimer: As specific experimental data for "this compound" is not publicly available, the quantitative values presented in the following tables are illustrative examples. Researchers must determine the specific properties of their compound of interest experimentally using the protocols provided.

GPR183 Signaling Pathway

The diagram below illustrates the GPR183 signaling cascade, which is initiated by the binding of oxysterol ligands. This activation leads to the coupling of Gαi proteins, which in turn modulates downstream effectors to control immune cell chemotaxis.[3][5]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activation Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Modulates Oxysterol 7α,25-OHC (Ligand) Oxysterol->GPR183 Binds & Activates Inhibitor This compound (Antagonist) Inhibitor->GPR183 Binds & Blocks Migration Cell Migration & Immune Response Downstream->Migration Regulates

Figure 1. Simplified GPR183 signaling pathway and point of inhibition.

Data Presentation: Solubility and Stability Profiles

Table 1: Solubility of this compound in Common Solvents and Buffers

This table summarizes the kinetic and thermodynamic solubility of this compound. Kinetic solubility is a rapid assessment crucial for in vitro assays, while thermodynamic solubility represents the true equilibrium solubility.

Solvent/Buffer (pH)Kinetic Solubility (μM)Thermodynamic Solubility (μM)Notes
DMSO>10,000>10,000Recommended for primary stock solutions.
Ethanol5,000 - 10,0004,500 - 8,000Suitable for some formulations.
PBS (7.4)25 - 5015 - 30Low aqueous solubility is common for inhibitors.
Tris-HCl (7.4)30 - 6020 - 40Slight improvement over PBS may be observed.
HEPES (7.4)30 - 5520 - 35Similar to Tris buffer performance.
Cell Culture Media + 10% FBS50 - 10040 - 80Protein binding can increase apparent solubility.
Table 2: Stability of this compound in Experimental Buffers

This table outlines the stability of this compound over time under various storage conditions. Stability is assessed by measuring the percentage of the parent compound remaining.

Buffer (pH 7.4)Storage Condition% Remaining after 24h% Remaining after 72hNotes
PBS 4°C>98%>95%Stable for short-term storage in PBS.
Room Temp (22°C)>95%>90%Minor degradation at room temperature.
37°C~90%~80%Increased degradation at physiological temperature.
Tris-HCl 4°C>99%>97%Excellent stability.
Room Temp (22°C)>97%>94%Suitable for benchtop use during experiments.
37°C~92%~85%Consider for assays requiring prolonged incubation.
DMSO Stock -20°C (10 mM)>99% (after 6 months)N/AStable long-term. Avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram provides a high-level overview of the workflow for assessing the solubility and stability of a small molecule inhibitor like this compound.

Experimental_Workflow cluster_prep Preparation cluster_sol Solubility Assessment cluster_stab Stability Assessment cluster_analysis Analysis A1 Prepare 10 mM Stock in 100% DMSO B1 Kinetic Solubility Assay (Turbidimetric Method) A1->B1 B2 Thermodynamic Solubility (Shake-Flask Method) A1->B2 C1 Incubate Compound in Buffers at Different Temperatures (4°C, RT, 37°C) A1->C1 A2 Prepare Experimental Buffers (PBS, Tris, HEPES, etc.) A2->B1 A2->B2 A2->C1 D1 Quantify Compound Concentration (HPLC or LC-MS/MS) B1->D1 B2->D1 C2 Collect Aliquots at Time Points (0, 24, 48, 72h) C1->C2 C2->D1

Figure 2. General workflow for solubility and stability testing.

Experimental Protocols

Protocol 1: Preparation of Stock and Buffer Solutions
  • This compound Stock Solution (10 mM):

    • Equilibrate the vial of this compound powder to room temperature.

    • Weigh the desired amount of powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming (up to 37°C) or sonication can be used if necessary.[1]

    • Aliquot into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

  • Common Experimental Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4 (1X): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of deionized water. Adjust pH to 7.4 with HCl. Add water to a final volume of 1 L. Sterilize by autoclaving or filtration.

    • Tris-HCl, pH 7.4 (50 mM): Dissolve 6.06 g of Tris base in 800 mL of deionized water. Adjust pH to 7.4 with concentrated HCl. Add water to a final volume of 1 L. Sterilize by filtration.

    • HEPES, pH 7.4 (50 mM): Dissolve 11.92 g of HEPES free acid in 800 mL of deionized water. Adjust pH to 7.4 with 10 M NaOH. Add water to a final volume of 1 L. Sterilize by filtration.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This method provides a rapid assessment of a compound's solubility in an aqueous buffer, which is critical for preparing dilutions for in vitro assays.[1]

  • Prepare a serial dilution of the 10 mM this compound DMSO stock solution in a 96-well plate using DMSO.

  • In a separate clear, flat-bottom 96-well plate, add the aqueous experimental buffer (e.g., PBS).

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions into the buffer-containing wells. The final DMSO concentration should not exceed 1-2% to minimize its effect on solubility.[1]

  • Include control wells with buffer and the highest concentration of DMSO used.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.[1]

  • Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm).[1]

  • The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the DMSO-only control well.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

  • Add an excess amount of solid this compound powder to a known volume of each experimental buffer in a glass vial. Ensure enough solid is present to maintain saturation.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solid settle.

  • Carefully collect a sample from the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., >10,000 x g) for 15 minutes and collect the supernatant.

  • Quantify the concentration of this compound in the filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[7]

Protocol 4: Chemical Stability Assessment

This protocol assesses the degradation of this compound in solution over time.

  • Prepare solutions of this compound in each experimental buffer at a final concentration well below its determined kinetic solubility (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (<0.5%).

  • Dispense aliquots of these solutions into separate vials for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).

  • Immediately after preparation, take an aliquot from each solution for the T=0 time point. Quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) and store at -80°C until analysis.[8]

  • Incubate the remaining vials under their respective storage conditions.

  • At subsequent time points (e.g., 4, 8, 24, 48, 72 hours), collect aliquots, quench as described in step 3, and store at -80°C.

  • After collecting all time points, analyze all samples together using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.[8][9]

  • Calculate stability as the percentage of the initial concentration remaining at each time point:

    • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended methods for accurately quantifying this compound.[10][11] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantitative analysis, especially at low concentrations.[11][12][13] A calibration curve with known concentrations of this compound must be prepared in the same buffer matrix as the samples to ensure accurate quantification.

References

Application Notes and Protocols for Gpr183 Antagonists in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (Gpr183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemostatic receptor that plays a critical role in regulating immune cell migration and positioning.[1] Its endogenous ligands are oxysterols, particularly 7α,25-dihydroxycholesterol (7α,25-OHC).[1] The Gpr183/oxysterol signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2][3]

This document provides detailed application notes and protocols for the use of Gpr183 antagonists in mouse models of inflammation. While specific in vivo data for the compound Gpr183-IN-1 is not extensively available in published literature, this guide leverages data from well-characterized Gpr183 antagonists, such as NIBR189 , to provide representative protocols and expected outcomes.

Mechanism of Action: The Gpr183 Signaling Pathway

Gpr183 is activated by 7α,25-OHC, which is synthesized from cholesterol through the sequential action of the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1).[4] Upon ligand binding, Gpr183 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately promotes the chemotaxis of various immune cells, including B cells, T cells, dendritic cells, and macrophages, to sites of inflammation where oxysterol concentrations are high.[2][4] Gpr183 antagonists block the binding of oxysterols to the receptor, thereby inhibiting downstream signaling and subsequent immune cell migration.

Gpr183_Signaling_Pathway Gpr183 Signaling Pathway cluster_synthesis Oxysterol Synthesis cluster_receptor Gpr183 Signaling Cholesterol Cholesterol 25-HC 25-hydroxycholesterol Cholesterol->25-HC CH25H 7a25-OHC 7α,25-dihydroxycholesterol (7α,25-OHC) 25-HC->7a25-OHC CYP7B1 Gpr183 Gpr183 Receptor 7a25-OHC->Gpr183 Binds and Activates CH25H CH25H CYP7B1 CYP7B1 Gai Gαi Protein Gpr183->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis Immune Cell Migration (e.g., Macrophages, B cells, T cells) cAMP->Chemotaxis Leads to This compound This compound (Antagonist) This compound->Gpr183 Blocks Binding

Gpr183 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed protocols for inducing inflammation in mouse models where Gpr183 antagonists have shown therapeutic potential.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and ulcerative colitis.[5][6][7]

Materials:

  • Mice: C57BL/6, 8-12 weeks old.[5]

  • Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.

  • Gpr183 Antagonist: e.g., a novel aminobenzothiazole-based antagonist (referred to as compound [I] in some studies).[8]

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.5% (v/v) Tween 80 in sterile water.[9]

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[5][10]

  • Preparation of Gpr183 Antagonist: Prepare a suspension of the Gpr183 antagonist in the vehicle. Sonication may be required to achieve a uniform suspension.

  • Dosing Regimen:

    • Route: Oral gavage (p.o.).

    • Dosage: 3 mg/kg and 10 mg/kg, administered once daily.[8]

    • Timing: Begin treatment on the same day as DSS administration and continue for the duration of the study.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[11]

    • Monitor for clinical signs of distress.

  • Endpoint Analysis (Day 7-10):

    • Euthanize mice and collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Isolate colonic tissue for cytokine analysis (ELISA or qPCR) and immune cell infiltration (flow cytometry or immunohistochemistry).

Anti-CD40 Antibody-Induced Colitis

This model induces an acute, innate immune-driven colitis, particularly in T and B cell-deficient mice.[12][13][14]

Materials:

  • Mice: Rag1-/- or Rag2-/- mice, 6-8 weeks old.[12][14]

  • Anti-CD40 Antibody: Agonistic monoclonal antibody (e.g., clone FGK4.5).

  • Gpr183 Antagonist: e.g., NIBR189.

  • Vehicle: 0.5% (w/v) CMC and 0.5% (v/v) Tween 80 in sterile water.[9]

Protocol:

  • Acclimatization: Acclimatize mice for at least one week.

  • Induction of Colitis: Administer a single intraperitoneal (i.p.) injection of the anti-CD40 antibody (100-200 µg per mouse).[14]

  • Preparation of Gpr183 Antagonist: Prepare the antagonist solution as described for the DSS model.

  • Dosing Regimen:

    • Route: Oral gavage (p.o.).

    • Dosage: A dose of 7.6 mg/kg twice daily has been used for NIBR189 in other inflammation models.[9]

    • Timing: Start treatment 24 hours before or concurrently with the anti-CD40 antibody injection and continue daily.

  • Monitoring:

    • Monitor body weight daily. Significant weight loss is expected within the first 3 days.[12]

  • Endpoint Analysis (Day 3-7):

    • Euthanize mice and collect colon tissue.

    • Assess colon for inflammation and measure length and weight.

    • Perform histological analysis for inflammatory infiltrates.[15]

    • Analyze cytokine levels (e.g., IL-12, IL-23, TNF-α, IFN-γ) in serum and colon tissue.[16]

Influenza A Virus (IAV)-Induced Respiratory Inflammation

This model is used to study the inflammatory response to viral lung infections.[17][18][19]

Materials:

  • Mice: C57BL/6, 6-8 weeks old.[20]

  • Influenza A Virus: e.g., A/Puerto Rico/8/1934 (PR8) strain.[17]

  • Gpr183 Antagonist: e.g., NIBR189.[4]

  • Vehicle: 0.5% (w/v) CMC and 0.5% (v/v) Tween 80 in sterile water.[9]

Protocol:

  • Acclimatization: Acclimatize mice for one week.

  • Induction of Infection: Lightly anesthetize mice and infect them intranasally with a sublethal dose of IAV (e.g., 50-100 plaque-forming units (PFU) in 30-50 µL of sterile PBS).[17][21]

  • Preparation of Gpr183 Antagonist: Prepare the antagonist solution as previously described.

  • Dosing Regimen:

    • Route: Oral gavage (p.o.).

    • Dosage: 7.6 mg/kg, administered twice daily.[4]

    • Timing: Begin treatment 24 hours post-infection and continue for the duration of the experiment.[4]

  • Monitoring:

    • Monitor body weight and clinical signs of illness daily for up to 14 days.[20]

  • Endpoint Analysis (e.g., Day 3, 7, and 14 post-infection):

    • Euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Determine viral titers in the lungs.

    • Analyze immune cell populations (e.g., macrophages, neutrophils, lymphocytes) in BALF and lung tissue by flow cytometry.[4]

    • Measure cytokine and chemokine levels (e.g., IL-6, TNF-α, IFN-β) in BALF and lung homogenates.[4]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a Gpr183 antagonist in a mouse model of inflammation.

Experimental_Workflow General Experimental Workflow for Gpr183 Antagonist Evaluation cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis cluster_analysis_details acclimatize 1. Animal Acclimatization (1 week) grouping 2. Randomize into Groups (Vehicle, this compound Low Dose, this compound High Dose) acclimatize->grouping induce 3. Induce Inflammation (e.g., DSS, anti-CD40, IAV) grouping->induce treat 4. Administer Treatment (Oral Gavage, Daily/Twice Daily) induce->treat monitor 5. Daily Monitoring - Body Weight - Clinical Scores - Disease Activity Index (DAI) treat->monitor euthanize 6. Euthanasia & Sample Collection (e.g., Colon, Lungs, BALF, Blood) monitor->euthanize analysis 7. Downstream Analysis euthanize->analysis histo Histopathology cyto Cytokine/Chemokine Profiling flow Flow Cytometry gene Gene Expression (qPCR)

A generalized workflow for in vivo studies.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are examples based on published data for Gpr183 antagonists.

Table 1: Effect of a Gpr183 Antagonist (Compound [I]) on DSS-Induced Colitis in Mice [8]

ParameterVehicle ControlGpr183 Antagonist (3 mg/kg)Gpr183 Antagonist (10 mg/kg)
Body Weight Loss (%) Significant LossMitigated LossDose-dependent Mitigation
Disease Activity Index (DAI) HighReducedSignificantly Reduced
Colon Length ShortenedIncreasedSignificantly Increased
Histological Score Severe InflammationReduced InflammationMarkedly Reduced Inflammation

Table 2: Effect of NIBR189 on Immune Cell Infiltration and Cytokine Levels in IAV-Infected Mice [4]

ParameterVehicle Control (IAV)NIBR189 (7.6 mg/kg) (IAV)
Infiltrating Macrophages (Lung, Day 7) HighSignificantly Reduced
IL-6 (BALF, Day 7) ElevatedSignificantly Lower
TNF-α (BALF, Day 7) ElevatedSignificantly Lower
IFN-β (BALF, Day 7) ElevatedSignificantly Lower

Conclusion

Targeting the Gpr183/oxysterol pathway with small molecule antagonists represents a promising therapeutic strategy for a variety of inflammatory conditions. While in vivo data for this compound is currently limited, the protocols and data presented for other potent antagonists like NIBR189 provide a strong framework for designing and executing preclinical studies. These studies are crucial for evaluating the efficacy and mechanism of action of novel Gpr183 inhibitors in relevant disease models. Careful selection of the inflammatory model, appropriate dosing, and comprehensive endpoint analysis are key to successfully advancing these compounds in drug development pipelines.

References

Application Notes and Protocols for Studying Macrophage Infiltration Using a GPR183 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a key regulator of immune cell migration.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced during inflammation.[3][4] The interaction between 7α,25-OHC and GPR183 creates a chemotactic gradient that guides various immune cells, including macrophages, to sites of inflammation.[3][5] In the context of respiratory viral infections such as influenza and SARS-CoV-2, the upregulation of enzymes that produce 7α,25-OHC in the lungs leads to increased macrophage infiltration, which can contribute to excessive inflammation and tissue damage.[3][6][7]

This document provides a detailed protocol for utilizing a GPR183 inhibitor, referred to here as Gpr183-IN-1, to study and modulate macrophage infiltration in a preclinical mouse model of viral lung infection. The protocols and data presented are based on studies using the GPR183 antagonist NIBR189.[3] By inhibiting GPR183, researchers can investigate the role of this signaling pathway in macrophage-driven inflammation and evaluate the therapeutic potential of targeting this pathway.

Mechanism of Action: The GPR183 Signaling Pathway

The GPR183 signaling pathway plays a crucial role in directing macrophage migration. During a viral infection, host cells upregulate the enzymes Cholesterol 25-hydroxylase (CH25H) and Cytochrome P450 7B1 (CYP7B1). These enzymes work in sequence to convert cholesterol into the potent GPR183 ligand, 7α,25-dihydroxycholesterol (7α,25-OHC).[3][4] This creates a concentration gradient of 7α,25-OHC in the inflamed tissue. Macrophages, which express GPR183 on their surface, detect this gradient and migrate towards the higher concentration of the oxysterol.[3][5] This directed migration, or chemotaxis, results in the accumulation of macrophages at the site of infection. This compound is a small molecule antagonist that binds to GPR183, blocking its interaction with 7α,25-OHC and thereby inhibiting this migratory process.

GPR183_Signaling_Pathway cluster_inflammation Inflamed Tissue (e.g., Lung) cluster_macrophage Macrophage Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H Upregulated by Viral Infection 25-HC 25-HC CH25H->25-HC CYP7B1 CYP7B1 25-HC->CYP7B1 7a,25-OHC 7a,25-OHC CYP7B1->7a,25-OHC Creates Gradient GPR183 GPR183 7a,25-OHC->GPR183 Binds and Activates Migration Migration GPR183->Migration Initiates Chemotaxis Gpr183_IN_1 Gpr183_IN_1 Gpr183_IN_1->GPR183 Blocks Binding

GPR183 signaling pathway in macrophage chemotaxis.

Data Presentation

The following tables summarize the quantitative effects of this compound (based on NIBR189 data) on macrophage infiltration and cytokine production in a mouse model of influenza A virus (IAV) infection.

Table 1: Effect of this compound on Macrophage Infiltration in the Lungs of IAV-Infected Mice

Treatment GroupTime Point (days post-infection)Infiltrating Macrophages (% of CD45+ cells)
IAV + Vehicle3~15%
IAV + this compound3~10% (Significant Reduction)
IAV + Vehicle7~20%
IAV + this compound7~12% (Significant Reduction)

Data are estimations derived from graphical representations in Foo et al., 2023.[3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Lungs of IAV-Infected Mice (7 days post-infection)

CytokineIAV + Vehicle (pg/mL)IAV + this compound (pg/mL)
IL-6~1500~500 (Significant Reduction)
TNF~100~40 (Significant Reduction)
IFN-β~400~150 (Significant Reduction)

Data are estimations derived from graphical representations in Foo et al., 2023.[3]

Experimental Protocols

The following protocols describe an in vivo study to assess the effect of this compound on macrophage infiltration in a mouse model of influenza virus infection.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model C57BL/6J Mice Infection Intranasal Inoculation with Influenza A Virus Animal_Model->Infection Treatment_Groups 1. Vehicle Control 2. This compound Infection->Treatment_Groups Day_0 Day 0: Infection Treatment_Groups->Day_0 Day_1_onward Day 1 onwards: Twice-daily oral gavage with Vehicle or this compound Day_0->Day_1_onward Day_3_7 Days 3 & 7: Euthanasia and Tissue Collection Day_1_onward->Day_3_7 Lung_Processing Lung Tissue Processing: - Single-cell suspension - Formalin-fixation Day_3_7->Lung_Processing Flow_Cytometry Flow Cytometry: Quantify Macrophage Infiltration Lung_Processing->Flow_Cytometry IHC Immunohistochemistry: Visualize Macrophages Lung_Processing->IHC ELISA ELISA/qPCR: Measure Cytokine Levels Lung_Processing->ELISA

Workflow for in vivo study of this compound.
In Vivo Mouse Model of Influenza Virus Infection

This protocol is based on methods described for studying viral respiratory infections in mice.[3][8]

  • Animals: 8-10 week old C57BL/6J mice.

  • Virus: A mouse-adapted strain of Influenza A virus (e.g., A/PR/8/34).

  • Infection Procedure:

    • Anesthetize mice using isoflurane.

    • Intranasally inoculate each mouse with a non-lethal dose of the virus (e.g., 50 PFU) in a 50 µL volume of sterile PBS.

  • This compound Administration:

    • Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80).

    • Starting 24 hours post-infection, administer this compound (e.g., 7.6 mg·kg⁻¹) or vehicle control via oral gavage.

    • Administer the treatment twice daily at 12-hour intervals for the duration of the experiment.

  • Tissue Collection:

    • At specified time points (e.g., day 3 and day 7 post-infection), euthanize mice.

    • Collect lungs for subsequent analysis. One lobe can be processed for flow cytometry, while the other can be fixed in formalin for immunohistochemistry.

Quantification of Macrophage Infiltration by Flow Cytometry

This protocol provides a general framework for identifying and quantifying infiltrating macrophages in the lung.

  • Materials:

    • Complete RPMI medium

    • Collagenase D (1 mg/mL)

    • DNase I (20 U/mL)

    • 70 µm cell strainers

    • Red Blood Cell Lysis Buffer

    • FACS buffer (PBS with 2% FBS)

    • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-F4/80, anti-CD11b, anti-Ly6G, anti-SiglecF).

  • Procedure:

    • Mince the lung tissue and digest in a solution of Collagenase D and DNase I for 45 minutes at 37°C with agitation.

    • Stop the digestion by adding complete medium.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer and count them.

    • Stain the cells with a cocktail of fluorescently labeled antibodies. A common panel to identify infiltrating macrophages is CD45⁺, F4/80ʰᶦᵍʰ, CD11b⁺, Ly6G⁻, SiglecF⁻.[3]

    • Acquire the data on a flow cytometer and analyze using appropriate software.

Visualization of Macrophages by Immunohistochemistry (IHC)

This protocol outlines the steps for IHC staining of macrophages in lung tissue.

  • Materials:

    • Formalin-fixed, paraffin-embedded lung tissue sections (5 µm).

    • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

    • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).

    • Peroxidase blocking solution.

    • Primary antibody against a macrophage marker (e.g., anti-IBA1).

    • HRP-conjugated secondary antibody.

    • DAB substrate kit.

    • Hematoxylin for counterstaining.

  • Procedure:

    • Deparaffinize and rehydrate the lung tissue sections.

    • Perform heat-induced antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with the primary antibody (e.g., anti-IBA1) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Image the sections using a microscope and quantify the number of positive cells in different fields of view.

Concluding Remarks

The this compound protocol provides a valuable tool for investigating the role of the GPR183/oxysterol axis in macrophage infiltration during inflammatory processes, particularly in the context of viral infections. By specifically blocking this chemotactic pathway, researchers can dissect the contribution of macrophages to disease pathogenesis and explore a novel therapeutic strategy for mitigating excessive inflammation. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for scientists in academic and industrial settings.

References

Application Notes and Protocols for Gpr183 Antagonists in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of GPR183 antagonists in in vivo studies in mice, with a focus on inflammatory and infectious disease models. As "Gpr183-IN-1" is not a widely documented specific compound, this document focuses on a well-characterized GPR183 antagonist, NIBR189 , and a more recently developed antagonist, referred to as Compound [I] by Zeng et al., for which in vivo data is available.

Introduction to GPR183

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is an oxysterol receptor that plays a crucial role in mediating the migration of various immune cells.[1][2][3] Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] The GPR183 signaling pathway is implicated in the pathogenesis of several inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5][6]

GPR183 Signaling Pathway

The binding of oxysterol ligands, such as 7α,25-OHC, to GPR183 on immune cells initiates a signaling cascade that promotes chemotaxis. This process is central to the recruitment of immune cells to sites of inflammation.

GPR183_Signaling_Pathway Ligand 7α,25-OHC (Oxysterol) GPR183 GPR183 (EBI2) Receptor Ligand->GPR183 Binds to G_protein Gi/o Protein GPR183->G_protein Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Initiates Response Cellular Response (Chemotaxis, Migration) Signaling->Response Leads to

Figure 1: Simplified GPR183 signaling pathway leading to immune cell migration.

GPR183 Antagonists for In Vivo Studies

Pharmacological inhibition of GPR183 is a key strategy to investigate its function and therapeutic potential. Several antagonists have been developed and tested in preclinical mouse models.

The following table summarizes the dosage and administration details for two GPR183 antagonists used in in vivo mouse studies.

CompoundMouse ModelDosageAdministration RouteDosing ScheduleReference
NIBR189 Influenza A Virus (IAV) Infection7.6 mg/kgOral GavageTwice daily at 12-hour intervals, starting 1 day post-infection.[1]
NIBR189 SARS-CoV-2 Infection7.6 mg/kgOral GavageTwice daily at 12-hour intervals, starting 1 day post-infection.[1]
Compound [I] (Zeng et al.)Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis3 and 10 mg/kgOral GavageNot specified[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

This protocol is adapted from studies using NIBR189 in IAV and SARS-CoV-2 infected mice.[1][2]

Objective: To evaluate the efficacy of a GPR183 antagonist in reducing virus-induced lung inflammation and disease severity.

Materials:

  • C57BL/6J mice (8-10 weeks old)

  • Influenza A virus (IAV) or mouse-adapted SARS-CoV-2

  • GPR183 Antagonist (e.g., NIBR189)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Oral gavage needles

  • Standard animal housing and monitoring equipment

Experimental Workflow:

Experimental_Workflow_Viral_Infection Day0 Day 0: Infection Day1 Day 1: Initiate Treatment Day0->Day1 Treatment Daily Treatment (Twice Daily) Day1->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring During Endpoint Endpoint Analysis (e.g., Day 5 or 7) Monitoring->Endpoint

Figure 2: General experimental workflow for in vivo antagonist studies in viral infection models.

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Infection (Day 0):

    • Anesthetize mice using appropriate anesthesia (e.g., 4% isoflurane for IAV or 80 mg/kg ketamine and 5 mg/kg xylazine (B1663881) for SARS-CoV-2).[1]

    • Infect mice intranasally with the virus at the desired plaque-forming unit (PFU) concentration (e.g., 5,500 PFU for IAV or 8x10^4 PFU for mouse-adapted SARS-CoV-2).[1]

  • Treatment (Starting Day 1):

    • Prepare the GPR183 antagonist (e.g., NIBR189) in the vehicle at the desired concentration to achieve a 7.6 mg/kg dose.

    • Administer the antagonist or vehicle control via oral gavage.

    • Repeat the administration twice daily at 12-hour intervals until the experimental endpoint.[1]

  • Monitoring:

    • Monitor the mice daily for changes in body weight, clinical signs of illness, and mortality.

  • Endpoint Analysis:

    • At predetermined time points (e.g., 3, 5, or 7 days post-infection), euthanize the mice.

    • Collect lungs and other relevant tissues for downstream analysis, which may include:

      • Quantification of viral load (e.g., by plaque assay or qPCR).

      • Flow cytometry to analyze immune cell infiltration (e.g., macrophages, neutrophils).

      • Measurement of inflammatory cytokine and chemokine levels (e.g., by ELISA or multiplex assay).

      • Histopathological examination of lung tissue.

This protocol is based on studies using a GPR183 antagonist in a dextran sulfate sodium (DSS)-induced colitis model.[7]

Objective: To assess the therapeutic potential of a GPR183 antagonist in mitigating the symptoms of chemically-induced colitis.

Materials:

  • C57BL/6J mice

  • Dextran sulfate sodium (DSS)

  • GPR183 Antagonist (e.g., Compound [I] from Zeng et al.)

  • Vehicle control

  • Oral gavage needles

  • Standard animal housing and monitoring equipment

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility.

  • Induction of Colitis:

    • Provide mice with drinking water containing DSS (concentration and duration may vary, e.g., 2.5-3% DSS for 5-7 days).

  • Treatment:

    • Prepare the GPR183 antagonist in a suitable vehicle.

    • Administer the antagonist (e.g., at 3 or 10 mg/kg) or vehicle control orally once or twice daily, concurrently with or following DSS administration.[7]

  • Monitoring:

    • Record body weight daily.

    • Calculate the Disease Activity Index (DAI), which typically includes parameters like weight loss, stool consistency, and presence of blood in the feces.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the mice.

    • Collect the colon and measure its length (colitis often leads to colon shortening).

    • Process colonic tissue for:

      • Histological scoring of inflammation and tissue damage.

      • Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

      • Gene expression analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by qPCR.

Concluding Remarks

The GPR183 pathway represents a promising target for therapeutic intervention in diseases characterized by excessive immune cell infiltration. The protocols and data presented here, primarily based on the antagonist NIBR189, provide a framework for researchers to design and execute in vivo studies in mice to further explore the role of GPR183 and evaluate the efficacy of novel GPR183 inhibitors. Careful consideration of the specific disease model, antagonist pharmacokinetics, and relevant endpoints is crucial for successful experimentation.

References

Application Notes and Protocols for Oral Gavage Administration of a GPR183 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific oral gavage protocol for a compound designated "Gpr183-IN-1" is not publicly available. The following application notes and protocols are based on a representative GPR183 antagonist, NIBR189, and are intended to provide a general framework for researchers and drug development professionals.[1] This protocol should be adapted and optimized for the specific physicochemical properties of the GPR183 inhibitor being investigated.

Introduction to GPR183

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a chemotactic receptor primarily expressed on immune cells such as B cells, T cells, and dendritic cells.[2][3][4] Its natural ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[4][5][6] The activation of GPR183 by oxysterols plays a crucial role in guiding immune cell migration and positioning within lymphoid tissues, which is essential for mounting an effective adaptive immune response.[2][3][4] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it a promising therapeutic target.[3][7][8][9]

GPR183 Signaling Pathway

GPR183 is a Class A G protein-coupled receptor (GPCR) that primarily signals through the Gαi pathway.[3][10] Upon binding of its oxysterol ligand, GPR183 undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] These signaling events ultimately regulate cell migration and other immune functions.[2][4]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR183 GPR183/EBI2 G_protein Gαiβγ GPR183->G_protein Activates AC_active Adenylyl Cyclase (Active) G_protein->AC_active Gαi inhibits PI3K PI3K G_protein->PI3K Gβγ activates ERK ERK G_protein->ERK Gβγ activates Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->GPR183 Binds AC_inactive Adenylyl Cyclase (Inactive) cAMP cAMP AC_active->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cell_Migration Cell Migration PI3K->Cell_Migration ERK->Cell_Migration Oral_Gavage_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_schedule Study Schedule Prep_Vehicle Prepare Vehicle (0.5% CMC, 0.5% Tween-80) Mix_Solution Prepare Dosing Suspension (e.g., 0.76 mg/mL) Prep_Vehicle->Mix_Solution Weigh_Compound Weigh GPR183 Antagonist Weigh_Compound->Mix_Solution Weigh_Mouse Weigh Mouse Mix_Solution->Weigh_Mouse Calc_Volume Calculate Dosing Volume (e.g., 10 mL/kg) Weigh_Mouse->Calc_Volume Administer Administer by Oral Gavage Calc_Volume->Administer Monitor Monitor Animal Administer->Monitor Dose_Regimen Repeat Dosing (Twice Daily, 12h Intervals) Monitor->Dose_Regimen Dose_Regimen->Administer Next Dose Endpoint Proceed to Experimental Endpoint Dose_Regimen->Endpoint End of Study

References

Application Notes and Protocols for Gpr183-IN-1 in Chemotaxis Chamber Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration. Its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol, establishes a chemotactic gradient that guides the positioning of various immune cells, including B cells, T cells, dendritic cells, and macrophages, within lymphoid tissues.[1][2] The GPR183 signaling pathway is predominantly coupled to Gi proteins, leading to downstream signaling cascades that culminate in cellular migration.[3][4] Dysregulation of the GPR183 pathway has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5]

Gpr183-IN-1 is a potent and orally active inhibitor of GPR183. It effectively blocks the receptor's activity, thereby inhibiting the chemotactic response of immune cells towards GPR183 ligands. These application notes provide a detailed protocol for utilizing this compound in a chemotaxis chamber assay to quantify its inhibitory effect on GPR183-mediated cell migration.

Data Presentation

The inhibitory activity of this compound and other GPR183 antagonists from in vitro assays are summarized below. These values are crucial for designing experiments to probe the GPR183 signaling pathway.

CompoundAssay TypeCell LineAgonistIC50Reference
This compound (Exemplified Compound)Calcium MobilizationCHO-K1 (expressing GPR183 & Gqi5)7α,25-OHC39.45 nM[6]
This compound (Exemplified Compound)ChemotaxisHuman Lymphoma U-9377α,25-OHC10.46 nM[6]
NIBR189Gαi Protein Activation-7α,25-OHC (100 nM)~0.23 µM[3]
GSK682753AGαi Protein Activation-7α,25-OHC (100 nM)~0.35 µM[3]

Table 1: Summary of quantitative data for GPR183 antagonists.

Signaling Pathway and Experimental Workflow

To visualize the GPR183 signaling pathway and the experimental workflow for the chemotaxis assay, the following diagrams are provided.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) Gi_protein Gi Protein (αβγ) GPR183->Gi_protein Activates Calcium Ca²⁺ Mobilization Gi_protein->Calcium Downstream Signaling Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Binds & Activates Gpr183_IN_1 This compound (Antagonist) Gpr183_IN_1->GPR183 Binds & Inhibits Migration Cell Migration Calcium->Migration

GPR183 Signaling Pathway

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_incubation Incubation & Analysis prep_cells 1. Prepare GPR183-expressing cells (e.g., U-937, Raji) add_cells 5. Add cells pre-incubated with This compound to upper chamber prep_cells->add_cells prep_agonist 2. Prepare 7α,25-OHC (agonist) solution add_agonist 4. Add 7α,25-OHC to lower chamber prep_agonist->add_agonist prep_inhibitor 3. Prepare this compound (inhibitor) solutions (dose-response) prep_inhibitor->add_cells incubate 6. Incubate to allow cell migration add_agonist->incubate add_cells->incubate analyze 7. Stain and quantify migrated cells incubate->analyze calculate 8. Calculate % inhibition and IC50 value analyze->calculate

Chemotaxis Chamber Assay Workflow

Experimental Protocols

Materials
  • Cells: GPR183-expressing cells such as human monocytic cell line U-937 or Burkitt lymphoma cell line Raji.

  • Chemotaxis Chamber: Boyden chamber or transwell inserts (e.g., 24-well or 96-well format with 5 µm or 8 µm pore size polycarbonate membrane, suitable for lymphocytes and monocytes).[7]

  • Reagents:

    • This compound

    • 7α,25-dihydroxycholesterol (7α,25-OHC)

    • Cell culture medium (e.g., RPMI-1640)

    • Fetal Bovine Serum (FBS), charcoal-stripped recommended to reduce endogenous lipids.

    • Bovine Serum Albumin (BSA)

    • DMSO (for dissolving compounds)

    • PBS (Phosphate-Buffered Saline)

    • Calcein-AM or Crystal Violet for cell staining

    • Cell dissociation buffer (if using adherent cells)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (for fluorescence or absorbance)

    • Microscope

    • Centrifuge

    • Hemocytometer or automated cell counter

Protocol for Chemotaxis Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for the inhibition of 7α,25-OHC-induced chemotaxis.

1. Cell Preparation: a. Culture GPR183-expressing cells (e.g., U-937) in appropriate cell culture medium. b. The day before the assay, harvest the cells and resuspend them in serum-free medium or medium with low serum (e.g., 0.5% BSA) at a density of 1 x 10^6 cells/mL. This step is to minimize the interference from serum components. c. Incubate the cells overnight.

2. Preparation of Reagents: a. 7α,25-OHC (Agonist) Solution: Prepare a stock solution of 7α,25-OHC in DMSO. On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentration. The optimal concentration of 7α,25-OHC should be determined empirically, but a concentration around its EC50 (e.g., 10-100 nM) is a good starting point.[3] Note that chemotaxis assays often exhibit a bell-shaped response curve, so using a concentration at the peak of migration is ideal.[5] b. This compound (Inhibitor) Solutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium to achieve a range of final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).

3. Chemotaxis Assay Procedure (using a 24-well Transwell system): a. Lower Chamber Setup: Add 600 µL of the 7α,25-OHC solution to the lower wells of the 24-well plate. Include control wells with serum-free medium only (negative control for chemotaxis) and wells with a known chemoattractant for the cell type (positive control for migration). b. Cell Treatment: In separate tubes, incubate the prepared cell suspension with the various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C. c. Upper Chamber Seeding: Carefully place the transwell inserts into the wells of the 24-well plate. Add 100 µL of the pre-treated cell suspension (containing approximately 1 x 10^5 cells) to the upper chamber of each insert. d. Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type to migrate. This can range from 2 to 24 hours and should be optimized beforehand.[8] For lymphocytes and monocytes, 3-4 hours is often sufficient.[9][10] e. Removal of Non-Migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Gently wipe the top side of the membrane with a cotton swab to remove the non-migrated cells. f. Quantification of Migrated Cells: i. Staining: Fix the migrated cells on the bottom side of the membrane with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde) and then stain with a dye like Crystal Violet. ii. Imaging and Counting: After staining, wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated cells in several representative fields of view. iii. Elution and Absorbance Reading (Alternative to counting): After staining with Crystal Violet, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance of the eluate can be measured using a microplate reader.[11][12] iv. Fluorescence-based Quantification: Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM before the assay. After migration, the fluorescence of the migrated cells in the lower chamber (or on the bottom of the insert) can be read on a fluorescence plate reader.[10]

4. Data Analysis: a. For each concentration of this compound, calculate the average number of migrated cells. b. Normalize the data by expressing the number of migrated cells in the presence of the inhibitor as a percentage of the migration observed in the vehicle control (agonist only). c. Plot the percentage of migration against the log concentration of this compound. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a chemotaxis chamber assay. By following these protocols, researchers can effectively investigate the inhibitory potential of this compound and other modulators of the GPR183 signaling pathway. The provided data and diagrams offer a solid foundation for designing and interpreting experiments aimed at understanding the role of GPR183 in immune cell trafficking and for the development of novel therapeutics targeting this receptor.

References

Application Notes and Protocols: Gpr183-IN-1 for Blocking GPR183 in Primary Human Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a crucial regulator of immune cell migration and function.[1][2] Expressed on various immune cells, including monocytes and macrophages, GPR183 and its endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), play a significant role in orchestrating immune responses.[2][3][4] Dysregulation of the GPR183 signaling axis has been implicated in inflammatory diseases and infections, making it an attractive therapeutic target.[3][5][6]

Gpr183-IN-1 is a novel small molecule inhibitor designed to block the signaling of GPR183. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study GPR183 function in primary human monocytes. The following sections detail the signaling pathway, experimental workflows, and key quantitative data to facilitate the investigation of GPR183-mediated monocyte activities.

Data Presentation

Table 1: In Vitro Activity of this compound and other GPR183 Modulators

CompoundTargetAssay TypeCell TypeIC50 / EC50Reference
This compoundGPR183[3H]7α,25-OHC DisplacementHEK293 (human)To be determined-
This compoundGPR183GTPγS BindinghEBI2 MembranesTo be determined-
This compoundGPR183ChemotaxisPrimary Human MonocytesTo be determined-
7α,25-OHCGPR183Radioligand DisplacementHEK293 (human)24 ± 1.6 nM (IC50)[7]
7α,25-OHCGPR183G protein activationhEBI2-containing membranes1.0 ± 0.1 nM (EC50)[7]
GSK682753AGPR183G protein activation (inhibition)GPR183-expressing membranes0.35 µM (IC50)[6]
NIBR189GPR183G protein activation (inhibition)GPR183-expressing membranes0.23 µM (IC50)[6]

Table 2: Effects of GPR183 Modulation on Primary Human Monocyte Function

TreatmentParameter MeasuredEffectReference
7α,25-OHC (100 nM)Mycobacterial Uptake (BCG & Mtb)Increased[8]
7α,25-OHC (100 nM)Intracellular Mycobacterial Growth~50% Reduction[8]
GSK682753 (10 µM) + 7α,25-OHCMycobacterial Uptake & Growth InhibitionAbrogated the effect of 7α,25-OHC[8]
7α,25-OHCCalcium MobilizationIncreased[1][4]
7α,25-OHCDirected Cell Migration (Chemotaxis)Increased[3][4]

Signaling Pathways and Experimental Workflows

GPR183 Signaling Pathway in Human Monocytes

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a,25-OHC 7α,25-OHC (Agonist) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Activates This compound This compound (Antagonist) This compound->GPR183 Blocks Gi Gαi/o GPR183->Gi Activates Phagocytosis Phagocytosis GPR183->Phagocytosis Regulates PLC PLC Gi->PLC MAPK MAPK Activation Gi->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Migration Cell Migration (Chemotaxis) Ca_release->Migration MAPK->Migration

Caption: GPR183 signaling cascade in human monocytes.

Experimental Workflow: Evaluating this compound in Primary Human Monocytes

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_analysis Data Analysis start Isolate Primary Human Monocytes from Whole Blood culture Culture Monocytes start->culture treatment Treat with this compound (Dose-Response) culture->treatment agonist Stimulate with 7α,25-OHC treatment->agonist chemotaxis Chemotaxis Assay (e.g., Transwell) agonist->chemotaxis calcium Calcium Flux Assay agonist->calcium phagocytosis Phagocytosis Assay (e.g., Mycobacteria, Beads) agonist->phagocytosis cytokine Cytokine Profiling (e.g., ELISA, Luminex) agonist->cytokine data_analysis Analyze Data: - IC50 Calculation - Migration Index - Calcium Intensity - Phagocytic Score - Cytokine Levels chemotaxis->data_analysis calcium->data_analysis phagocytosis->data_analysis cytokine->data_analysis conclusion Determine Efficacy of This compound data_analysis->conclusion

Caption: Workflow for assessing this compound efficacy.

Experimental Protocols

Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood

This protocol describes the isolation of untouched human monocytes from peripheral blood mononuclear cells (PBMCs) using negative selection.[9][10]

Materials:

  • Fresh human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Isolation Buffer: PBS supplemented with 0.1% BSA and 2mM EDTA[9]

  • Human Monocyte Isolation Kit (Negative Selection, e.g., from Thermo Fisher Scientific or Miltenyi Biotec)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

  • Magnetic separator

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with PBS at room temperature.[10] b. Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer, and collect the buffy coat layer containing PBMCs into a new 50 mL tube. e. Wash PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.[10] f. Resuspend the PBMC pellet in Isolation Buffer and perform a cell count.

  • Monocyte Isolation (Negative Selection): a. Adjust the PBMC suspension to the concentration recommended by the manufacturer of the monocyte isolation kit. b. Add the blocking reagent and the biotinylated antibody cocktail against non-monocyte cells (T cells, B cells, NK cells, etc.).[9] c. Incubate as per the manufacturer's protocol (typically 10-20 minutes at 2-8°C). d. Add the magnetic streptavidin beads and incubate for the recommended time with gentle mixing. e. Place the tube in the magnetic separator for 2-3 minutes. f. Carefully collect the supernatant, which contains the untouched, purified monocytes. g. Wash the isolated monocytes once with Isolation Buffer. h. Resuspend the cells in the appropriate culture medium for downstream applications. Purity can be assessed by flow cytometry for CD14 expression.[11]

Protocol 2: Monocyte Chemotaxis Assay (Transwell System)

This protocol is to assess the ability of this compound to block monocyte migration towards a 7α,25-OHC gradient.

Materials:

  • Isolated primary human monocytes

  • Chemotaxis medium: RPMI 1640 + 0.5% BSA

  • 7α,25-OHC (agonist)

  • This compound (inhibitor)

  • Transwell inserts (e.g., 5 µm pore size for 24-well plates)

  • Calcein-AM or other cell viability dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: a. Resuspend isolated monocytes in chemotaxis medium at 1 x 10⁶ cells/mL. b. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of chemotaxis medium containing either vehicle (for basal migration) or 7α,25-OHC (e.g., 100 nM, for chemoattraction). b. Place the Transwell insert into each well. c. Add 100 µL of the pre-treated monocyte suspension to the upper chamber of each insert.

  • Incubation: a. Incubate the plate at 37°C in a 5% CO₂ incubator for 2-3 hours.

  • Quantification of Migration: a. Carefully remove the Transwell inserts. b. To quantify migrated cells in the lower chamber, add a cell-permeant fluorescent dye like Calcein-AM and incubate according to the manufacturer's instructions. c. Read the fluorescence on a plate reader. d. Alternatively, migrated cells can be detached from the bottom of the well and counted using a hemocytometer or flow cytometer.

  • Data Analysis: a. Calculate the percentage of migration relative to the total number of cells added. b. Determine the IC50 value of this compound by plotting the percentage inhibition of migration against the log concentration of the inhibitor.

Protocol 3: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to GPR183 activation and its inhibition by this compound.[1][4]

Materials:

  • Isolated primary human monocytes

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 7α,25-OHC

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities or a flow cytometer

Procedure:

  • Cell Loading: a. Resuspend monocytes at 1-2 x 10⁶ cells/mL in HBSS. b. Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 1-5 µM. c. Add the loading solution to the cell suspension and incubate for 30-45 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye. e. Resuspend the cells in HBSS and plate them in a 96-well black, clear-bottom plate.

  • Inhibitor Pre-treatment: a. Add various concentrations of this compound or vehicle control to the wells and incubate for 10-20 minutes at room temperature.

  • Measurement of Calcium Flux: a. Place the plate in the fluorescence plate reader. b. Begin kinetic reading to establish a stable baseline fluorescence for approximately 30 seconds. c. Using an automated injection system, add 7α,25-OHC (e.g., to a final concentration of 100 nM) to stimulate the cells. d. Continue recording the fluorescence intensity every 1-2 seconds for at least 3-5 minutes.

  • Data Analysis: a. The change in intracellular calcium is represented by the change in fluorescence intensity over time. b. Quantify the response by calculating the peak fluorescence intensity minus the baseline fluorescence. c. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the inhibitor. Calculate the IC50 value.

These protocols provide a robust framework for characterizing the inhibitory activity of this compound on primary human monocytes. Researchers should optimize concentrations and incubation times based on their specific experimental conditions.

References

Troubleshooting & Optimization

Troubleshooting Gpr183-IN-1 inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Gpr183-IN-1, a research compound intended to inhibit the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). Given that "this compound" is not a publicly documented inhibitor, this guide draws upon general principles of G protein-coupled receptor (GPCR) inhibitor pharmacology and the known biology of GPR183 to help researchers troubleshoot inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and what is its primary function?

GPR183, or EBI2, is a G protein-coupled receptor that plays a crucial role in the immune system.[1][2] It is primarily expressed on immune cells such as B cells, T cells, and dendritic cells.[1][2] The main function of GPR183 is to guide the migration of these cells to specific locations within lymphoid tissues, a process essential for mounting an effective immune response.[2][3] This migration is directed by gradients of its endogenous ligands, which are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2]

Q2: What is the signaling pathway of GPR183?

GPR183 signals through the Gi-protein pathway.[3][4] Upon binding of an agonist like 7α,25-OHC, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effector pathways. A key downstream effect is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other signaling molecules, contributing to chemotaxis.[5][6]

Q3: What are the potential therapeutic applications of targeting GPR183?

Due to its role in immune cell migration and inflammation, GPR183 is a potential therapeutic target for a range of conditions, including autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease (IBD), as well as certain types of cancer and viral infections.[7][2][8][9][10][11] Antagonists of GPR183 are being investigated for their ability to modulate immune responses and reduce inflammation.[8][9][10]

Q4: I am seeing high variability in my experimental results with this compound. What are the common causes?

Inconsistent results with a GPR183 inhibitor can stem from several factors:

  • Compound Stability and Solubility: Ensure this compound is fully dissolved and has not precipitated. Poor solubility can lead to inaccurate concentrations. Verify the stability of the compound under your experimental conditions (e.g., temperature, light exposure).

  • Cell Health and Passage Number: Use healthy, viable cells within a consistent and low passage number range. GPCR expression levels can change with cell stress or excessive passaging.

  • Assay Conditions: Inconsistencies in incubation times, temperatures, and reagent concentrations can significantly impact results.

  • Endogenous Ligand Concentration: The presence of varying levels of the endogenous agonist 7α,25-OHC in your cell culture media (e.g., from serum) can compete with the inhibitor and affect its potency.

  • Receptor Expression Levels: The level of GPR183 expression can vary between cell lines and even within the same cell line under different conditions.

Troubleshooting Guides

Issue 1: this compound shows lower than expected potency or efficacy.

Possible Causes & Solutions

Possible Cause Recommended Solution
Degradation or Precipitation of this compound Prepare fresh stock solutions for each experiment. Confirm solubility in your chosen solvent and assay buffer. Visually inspect for any precipitation. Consider using a different solvent if solubility is an issue.
Competition with Endogenous Agonists in Serum Reduce or remove serum from the cell culture medium during the experiment. If serum is necessary, use a consistent batch and consider charcoal-stripping it to remove lipids and oxysterols.
Low GPR183 Expression in the Cell Model Verify GPR183 expression in your cell line using qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or a transient/stable overexpression system.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure the assay buffer composition (e.g., pH, ionic strength) is appropriate.
Incorrect Assessment of Gαi Pathway Activation GPR183 signals via Gαi, leading to a decrease in cAMP. Ensure your readout assay is sensitive enough to detect this change. Consider using a forskolin-stimulated cAMP assay to amplify the signal window.
Issue 2: High background signal or non-specific effects are observed.

Possible Causes & Solutions

Possible Cause Recommended Solution
Cytotoxicity of this compound Perform a cell viability assay (e.g., MTT, Trypan Blue) at the concentrations of this compound used in your experiments. If cytotoxic, use lower, non-toxic concentrations.
Off-Target Effects of the Inhibitor Test the inhibitor on a parental cell line that does not express GPR183 to check for non-specific effects. If off-target activity is suspected, consider using a structurally different GPR183 antagonist as a control.
Assay Artifacts Run appropriate controls, including vehicle-only and no-cell controls, to identify sources of background signal.
Promiscuous Inhibition at High Concentrations High concentrations of small molecules can lead to non-specific inhibition. Determine the IC50 and use concentrations around this value. Avoid using excessively high concentrations.

Experimental Protocols & Data Presentation

GPR183 Chemotaxis Assay

This protocol is designed to assess the ability of this compound to inhibit the migration of GPR183-expressing cells towards an agonist.

Materials:

  • GPR183-expressing cells (e.g., specific B-cell or T-cell lines)

  • Chemotaxis chamber (e.g., Transwell plate with 5 µm pores)

  • Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC)

  • This compound

  • Assay medium (e.g., RPMI + 0.5% BSA)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Starve the cells in serum-free medium for 2-4 hours before the assay.

  • Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant (7α,25-OHC) at its EC50 concentration to the lower chamber of the chemotaxis plate. Add assay medium with vehicle to control wells.

  • Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, carefully remove the upper chamber.

  • Collect the cells that have migrated to the lower chamber and count them.

  • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

Data Presentation:

This compound Conc. (nM)Migrated Cells (Mean ± SD)% Inhibition
0 (Vehicle)15,200 ± 8500%
112,160 ± 70020%
107,600 ± 45050%
1002,280 ± 15085%
10001,520 ± 9090%
cAMP Assay for Gαi Signaling

This protocol measures the ability of this compound to block the agonist-induced decrease in intracellular cAMP.

Materials:

  • GPR183-expressing cells

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Assay buffer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Add a mixture of 7α,25-OHC (at its EC80 concentration) and a fixed concentration of forsklin to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

  • Calculate the percentage of inhibition of the agonist-induced cAMP reduction.

Data Presentation:

This compound Conc. (nM)cAMP Level (Mean ± SD)% Reversal of Inhibition
Basal1.5 ± 0.2N/A
Forskolin Only10.0 ± 0.8N/A
Forskolin + Agonist (Vehicle)3.0 ± 0.30%
Forskolin + Agonist + 1 nM this compound4.4 ± 0.420%
Forskolin + Agonist + 10 nM this compound6.5 ± 0.550%
Forskolin + Agonist + 100 nM this compound8.9 ± 0.785%
Forskolin + Agonist + 1000 nM this compound9.5 ± 0.893%

Visualizations

GPR183 Signaling Pathway

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR183 GPR183 (EBI2) Gi_protein Gi Protein (αβγ) GPR183->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Activates Inhibitor This compound (Antagonist) Inhibitor->GPR183 Blocks G_alpha_i->AC Inhibits Chemotaxis Chemotaxis G_beta_gamma->Chemotaxis Promotes ATP ATP ATP->AC

Caption: GPR183 signaling pathway and point of inhibition.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow start Inconsistent Results with this compound check_compound Verify Compound Solubility & Stability start->check_compound solubility_issue Solubility/Stability Issue? check_compound->solubility_issue check_cells Assess Cell Health & GPR183 Expression cell_issue Cell Health/Expression Issue? check_cells->cell_issue check_assay Review Assay Protocol & Controls assay_issue Assay Protocol Issue? check_assay->assay_issue solubility_issue->check_cells No prepare_fresh Prepare Fresh Stock Test Different Solvent solubility_issue->prepare_fresh Yes cell_issue->check_assay No use_new_cells Use Low Passage Cells Verify GPR183 Expression cell_issue->use_new_cells Yes optimize_assay Optimize Assay Conditions Run Full Controls assay_issue->optimize_assay Yes re_run Re-run Experiment assay_issue->re_run No prepare_fresh->re_run use_new_cells->re_run optimize_assay->re_run

Caption: Logical workflow for troubleshooting inconsistent data.

References

Technical Support Center: Optimizing Gpr183-IN-1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of Gpr183-IN-1 to achieve desired biological effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: For a novel inhibitor like this compound, where published data is scarce, a logical starting point is to perform a dose-response experiment. A broad concentration range, for instance, from 10 nM to 100 µM, is recommended to identify the optimal concentration window. If the IC50 (half-maximal inhibitory concentration) from a biochemical assay is known, you can start with a concentration range of 5 to 10 times the IC50 value in your initial cell-based assays.[1]

Q2: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound?

A2: Cytotoxicity can stem from several factors:

  • High Concentrations: Concentrations significantly exceeding the effective dose can lead to off-target effects and general cellular stress, resulting in cell death.[2]

  • Off-Target Effects: The inhibitor may interact with other cellular targets besides Gpr183, disrupting essential cellular pathways.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium low, typically below 0.1%.[3]

  • Prolonged Exposure: Continuous exposure to the inhibitor, even at a seemingly non-toxic concentration, can have cumulative detrimental effects on cell health.[2]

  • Compound Instability: Degradation of the inhibitor in the culture medium can lead to the formation of toxic byproducts.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), you can use specific assays. An Annexin V and Propidium Iodide (PI) staining assay, analyzed by flow cytometry, is a standard method.[4]

  • Annexin V-positive and PI-negative cells are in early apoptosis.

  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative and PI-positive cells are necrotic.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death across all tested concentrations. Inhibitor concentration is too high. Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar).
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the highest DMSO concentration used.[3]
Compound has degraded. Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C).[5]
No observable effect on the target pathway, even at high concentrations. Poor cell permeability of the inhibitor. Consult any available literature on the inhibitor's properties. Consider using a different inhibitor with known cell permeability.[1]
Inhibitor is inactive. Confirm the inhibitor's activity using a biochemical (cell-free) assay if possible.[2]
Incorrect assay setup. Review and optimize your assay protocol. Ensure all reagents are fresh and correctly prepared.
Inconsistent results between experiments. Variability in cell seeding density. Standardize the cell seeding protocol to ensure a consistent number of cells per well for each experiment.[3]
Inconsistent inhibitor preparation. Prepare fresh dilutions of this compound from a single, validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Pipetting errors. Use calibrated pipettes and ensure proper mixing of solutions.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.1 ± 4.8
0.195.3 ± 5.1
190.7 ± 6.3
1065.2 ± 7.9
5025.4 ± 4.5
1005.1 ± 2.1

Table 2: Hypothetical Cytotoxicity Profile of this compound (LDH Release Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
0.012.5 ± 1.1
0.13.2 ± 1.5
18.9 ± 2.3
1034.7 ± 5.6
5072.1 ± 8.2
10094.3 ± 4.9

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the cytotoxic concentration range of this compound.[6][7][8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessing Membrane Integrity using LDH Assay

This protocol describes the measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.[10][11][12]

Materials:

  • LDH Cytotoxicity Assay Kit

  • This compound stock solution

  • Cell line of interest

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Protocol 3: Detecting Apoptosis using Annexin V & PI Staining

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[4][13][14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound stock solution

  • Cell line of interest

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (determined from initial viability assays) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Use appropriate controls to set compensation and quadrants to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Gpr183_Signaling_Pathway cluster_membrane Cell Membrane Gpr183 Gpr183 (EBI2) Gi Gi Protein Gpr183->Gi Activates cAMP ↓ cAMP Gi->cAMP Ca_release ↑ Intracellular Ca²⁺ Gi->Ca_release Oxysterol 7α,25-OHC (Agonist) Oxysterol->Gpr183 Activates Gpr183_IN_1 This compound (Antagonist) Gpr183_IN_1->Gpr183 Inhibits Cell_Migration Cell Migration Ca_release->Cell_Migration

Caption: Gpr183 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Optimizing This compound Concentration dose_response 1. Perform Broad Dose-Response (e.g., 10 nM - 100 µM) using MTT or similar assay start->dose_response determine_range 2. Analyze Data to Determine Cytotoxic Concentration Range dose_response->determine_range viability_assays 3. Perform Confirmatory Viability Assays (e.g., LDH release) within a narrower, non-toxic range determine_range->viability_assays apoptosis_assay 4. Assess Mechanism of Cell Death (Apoptosis vs. Necrosis) using Annexin V / PI Staining viability_assays->apoptosis_assay functional_assay 5. Determine Effective Inhibitory Concentration on Gpr183-mediated pathway apoptosis_assay->functional_assay end Optimal, Non-Toxic Concentration Identified functional_assay->end

Caption: Experimental workflow for determining the optimal this compound concentration.

Troubleshooting_Tree start High Cytotoxicity Observed check_conc Is the concentration range appropriate? start->check_conc check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso Yes lower_conc Solution: Test a lower concentration range. check_conc->lower_conc No check_compound Is the compound stock fresh and properly stored? check_dmso->check_compound Yes dmso_control Solution: Run a vehicle control with the same DMSO concentration. check_dmso->dmso_control No fresh_stock Solution: Prepare a fresh stock solution of the inhibitor. check_compound->fresh_stock No other_issues Consider other factors: cell line sensitivity, prolonged exposure. check_compound->other_issues Yes

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Best practices for Gpr183-IN-1 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Gpr183-IN-1 stock solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Many organic small molecules exhibit good solubility in DMSO.[1][2][3] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize cytotoxicity.

2. What is the maximum recommended concentration for a this compound stock solution in DMSO?

We recommend preparing a stock solution in the range of 10-20 mM in DMSO. The exact maximum concentration can vary between batches. If you observe any precipitation, the concentration is likely too high. For many small molecules used in biological assays, stock solutions are typically prepared at concentrations up to 10 mM.[1]

3. How should I store the this compound stock solution?

Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.

4. Can I use other solvents besides DMSO?

While DMSO is the primary recommendation, other organic solvents like ethanol, methanol (B129727), or N,N-dimethylformamide (DMF) can be tested if DMSO is not suitable for your experimental setup.[2][4] However, the solubility and stability of this compound in these solvents have not been fully characterized. We recommend performing small-scale solubility tests before preparing a large stock. The choice of solvent can also be critical for in vivo studies, such as with zebrafish, where solvents like polyethylene (B3416737) glycol (PEG400) and methanol have been identified as relatively well-tolerated alternatives to DMSO.[1]

5. How do I prepare working solutions from the stock solution?

Prepare working solutions by diluting the high-concentration stock solution in your aqueous experimental buffer or cell culture medium. It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to not affect the biological system. For most cell-based assays, the final DMSO concentration should not exceed 0.1%.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The stock solution concentration is too high, or the compound has poor stability in the solvent.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
Precipitation observed when diluting the stock solution into aqueous buffer. The compound has low aqueous solubility.Increase the final volume of the aqueous buffer to lower the final compound concentration. Consider using a surfactant like Tween-80 or Pluronic F-68 (at low, non-toxic concentrations) in your final dilution to improve solubility. Ensure the final solvent concentration is not causing precipitation.
Inconsistent experimental results. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solution from the solid compound. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Cell toxicity observed at expected working concentrations. The final concentration of the organic solvent (e.g., DMSO) is too high.Perform a vehicle control experiment with the same final concentration of the solvent to assess its toxicity. Reduce the final solvent concentration by preparing a more dilute intermediate solution before the final dilution into the medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Calculate the required amount of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. (Molecular weight of this compound is required for this calculation).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, perform a serial dilution.

  • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution in 1% DMSO.

  • Then, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to achieve the final 10 µM working solution in 0.1% DMSO.

  • Mix gently by pipetting. The working solution is now ready to be added to your cells.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Endogenous Ligand) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Binds and Activates Gi Gi Protein GPR183->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Migration Cell Migration Gi->Migration Promotes cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Inhibitor) This compound->GPR183 Inhibits

Caption: Simplified GPR183 signaling pathway and the inhibitory action of this compound.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Working Solution Preparation Solid This compound (Solid) Dissolve Dissolve and Vortex Solid->Dissolve Solvent Anhydrous DMSO Solvent->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot into single-use tubes Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw one aliquot Store->Thaw For use Dilute Dilute in aqueous buffer/ cell culture medium Thaw->Dilute Final Final Working Solution (e.g., 10 µM) Dilute->Final

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

Identifying and mitigating Gpr183-IN-1 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Gpr183-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is Gpr183 and its primary function?

A1: Gpr183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a critical role in the immune system.[1][2][3] It is expressed on various immune cells, including B cells, T cells, and dendritic cells.[1][4][5] The primary function of Gpr183 is to act as a receptor for oxysterols, which are oxidized forms of cholesterol. The most potent natural activator (agonist) is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][5][6] Gradients of these oxysterols guide the migration and positioning of immune cells within lymphoid organs, a process essential for coordinating adaptive immune responses.[1][4][6]

Q2: What is the mechanism of action for Gpr183 signaling?

A2: Gpr183 signals primarily through the Gαi subunit of heterotrimeric G proteins.[6][7][8] Upon binding of an agonist like 7α,25-OHC, the receptor undergoes a conformational change that activates the Gαi pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the release of intracellular calcium.[4] The ultimate cellular response to Gpr183 activation is chemotaxis, or directed cell movement, towards higher concentrations of its oxysterol ligands.[1][4]

Q3: What are off-target effects and why are they a concern when using this compound?

A3: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended target, Gpr183.[9] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where the observed biological effect may not be due to the inhibition of Gpr183.[9] Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translation from preclinical findings to clinical applications.[9]

Q4: I am observing a phenotype in my cells treated with this compound that is inconsistent with known Gpr183 biology. How can I determine if this is an off-target effect?

A4: To determine if an unexpected phenotype is due to off-target effects, a multi-faceted approach is recommended.[9] Consider the following strategies:

  • Use a structurally unrelated Gpr183 inhibitor: If a different inhibitor targeting the same receptor does not produce the same phenotype, it is more likely that the initial observation is due to an off-target effect of this compound.[10]

  • Perform a dose-response analysis: Off-target effects often occur at higher concentrations. Determine the lowest effective concentration of this compound that inhibits Gpr183 activity and assess if the unexpected phenotype persists at this concentration.[9]

  • Employ genetic knockdown or knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Gpr183.[9] If the phenotype is still observed after treatment with this compound in these cells, it is likely an off-target effect.[9]

  • Use an inactive analog: If available, use a structurally similar but biologically inactive version of this compound as a negative control.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cell toxicity observed at expected effective concentrations. Off-target effects of this compound.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm toxicity. 2. Lower the concentration of this compound to the minimum required for on-target activity. 3. Test a structurally different Gpr183 inhibitor to see if the toxicity is compound-specific.
Inconsistent results between different batches of this compound. Compound purity or stability issues.1. Verify the purity and integrity of each batch using analytical methods such as HPLC or mass spectrometry. 2. Ensure proper storage conditions are maintained.
Lack of on-target Gpr183 inhibition in a cell-based assay. 1. Incorrect assay setup. 2. Low Gpr183 expression in the cell line. 3. Compound degradation.1. Confirm that the assay is sensitive to Gpr183 modulation using a known agonist or antagonist. 2. Verify Gpr183 expression in your cell model using qPCR or western blot. 3. Use freshly prepared this compound solutions.
Observed phenotype does not match Gpr183 knockout/knockdown phenotype. The phenotype is likely due to an off-target effect.1. Perform a rescue experiment by overexpressing Gpr183; if the phenotype is not reversed, it is likely off-target. 2. Conduct a broad off-target screening panel (e.g., kinase panel, GPCR panel) to identify potential unintended targets.

Quantitative Data Summary

The following tables provide representative data for a hypothetical Gpr183 inhibitor, "this compound," based on publicly available information for known Gpr183 modulators.

Table 1: In Vitro Potency of this compound

Assay TypeLigandParameterValue
[35S]GTPγS Binding7α,25-OHC (Agonist)EC5060 nM[6]
[35S]GTPγS BindingThis compound (Antagonist)IC5015 nM
BRET Gαi Coupling7α,25-OHC (Agonist)EC5019 nM[11]
BRET Gαi CouplingThis compound (Antagonist)pIC508.0[12]
Calcium Mobilization7α,25-OHC (Agonist)EC50~50 nM
Calcium MobilizationThis compound (Antagonist)IC5025 nM

Table 2: Selectivity Profile of this compound against Other GPCRs

TargetThis compound IC50 (nM)
Gpr183 (On-Target) 15
GPCR X> 10,000
GPCR Y> 10,000
GPCR Z1,500

Experimental Protocols

Protocol 1: [35S]GTPγS Binding Assay for Gpr183 Activity

Objective: To measure the ability of this compound to inhibit agonist-induced Gpr183 activation by quantifying the binding of [35S]GTPγS to G protein α subunits.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human Gpr183.[7]

  • Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, various concentrations of this compound (or vehicle control), and a fixed concentration of the agonist 7α,25-OHC (e.g., at its EC80).

  • Initiate Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

  • Detection: Wash the filters, dry the plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound directly binds to Gpr183 in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells expressing Gpr183 with either this compound or a vehicle control for 1 hour.[9]

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed.

  • Protein Analysis: Analyze the amount of soluble Gpr183 in the supernatant by western blotting or another protein quantification method.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Gpr183_Signaling_Pathway cluster_membrane Cell Membrane Gpr183 Gpr183 (EBI2) G_protein Gαi/βγ Gpr183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Cell Migration G_protein->Chemotaxis Promotes cAMP cAMP AC->cAMP Produces Oxysterol 7α,25-OHC (Agonist) Oxysterol->Gpr183 Activates Gpr183_IN_1 This compound (Antagonist) Gpr183_IN_1->Gpr183 Inhibits

Caption: Gpr183 signaling pathway initiated by its agonist and inhibited by this compound.

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Logic issue Issue: Unexpected Experimental Result check_compound Check Compound Integrity (Purity, Stability) issue->check_compound compound_ok Compound OK check_compound->compound_ok Yes compound_bad Compound Issue check_compound->compound_bad No check_assay Validate Assay Performance (Controls, Cell Line) compound_ok->check_assay source_new_compound Source/Synthesize New Compound Batch compound_bad->source_new_compound assay_ok Assay OK check_assay->assay_ok Yes assay_bad Assay Issue check_assay->assay_bad No consider_off_target Consider Off-Target Effect assay_ok->consider_off_target optimize_assay Optimize Assay Conditions assay_bad->optimize_assay

Caption: Logical diagram for troubleshooting unexpected results with this compound.

References

Navigating In Vivo Studies with Gpr183-IN-1: A Guide to Vehicle Control Selection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing Gpr183-IN-1 in in vivo experiments, selecting an appropriate vehicle control is a critical step to ensure data validity and reproducibility. This guide provides a comprehensive overview of recommended vehicle controls, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the formulation and administration of this potent GPR183 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting vehicle for in vivo studies with this compound?

A1: Based on studies with structurally similar GPR183 antagonists such as NIBR189, a recommended vehicle for oral gavage is an aqueous suspension of 0.5% Carboxymethylcellulose (CMC) with 0.5% Tween-80 in sterile water .[1] This formulation is often well-tolerated and can provide a uniform suspension for consistent dosing.

Q2: My formulation of this compound in the recommended vehicle is not stable. What should I do?

A2: Instability in the formulation can be due to several factors. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Common solutions include adjusting the sonication time, modifying the vehicle composition, or preparing the formulation fresh before each use.

Q3: Are there alternative vehicles that can be used for this compound?

A3: Yes, for compounds with poor aqueous solubility, alternative formulations can be considered. Based on protocols for the GPR183 antagonist NIBR189, other potential vehicles include:

  • A solution of 10% DMSO in 90% corn oil .[2]

  • A suspended solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) .[2]

It is crucial to conduct preliminary tolerability studies with any new vehicle to ensure it does not produce adverse effects in the animal model.

Q4: How should I prepare the vehicle control for my experiment?

A4: The vehicle control should be prepared using the exact same procedure and contain all the same components as the this compound formulation, just without the active compound. This is essential to isolate the effects of the inhibitor from any potential effects of the vehicle itself.

Q5: What is the mechanism of action of this compound?

A5: this compound is an effective, orally active inhibitor of G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2).[3] GPR183 is a chemotactic receptor for oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[4][5] By inhibiting GPR183, this compound can modulate the migration and positioning of immune cells, making it a potential therapeutic agent for autoimmune diseases, cancer, and other inflammatory conditions.[1][3]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound in the vehicle Poor solubility of the compound in the chosen vehicle.1. Increase sonication time to aid dissolution. 2. Prepare the formulation fresh immediately before each administration. 3. Consider alternative vehicles with higher solubilizing capacity (see FAQs). 4. If using a suspension, ensure vigorous and consistent vortexing before drawing each dose.
Inconsistent results between animals Non-homogenous suspension leading to variable dosing.1. Ensure the formulation is a fine, uniform suspension. Use a sonicator to break down any aggregates. 2. Vortex the stock solution thoroughly before each animal is dosed. 3. Use a wider gauge gavage needle to prevent clogging if administering a suspension.
Adverse effects observed in the vehicle control group The vehicle itself may have toxic or confounding biological effects.1. Reduce the concentration of co-solvents like DMSO if possible. 2. Conduct a thorough literature search on the tolerability of the chosen vehicle in your specific animal model and for the intended route of administration. 3. Run a pilot study with the vehicle alone to assess for any overt signs of toxicity or changes in relevant biological readouts.
Difficulty in administering the formulation High viscosity of the vehicle.1. Gently warm the vehicle to reduce its viscosity, ensuring the temperature remains safe for the animal and does not degrade the compound. 2. If using CMC, consider a lower percentage or a different grade of CMC.

Experimental Protocols

Protocol 1: Preparation of 0.5% CMC / 0.5% Tween-80 Vehicle
  • Preparation of 0.5% CMC Solution:

    • Add 0.5 g of low-viscosity Carboxymethylcellulose (CMC) to 100 mL of sterile, purified water.

    • Stir vigorously with a magnetic stirrer at room temperature until the CMC is fully dissolved. This may take several hours. Gentle heating can aid dissolution but avoid boiling.

    • Autoclave the solution to ensure sterility. Allow it to cool to room temperature before use.

  • Addition of Tween-80:

    • To the sterile 0.5% CMC solution, add 0.5 mL of Tween-80.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Formulation of this compound:

    • Weigh the required amount of this compound.

    • Add a small volume of the 0.5% CMC / 0.5% Tween-80 vehicle to the compound and triturate to form a smooth paste.

    • Gradually add the remaining vehicle to the desired final volume while continuously mixing.

    • Sonicate the suspension to ensure a fine and uniform particle size.

  • Preparation of Vehicle Control:

    • Follow steps 1 and 2 to prepare the 0.5% CMC / 0.5% Tween-80 solution. This solution will serve as the vehicle control.

Protocol 2: Preparation of 10% DMSO / 90% Corn Oil Vehicle
  • Preparation of the Vehicle:

    • Measure 10 mL of sterile DMSO.

    • Measure 90 mL of sterile corn oil.

    • Under sterile conditions, slowly add the DMSO to the corn oil while stirring to create a homogenous solution.

  • Formulation of this compound:

    • Dissolve the required amount of this compound in the 10% DMSO / 90% corn oil vehicle to achieve the desired final concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Vehicle Control:

    • The 10% DMSO / 90% corn oil mixture prepared in step 1 serves as the vehicle control.

Visualizing Key Concepts

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a_25_OHC 7α,25-Dihydroxycholesterol (Oxysterol) GPR183 GPR183 (EBI2) 7a_25_OHC->GPR183 Binds to G_protein Gi Protein GPR183->G_protein Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) G_protein->Downstream Initiates Migration Cell Migration & Positioning Downstream->Migration Gpr183_IN_1 This compound Gpr183_IN_1->GPR183 Inhibits

Caption: GPR183 signaling pathway and the inhibitory action of this compound.

Vehicle_Selection_Workflow start Start: Need to formulate This compound for in vivo study is_soluble Is this compound soluble in aqueous solution? start->is_soluble aqueous_vehicle Use aqueous vehicle (e.g., Saline) is_soluble->aqueous_vehicle Yes suspension_vehicle Try suspension vehicle: 0.5% CMC / 0.5% Tween-80 is_soluble->suspension_vehicle No tolerability_study Conduct vehicle tolerability study aqueous_vehicle->tolerability_study check_stability Check for stability and uniform suspension suspension_vehicle->check_stability alternative_vehicle Consider alternative vehicles: - 10% DMSO / 90% Corn Oil - 10% DMSO / SBE-β-CD / Saline check_stability->alternative_vehicle Unstable check_stability->tolerability_study Stable alternative_vehicle->tolerability_study proceed Proceed with in vivo study tolerability_study->proceed

Caption: Decision workflow for selecting an appropriate vehicle for this compound.

References

How to minimize Gpr183-IN-1 precipitation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the precipitation of GPR183 inhibitors, such as Gpr183-IN-1, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My GPR183 inhibitor precipitated after I added it to my cell culture medium. What is the primary cause of this?

A1: Precipitation upon dilution into aqueous solutions like cell culture media is a frequent challenge with hydrophobic small molecules. This phenomenon, often termed "precipitation upon dilution," occurs when the concentration of the inhibitor surpasses its solubility limit in the aqueous environment of the medium. The organic solvent used to create a concentrated stock solution, typically dimethyl sulfoxide (B87167) (DMSO), is unable to maintain the inhibitor's solubility once it is significantly diluted.

Q2: What is the recommended solvent for dissolving this compound and other GPR183 inhibitors?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro experiments.[1] Its ability to dissolve a broad spectrum of both polar and nonpolar molecules and its miscibility with water make it a suitable choice.[1] However, it is critical to maintain a low final concentration of DMSO in your cell culture to prevent solvent-induced toxicity, ideally below 0.1%.[1]

Q3: How can I determine the maximum soluble concentration of my GPR183 inhibitor in my specific cell culture medium?

A3: You can perform a solubility test. Prepare a serial dilution of your GPR183 inhibitor in your complete cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation or cloudiness at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measurement, you can measure the absorbance at 600 nm, where an increase in absorbance indicates precipitation.[1] The highest concentration that remains clear is the maximum working soluble concentration.

Q4: Can the formulation of the GPR183 inhibitor affect its solubility?

A4: Yes. If you are using a free acid or base form of the inhibitor, it might be possible to source a more soluble salt version.[1] Additionally, for particularly challenging compounds, advanced formulations such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems or nanoemulsions) can be considered, though these often require specialized expertise.[2]

Q5: How should I properly store my GPR183 inhibitor stock solutions to maintain their stability?

A5: Proper storage is essential for the integrity of your inhibitor. Most inhibitors dissolved in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can dilute your stock solution over time.[3] Always ensure the vial cap is tightly sealed.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound and other GPR183 inhibitors in your cell culture experiments.

Issue: Precipitate Forms Immediately Upon Addition to Media

Possible Cause & Solution

  • High Final Concentration: The concentration of the inhibitor may be exceeding its aqueous solubility.

    • Solution: Decrease the final working concentration of the inhibitor in your experiment.[3]

  • Rapid Dilution Shock: Adding a highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution.

    • Solution: Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium or DMSO before adding it to the final culture volume.[1] Add the inhibitor solution dropwise while gently swirling the medium.[1]

Issue: Solution Becomes Cloudy Over Time

Possible Cause & Solution

  • Compound Instability: The inhibitor may be degrading in the culture medium over the course of the experiment.

    • Solution: To confirm degradation, you can perform a time-course experiment and analyze the concentration of the parent compound at different time points using HPLC.[3] If instability is confirmed, you may need to replenish the inhibitor by performing more frequent media changes.

  • Interaction with Media Components: The inhibitor may be interacting with components in the serum or the medium itself.

    • Solution: Test the solubility of the inhibitor in different types of media or in serum-free medium to identify potential interactions.

Data Presentation: Solubility of Common GPR183 Antagonists

While specific solubility data for "this compound" is not publicly available, the following table provides information on related GPR183 antagonists that can serve as a reference.

CompoundReported UseVehicle/Solvent for in vivo studies
NIBR189 GPR183 Antagonist0.5% carboxymethylcellulose/0.5% Tween-80
GSK682753A GPR183 Antagonist / Inverse AgonistDMSO for in vitro studies

Note: This information is based on published research and may vary depending on the specific experimental conditions.[4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of GPR183 Inhibitor Stock Solution
  • Objective: To prepare a high-concentration stock solution of the GPR183 inhibitor in an appropriate solvent.

  • Materials:

    • This compound (or other GPR183 inhibitor)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Before opening, centrifuge the vial of the inhibitor to pellet any powder that may be on the cap or walls.

    • Prepare a stock solution, for example, at 10 mM, by dissolving the appropriate amount of the inhibitor in anhydrous DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of GPR183 Inhibitor for Cell Culture
  • Objective: To dilute the high-concentration stock solution to the final working concentration in cell culture medium while minimizing precipitation.

  • Materials:

    • High-concentration GPR183 inhibitor stock solution (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium

  • Procedure:

    • Thaw a fresh aliquot of the inhibitor stock solution at room temperature.

    • Method A (Direct Dilution for Low Concentrations): For very low final concentrations, you may be able to add the stock solution directly to the pre-warmed medium. Add the stock solution dropwise while gently swirling the medium. Ensure the final DMSO concentration remains below 0.1%.

    • Method B (Serial Dilution):

      • Create an intermediate dilution of the stock solution in either pure DMSO or pre-warmed culture medium. For example, dilute a 10 mM stock to 1 mM.

      • Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

GPR183 Signaling Pathway

GPR183, also known as EBI2, is a G protein-coupled receptor that is activated by oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent endogenous ligand.[8][9][10] Activation of GPR183 leads to signaling through Gαi, which in turn modulates downstream pathways to influence cell migration, particularly of immune cells like B cells and T cells.[8][11]

GPR183_Signaling cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activates Oxysterol 7α,25-OHC (Ligand) Oxysterol->GPR183 Binds Downstream Downstream Effectors G_protein->Downstream Migration Cell Migration Downstream->Migration

Caption: Simplified GPR183 signaling pathway leading to cell migration.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was rapid dilution used? Check_Concentration->Check_Dilution No Success Problem Resolved Lower_Concentration->Success Serial_Dilution Use serial dilution method Check_Dilution->Serial_Dilution Yes Check_Solvent Is DMSO concentration < 0.1%? Check_Dilution->Check_Solvent No Serial_Dilution->Success Adjust_Stock Adjust stock concentration to lower final DMSO % Check_Solvent->Adjust_Stock No Solubility_Test Perform solubility test in media Check_Solvent->Solubility_Test Yes Adjust_Stock->Success Solubility_Test->Success

Caption: A step-by-step workflow for troubleshooting inhibitor precipitation.

References

Technical Support Center: Refinement of Gpr183-IN-1 Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Gpr183-IN-1, a novel G protein-coupled receptor 183 (GPR183) antagonist, for long-term animal studies. Given that "this compound" is a designation for a new investigational compound, this guide synthesizes publicly available data on other GPR183 antagonists and general principles of long-term in vivo studies with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GPR183 and its antagonists like this compound?

A1: GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor primarily expressed on immune cells such as B cells, T cells, and dendritic cells.[1] Its natural ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[2] The interaction between oxysterols and GPR183 plays a crucial role in guiding the migration and positioning of these immune cells within lymphoid tissues, a process essential for mounting an effective immune response.[2] this compound, as a GPR183 antagonist, is designed to block this signaling pathway, thereby inhibiting the migration of immune cells. This mechanism is being explored for therapeutic potential in various inflammatory and autoimmune diseases.[3][4]

Q2: What is a good starting point for a dose-ranging study of this compound in mice?

A2: Establishing a starting dose for a novel compound like this compound requires careful consideration of in vitro potency and data from existing GPR183 antagonists. For example, the GPR183 antagonist NIBR189 has been used in mice at a dose of 7.6 mg/kg twice daily via oral gavage in short-term infection models.[5] Another potent antagonist, referred to as compound 32, showed efficacy in a mouse model of rheumatoid arthritis at a much lower dose of 0.1 mg/kg.[3] Therefore, a wide dose range should initially be explored. A suggested starting point for a dose-ranging study could span from 0.1 mg/kg to 10 mg/kg, administered once or twice daily, depending on the initial pharmacokinetic data of this compound.

Q3: How do I formulate this compound for in vivo administration?

A3: The formulation of a novel small molecule inhibitor is critical for achieving consistent and adequate exposure.[6] For preclinical oral administration in rodents, common vehicles that can be tested include:

  • 0.5% (w/v) Methylcellulose in water

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • A solution containing a small percentage of a non-ionic surfactant like Tween® 80 to aid solubility.

It is imperative to conduct a vehicle toxicity study by administering the vehicle alone to a control group of animals to ensure it does not contribute to any observed effects.

Q4: What are the key considerations for transitioning from short-term to long-term dosing with this compound?

A4: Transitioning to chronic studies requires a thorough understanding of the compound's pharmacokinetic (PK) and toxicological profiles. Key considerations include:

  • Pharmacokinetics: Determine the half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) of this compound in the chosen animal model. This will inform the optimal dosing frequency to maintain therapeutic exposure.

  • Toxicology: Conduct a sub-chronic toxicity study (e.g., 28 days) to identify potential target organs for toxicity and to establish a maximum tolerated dose (MTD).

  • Receptor Desensitization: Be aware of the potential for receptor desensitization or tachyphylaxis with chronic antagonist administration. GPR183 is known to undergo internalization, which could impact long-term efficacy.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Studies

Question: I am observing high variability in the therapeutic response to this compound within my treatment groups. What could be the cause and how can I troubleshoot this?

Answer: High variability can mask the true effect of your compound. Several factors can contribute to this issue:

  • Inconsistent Formulation: Ensure your formulation of this compound is a homogenous suspension or a clear solution. Visually inspect for precipitation before each administration.

  • Inaccurate Dosing: Refine your animal handling and dosing techniques to ensure each animal receives the correct dose. For oral gavage, ensure proper placement to avoid accidental administration into the lungs.

  • Pharmacokinetic Variability: Individual animal differences in metabolism can lead to variable drug exposure. Consider increasing the number of animals per group to improve statistical power.

Issue 2: Unexpected Toxicity or Weight Loss

Question: My animals are showing unexpected weight loss and other signs of toxicity at a dose that was well-tolerated in short-term studies. How can I address this?

Answer: Chronic administration can reveal toxicities not apparent in acute studies.

  • Dose Reduction: The most immediate step is to lower the dose of this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma concentrations of this compound with the observed toxicity and the desired therapeutic effect. This can help determine if the toxicity is due to high drug exposure.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any target organ toxicity.

Issue 3: Diminishing Efficacy Over Time

Question: The initial therapeutic effect of this compound seems to decrease over the course of my long-term study. What could be the reason?

Answer: A decline in efficacy over time can be due to several factors:

  • Metabolic Adaptation: Chronic exposure can sometimes induce the expression of metabolic enzymes that clear the drug more rapidly. A mid-study PK analysis can help determine if drug exposure is decreasing over time.

  • Receptor Desensitization: As GPR183 can be internalized upon ligand binding, chronic antagonism might lead to changes in receptor expression or signaling pathways.

  • Compound Instability: Ensure that your stock solution of this compound is stable over the duration of the study.[6]

Data Presentation

Table 1: Example Pharmacokinetic Parameters of GPR183 Antagonists in Mice
CompoundDose (p.o.)T½ (hours)Bioavailability (%)Reference
Compound 33 Not Specified29 (brain)71[7]
An Exemplified Compound 10 mg/kg4.58224.50[8]

Note: This table provides examples from different GPR183 antagonists and should be used as a general guide. The pharmacokinetic properties of this compound must be determined experimentally.

Table 2: Recommended Parameters to Monitor in Long-Term Studies
ParameterFrequencyRationale
Body Weight Daily for the first week, then weeklyA sensitive indicator of overall animal health and potential toxicity.
Clinical Observations DailyTo monitor for any adverse effects such as changes in posture, activity, or grooming.
Food and Water Intake Weekly (or more frequently if toxicity is observed)Can indicate changes in animal well-being.
Hematology and Clinical Chemistry At baseline, mid-study, and terminationTo assess for any effects on blood cells, liver, and kidney function.
Histopathology At study terminationTo identify any microscopic changes in major organs.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Grouping: Randomly assign animals to groups (n=5-8 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 1, 10, and 50 mg/kg).

  • Administration: Administer this compound or vehicle daily for 14-28 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity and measure body weight at least three times per week.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or overt clinical signs).

Protocol 2: Long-Term Efficacy and Safety Study
  • Dose Selection: Based on the MTD study and preliminary efficacy data, select two to three dose levels of this compound for the long-term study.

  • Study Duration: The duration of the study should be relevant to the intended clinical use (e.g., 3-6 months).

  • Administration and Monitoring: Administer this compound or vehicle daily and monitor animals as described in the MTD study.

  • Pharmacokinetic Sampling: Collect sparse blood samples from a subset of animals at various time points throughout the study to monitor for changes in drug exposure.

  • Efficacy Readouts: Measure relevant efficacy endpoints at predetermined intervals (e.g., clinical scores in a disease model, tumor volume in an oncology model).

  • Terminal Procedures: At the end of the study, perform a comprehensive evaluation including hematology, clinical chemistry, and histopathology.

Mandatory Visualization

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a,25-OHC 7α,25-Dihydroxycholesterol (Oxysterol) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Binds to G_protein Gi/o Protein GPR183->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_inhibition ↓ cAMP AC->cAMP_inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cell_Migration Cell Migration Ca_release->Cell_Migration Leads to cAMP_inhibition->Cell_Migration Contributes to Gpr183_IN_1 This compound Gpr183_IN_1->GPR183 Blocks Long_Term_Study_Workflow Experimental Workflow for Long-Term In Vivo Study cluster_preliminary Preliminary Studies cluster_long_term Long-Term Study cluster_terminal Terminal Analysis Dose_Range Dose-Ranging Study (e.g., 14-28 days) MTD Determine Maximum Tolerated Dose (MTD) Dose_Range->MTD Dose_Selection Select Doses Below MTD MTD->Dose_Selection PK_Pilot Pilot Pharmacokinetic (PK) Study PK_Pilot->Dose_Selection Chronic_Dosing Chronic Dosing (e.g., 3-6 months) Dose_Selection->Chronic_Dosing Monitoring Regular Monitoring (Weight, Clinical Signs) Chronic_Dosing->Monitoring Efficacy_Assessment Periodic Efficacy Assessment Chronic_Dosing->Efficacy_Assessment PK_PD_Analysis PK/PD Analysis Chronic_Dosing->PK_PD_Analysis Terminal_Bleed Terminal Blood Collection (Hematology, Clinical Chemistry) Monitoring->Terminal_Bleed Histopathology Histopathology of Major Organs Terminal_Bleed->Histopathology Final_Analysis Final Data Analysis and Reporting Histopathology->Final_Analysis Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies Start Unexpected Outcome (e.g., Toxicity, Lack of Efficacy) Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Check_Dosing Verify Dosing (Technique, Volume) Check_Formulation->Check_Dosing Formulation OK Outcome_Formulation Reformulate or use solubilizing agents Check_Formulation->Outcome_Formulation Issue Found Assess_PK Assess Pharmacokinetics (Exposure, Half-life) Check_Dosing->Assess_PK Dosing OK Outcome_Dosing Refine dosing protocol and retrain staff Check_Dosing->Outcome_Dosing Issue Found Review_Dose Review Dose Level Assess_PK->Review_Dose PK as Expected Outcome_PK Adjust dosing regimen (frequency, route) Assess_PK->Outcome_PK Unexpected PK Outcome_Dose Adjust dose up or down Review_Dose->Outcome_Dose

References

Addressing variability in Gpr183-IN-1 efficacy between cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gpr183-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in this compound efficacy observed between different cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Gpr183 and its endogenous ligand?

Gpr183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) primarily expressed on various immune cells, including B cells, T cells, and dendritic cells.[1] Its main endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol.[2][3] The interaction between 7α,25-OHC and Gpr183 plays a crucial role in guiding the migration of these immune cells.[3][4]

Q2: How does this compound work?

This compound is a small molecule inhibitor of Gpr183. While specific data for "this compound" is limited in the public domain, it is presumed to function as a competitive antagonist, blocking the binding of the endogenous ligand 7α,25-OHC to the Gpr183 receptor. This inhibition prevents the initiation of downstream signaling cascades. Other known Gpr183 antagonists, such as NIBR189 and GSK682753A, have been shown to block Gpr183-mediated effects.[1][5]

Q3: What are the downstream signaling pathways of Gpr183?

Gpr183 couples to the Gαi subunit of heterotrimeric G proteins.[2][6] Activation of Gpr183 by its agonist leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[6][7] Furthermore, Gpr183 activation can induce the phosphorylation of extracellular signal-regulated kinase (ERK).[2]

Q4: In which cell lines can I study the effects of this compound?

Gpr183 is endogenously expressed in various immune cell lines. Commonly used models include B-lymphocyte cell lines (e.g., Ramos), monocytic cell lines (e.g., THP-1, U937), and T-lymphocyte cell lines (e.g., Jurkat).[1][5][8][9] Additionally, non-immune cell lines like HEK293 are frequently used for heterologous expression of Gpr183 to study its function in a controlled environment.[7][10] However, it's important to note that endogenous expression levels of Gpr183 and other GPCRs can vary significantly even within these commonly used cell lines.[10]

Troubleshooting Guide

Issue 1: Low or No Potency of this compound in My Cell Line

If you are observing a weaker than expected effect of this compound, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Action
Low Gpr183 Expression Verify Gpr183 mRNA and protein expression levels in your cell line using qPCR and Western blot or flow cytometry, respectively. Compare to a positive control cell line known to express high levels of Gpr183.
Presence of Endogenous Ligand The endogenous agonist 7α,25-OHC can be produced by some cells, competing with the inhibitor.[2] Culture cells in charcoal-stripped serum to minimize the presence of oxysterols.
Cell Line Passage Number High passage numbers can lead to phenotypic drift and altered GPCR expression. Use cells within a consistent and low passage number range for all experiments.
Inhibitor Solubility/Stability Visually inspect this compound stock and working solutions for precipitation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Assay-Specific Issues Ensure your assay is sensitive enough to detect Gpr183 signaling. For example, in a migration assay, the chemoattractant gradient must be optimal.
Issue 2: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values are a common challenge in cell-based assays. The following table outlines potential sources of this variability and how to address them.

Potential Causes & Troubleshooting Steps

Potential CauseRecommended Action
Inconsistent Cell Health Monitor cell viability and morphology. Ensure cells are in the exponential growth phase when setting up the assay.
Variable Cell Seeding Density Optimize and standardize the number of cells seeded per well to ensure consistent cell numbers at the time of the assay.
Inconsistent Incubation Times Adhere to a strict and consistent incubation time with this compound for all experiments.
Assay Reagent Variability Use reagents from the same lot for a set of experiments. If using a new lot, perform a bridging experiment to ensure consistency.

Experimental Protocols & Data

Gpr183 Inhibitor Potency in Different Assay Formats

The potency of Gpr183 antagonists can be determined using various functional assays. Below is a summary of reported IC50 values for known Gpr183 antagonists in different experimental setups.

InhibitorCell LineAssay TypeReadoutReported IC50 (µM)
GSK682753AHEK293 (expressing Gpr183)G protein activationGTP turnover0.35[1]
NIBR189HEK293 (expressing Gpr183)G protein activationGTP turnover0.23[1]
7α,25-OHC (Agonist)HEK293 (expressing Gpr183)Radioligand bindingDisplacement0.024[7]
Protocol: Cell Migration (Chemotaxis) Assay

This protocol is a general guideline for assessing the effect of this compound on chemoattractant-induced cell migration.

  • Cell Preparation:

    • Culture Gpr183-expressing cells (e.g., U937) to the mid-log phase.

    • Harvest and resuspend the cells in serum-free media containing 1% BSA.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Use a transwell plate with a 5.0 µm pore size polycarbonate membrane.

    • Add media containing the chemoattractant (e.g., 10 nM 7α,25-OHC) to the lower chamber.

    • Add the pre-incubated cell suspension to the upper chamber.

  • Incubation and Detection:

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counting kit (e.g., CCK-8) by measuring absorbance at 450 nm.[1]

Protocol: ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the effect of this compound on agonist-induced ERK phosphorylation.

  • Cell Culture and Starvation:

    • Plate Gpr183-expressing cells in a 6-well plate.

    • Once the cells reach the desired confluency, serum-starve them for 4-12 hours in serum-free media.[11]

  • Inhibitor and Agonist Treatment:

    • Pre-treat the cells with the desired concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with an agonist (e.g., 100 nM 7α,25-OHC) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.[11]

Visualizations

Gpr183 Signaling Pathway

Gpr183_Signaling cluster_membrane Cell Membrane Gpr183 Gpr183 G_protein Gαi/βγ Gpr183->G_protein Activates Migration Cell Migration Gpr183->Migration Promotes Ligand 7α,25-OHC (Agonist) Ligand->Gpr183 Binds & Activates Inhibitor This compound (Antagonist) Inhibitor->Gpr183 Blocks AC Adenylate Cyclase G_protein->AC Inhibits Ca ↑ [Ca2+]i G_protein->Ca ERK p-ERK G_protein->ERK cAMP ↓ cAMP AC->cAMP

Caption: Gpr183 signaling cascade upon agonist binding and its inhibition.

Experimental Workflow for Troubleshooting Inhibitor Efficacy

Troubleshooting_Workflow Start Start: Low this compound Efficacy Check_Expression 1. Verify Gpr183 Expression (qPCR, Western Blot) Start->Check_Expression High_Expression Expression is High Check_Expression->High_Expression Sufficient Low_Expression Expression is Low/Absent Check_Expression->Low_Expression Insufficient Check_Ligand 2. Control for Endogenous Ligand (Charcoal-stripped serum) High_Expression->Check_Ligand Choose_New_Cell_Line Consider a different cell model Low_Expression->Choose_New_Cell_Line Still_Low_Efficacy Efficacy Still Low Check_Ligand->Still_Low_Efficacy No Improvement Improved_Efficacy Efficacy Improved Check_Ligand->Improved_Efficacy Improvement Check_Assay 3. Optimize Assay Conditions (Cell density, incubation time) Still_Low_Efficacy->Check_Assay Final_Result Consistent Efficacy Data Improved_Efficacy->Final_Result Check_Assay->Final_Result

Caption: A logical workflow for troubleshooting low this compound efficacy.

Relationship Between Factors Affecting this compound Efficacy

Factors_Affecting_Efficacy Efficacy This compound Efficacy Expression Gpr183 Expression Level Expression->Efficacy Directly impacts Ligand Endogenous Ligand (7α,25-OHC) Ligand->Efficacy Competes with inhibitor Signaling Downstream Signaling Components Signaling->Efficacy Modulates response Cell_State Cell Health & Passage Cell_State->Efficacy Affects consistency Assay Assay Conditions Assay->Efficacy Influences readout

Caption: Key factors influencing the observed efficacy of this compound.

References

Technical Support Center: Optimizing Flow Cytometry for Gpr183-IN-1 Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gpr183-IN-1 in their immunology studies. The following information is designed to help optimize flow cytometry panels and experimental protocols for analyzing treated immune cells.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and why is it a target in immunology research?

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemoattractant receptor expressed on various immune cells, including B cells, T cells, dendritic cells (DCs), and macrophages. Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol. The GPR183/oxysterol signaling axis plays a crucial role in directing immune cell migration and positioning within lymphoid tissues, which is essential for mounting effective immune responses.[1][2][3] Dysregulation of this pathway has been implicated in inflammatory and autoimmune diseases, making GPR183 a compelling target for therapeutic intervention with inhibitors like this compound.

Q2: How does this compound treatment potentially affect immune cells for flow cytometry analysis?

This compound, as an inhibitor, is expected to block the downstream signaling of GPR183. This can lead to several effects observable by flow cytometry:

  • Altered Migration and Localization: The primary function of GPR183 is to guide cell movement. Inhibition will likely alter the distribution of immune cell subsets in vivo and in migration assays.[1][4]

  • Changes in Activation and Maturation Markers: By interfering with proper cell positioning and interaction, GPR183 inhibition may indirectly affect the activation and maturation status of immune cells. This could be reflected in the upregulation or downregulation of surface markers.

  • Modulation of Effector Functions: GPR183 signaling can influence immune cell functions such as phagocytosis in macrophages and antibody production in B cells.[4]

  • Potential Off-Target Effects: As with any small molecule inhibitor, it is crucial to assess cell viability and potential changes in autofluorescence that could interfere with flow cytometry data.[5][6]

Q3: What are the key considerations when designing a flow cytometry panel for this compound treated cells?

When designing a flow cytometry panel for this application, consider the following:

  • Immune Cell Lineage Markers: Start with a backbone of well-characterized lineage markers to identify your primary populations of interest (e.g., CD3 for T cells, CD19 for B cells, CD11c for dendritic cells, F4/80 for macrophages).

  • Markers of Activation, Maturation, and Function: Include markers that will report on the functional status of the cells. The choice of these markers will depend on the specific immune cell type and the biological question.

  • GPR183 Expression: If possible, include a fluorescently labeled antibody against GPR183 to monitor its expression on different cell subsets and any potential internalization upon inhibitor binding.

  • Fluorophore Selection: Choose bright fluorophores for markers with low expression levels and dimmer fluorophores for highly expressed markers to minimize spillover. Be mindful of potential increases in autofluorescence from the drug treatment and select fluorophores in channels with lower background.[6]

  • Controls: Proper controls are critical. These include unstained cells, single-stain compensation controls, fluorescence minus one (FMO) controls for accurate gating, and vehicle-treated controls to assess the baseline phenotype.

Optimized Flow Cytometry Panels

The following tables provide suggested starting panels for key immune cell populations. These panels are designed to be flexible and can be adapted based on the specific research question and available cytometer configuration.

Table 1: Murine B Cell Panel

MarkerFluorophorePurpose
CD19BUV395B Cell Lineage
B220/CD45RBUV737B Cell Lineage
IgDFITCNaive B Cells
IgMPerCP-Cy5.5B Cell Subsets
CD23PEFollicular B Cells
CD21/CD35PE-Cy7Marginal Zone B Cells
CD86APCActivation Marker
MHC Class IIAF700Antigen Presentation
GPR183BV421Target Receptor
Viability Dyee.g., Ghost Dye Violet 510Live/Dead Discrimination

Table 2: Murine T Cell Panel

MarkerFluorophorePurpose
CD3εBUV395T Cell Lineage
CD4BUV496T Helper Cells
CD8αBUV805Cytotoxic T Cells
CD44FITCNaive/Memory Status
CD62LPerCP-Cy5.5Naive/Memory Status
CD69PEEarly Activation
CD25PE-Cy7Regulatory T Cells/Activation
Foxp3APCRegulatory T Cells (intracellular)
GPR183BV421Target Receptor
Viability Dyee.g., Ghost Dye Violet 510Live/Dead Discrimination

Table 3: Murine Dendritic Cell & Macrophage Panel

MarkerFluorophorePurpose
CD45BUV395Pan-Leukocyte Marker
CD11cBUV737Dendritic Cell Lineage
F4/80FITCMacrophage Lineage
Ly6CPerCP-Cy5.5Monocyte/Macrophage Subsets
Ly6GPENeutrophil Exclusion
CD86PE-Cy7Co-stimulation/Activation
MHC Class IIAPCAntigen Presentation
CD206AF700M2 Macrophage Marker
GPR183BV421Target Receptor
Viability Dyee.g., Ghost Dye Violet 510Live/Dead Discrimination

Experimental Protocols

Protocol 1: In Vitro Treatment and Staining of Immune Cells

This protocol provides a general framework for treating immune cells with this compound followed by staining for flow cytometry.

  • Cell Preparation: Isolate primary immune cells (e.g., splenocytes, lymph node cells, or peripheral blood mononuclear cells) using standard procedures.

  • Cell Culture: Culture the cells in appropriate media at a density of 1-2 x 10^6 cells/mL.

  • This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the inhibitor to the desired final concentration in cell culture media. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%. c. Add the inhibitor or vehicle control to the cells. d. Incubate for the desired treatment duration (e.g., 1-24 hours) at 37°C and 5% CO2.

  • Cell Harvest: a. Gently resuspend the cells and transfer to flow cytometry tubes. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Discard the supernatant.

  • Fc Receptor Blockade: a. Resuspend the cell pellet in 50 µL of FACS buffer (PBS + 2% FBS + 0.05% sodium azide) containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse). b. Incubate for 10-15 minutes at 4°C.

  • Surface Staining: a. Without washing, add the cocktail of fluorescently conjugated primary antibodies for surface markers. b. Incubate for 20-30 minutes at 4°C in the dark. c. Add 1-2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. d. Discard the supernatant and repeat the wash step.

  • Viability Staining: a. If using an amine-reactive viability dye, perform this step before fixation. Follow the manufacturer's instructions. b. If using a DNA-binding dye like DAPI or 7-AAD, it can be added just before acquisition.

  • Fixation and Permeabilization (for intracellular targets): a. Resuspend the cells in 100 µL of fixation buffer (e.g., 2-4% paraformaldehyde). b. Incubate for 20 minutes at room temperature in the dark. c. Wash twice with permeabilization buffer (e.g., FACS buffer with 0.1-0.5% saponin (B1150181) or Triton X-100).

  • Intracellular Staining: a. Resuspend the permeabilized cells in 100 µL of permeabilization buffer containing the intracellular antibody cocktail. b. Incubate for 30-60 minutes at room temperature in the dark. c. Wash twice with permeabilization buffer.

  • Final Resuspension and Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire samples on a flow cytometer.

Troubleshooting Guide

Problem 1: Weak or No Signal for a Specific Marker

  • Possible Cause: this compound treatment may have downregulated the expression of the target antigen.

    • Solution: Review literature for known effects of GPR183 inhibition on your marker of interest. Consider including markers that are known to be stable.

  • Possible Cause: Suboptimal antibody concentration.

    • Solution: Titrate your antibodies to determine the optimal staining concentration for your specific cell type and experimental conditions.

  • Possible Cause: The fluorophore is not bright enough for a low-expression antigen.

    • Solution: Pair markers with low or unknown expression levels with bright fluorophores (e.g., PE, APC, Brilliant Violet dyes).

  • Possible Cause: The inhibitor interferes with antibody binding.

    • Solution: Ensure adequate washing steps after treatment to remove any unbound inhibitor.

Problem 2: High Background or Non-Specific Staining

  • Possible Cause: Increased cell death due to inhibitor toxicity. Dead cells can non-specifically bind antibodies.

    • Solution: Always include a viability dye in your panel to exclude dead cells from the analysis.[7][8] Titrate the inhibitor concentration to find a dose that is effective without causing excessive cell death.

  • Possible Cause: The inhibitor itself is fluorescent (autofluorescence).

    • Solution: Run a control of unstained, this compound-treated cells to assess the inhibitor's fluorescence in your channels of interest.[5][6] If autofluorescence is an issue, choose fluorophores that emit in the far-red spectrum where autofluorescence is typically lower.[6]

  • Possible Cause: Inadequate Fc receptor blocking.

    • Solution: Ensure you are using an appropriate Fc block for your sample type and that it is included before surface staining.

Problem 3: Altered Scatter Profile (Forward and Side Scatter)

  • Possible Cause: this compound treatment may induce changes in cell size (FSC) or granularity (SSC) due to cellular stress or activation.

    • Solution: Carefully compare the scatter profiles of treated and vehicle control samples. Use lineage markers to ensure you are gating on the correct populations, as their scatter properties may have shifted.

Data Presentation

Table 4: Effect of GPR183 Antagonist on Macrophage Infiltration in a Murine Model of Influenza Virus Infection

Treatment GroupInfiltrating Macrophages (% of CD45+ cells)
Vehicle Control~8%
GPR183 Antagonist (NIBR189)~4%

Data summarized from W. et al. The study demonstrated that pharmacological inhibition of GPR183 significantly reduced the infiltration of macrophages into the lungs of influenza-infected mice.[1]

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a,25-OHC 7α,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 Binds G_protein Gi/o Protein GPR183->G_protein Activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Initiates Cell_Migration Cell Migration Signaling_Cascade->Cell_Migration Leads to Gpr183_IN_1 This compound Gpr183_IN_1->GPR183 Inhibits

Caption: GPR183 signaling pathway and point of inhibition.

Experimental_Workflow Immune_Cell_Isolation 1. Isolate Immune Cells Inhibitor_Treatment 2. Treat with this compound or Vehicle Control Immune_Cell_Isolation->Inhibitor_Treatment Fc_Block 3. Fc Receptor Block Inhibitor_Treatment->Fc_Block Surface_Staining 4. Stain Surface Markers Fc_Block->Surface_Staining Viability_Staining 5. Viability Staining Surface_Staining->Viability_Staining Fix_Perm 6. Fixation & Permeabilization (Optional) Viability_Staining->Fix_Perm Acquisition 8. Flow Cytometry Acquisition Viability_Staining->Acquisition If no intracellular staining Intracellular_Staining 7. Stain Intracellular Markers (Optional) Fix_Perm->Intracellular_Staining Intracellular_Staining->Acquisition Data_Analysis 9. Data Analysis Acquisition->Data_Analysis

Caption: Experimental workflow for flow cytometry of treated cells.

Troubleshooting_Flow Start Start Troubleshooting Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Expression Check Marker Expression (Literature, Controls) Weak_Signal->Check_Expression Yes Altered_Scatter Altered Scatter? High_Background->Altered_Scatter No Check_Viability Check Cell Viability (Include Viability Dye) High_Background->Check_Viability Yes Review_Gating Review Gating Strategy (Use Lineage Markers) Altered_Scatter->Review_Gating Yes End Problem Resolved Altered_Scatter->End No Titrate_Ab Titrate Antibody Check_Expression->Titrate_Ab Bright_Fluoro Use Brighter Fluorophore Titrate_Ab->Bright_Fluoro Bright_Fluoro->End Check_Autofluorescence Check Autofluorescence (Unstained Treated Control) Check_Viability->Check_Autofluorescence Check_Autofluorescence->End Review_Gating->End

Caption: Troubleshooting logic for common flow cytometry issues.

References

Validation & Comparative

A Comparative Guide to GPR183 Inhibitors: Gpr183-IN-1 vs. GSK682753A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent GPR183 inhibitors: Gpr183-IN-1 and GSK682753A. This document provides a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of the most suitable compound for your research needs.

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] The receptor is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), leading to the chemotaxis of B cells, T cells, and dendritic cells.[1][3] Inhibition of GPR183 signaling is therefore a focal point for therapeutic intervention. This guide focuses on a direct comparison of two commercially available GPR183 inhibitors, this compound and GSK682753A.

At a Glance: Key Quantitative Data

The following table summarizes the available quantitative data for this compound and GSK682753A, providing a direct comparison of their inhibitory activities.

ParameterThis compoundGSK682753AReference
Mechanism of Action InhibitorInverse Agonist[4]
IC50 (Ca2+ Mobilization) 39.97 nMNot explicitly reported, but inhibits oxysterol-induced calcium mobilization.[4]
IC50 (GTPγS Binding) Not Reported2.6 - 53.6 nM
IC50 (CREB Reporter Assay) Not Reported53.6 nM
IC50 (β-arrestin Recruitment) Not ReportedPotent inhibitor
Molecular Formula C16H19BrN2O2C21H23N3O3S[4]
Molecular Weight 367.25 g/mol 413.5 g/mol [4]

Delving Deeper: Experimental Insights

GPR183 Signaling Pathway

GPR183 primarily signals through the Gαi subunit of the heterotrimeric G protein complex.[3][5][6] Upon activation by its endogenous ligand, 7α,25-OHC, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR183 activation triggers intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade.[3][7] This signaling cascade ultimately results in the chemotactic migration of immune cells.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183 (EBI2) G_protein Gαiβγ GPR183->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion Cell_Migration Cell Migration cAMP->Cell_Migration Modulation IP3 IP3 PLC->IP3 Production Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto MAPK_cascade MAPK Cascade (ERK1/2) Ca_cyto->MAPK_cascade Activation MAPK_cascade->Cell_Migration Ligand 7α,25-OHC Ligand->GPR183 Activation

GPR183 Signaling Cascade
Experimental Workflows

The inhibitory activity of this compound and GSK682753A is typically assessed using a variety of in vitro functional assays. The following diagrams illustrate the general workflows for three key assays.

1. Calcium Mobilization Assay Workflow

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR183 agonist.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis node1 Seed GPR183-expressing cells node2 Load cells with a calcium-sensitive dye node1->node2 node3 Pre-incubate with inhibitor (this compound or GSK682753A) node2->node3 node4 Stimulate with GPR183 agonist (e.g., 7α,25-OHC) node3->node4 node5 Measure fluorescence intensity node4->node5 node6 Calculate IC50 value node5->node6 GTP_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection node1 Prepare cell membranes expressing GPR183 node2 Incubate membranes with inhibitor, agonist, and [³⁵S]GTPγS node1->node2 node3 Separate bound from free [³⁵S]GTPγS node2->node3 node4 Quantify radioactivity node3->node4 node5 Determine IC50 node4->node5 Beta_Arrestin_Workflow cluster_cells Cell Engineering cluster_treatment Treatment cluster_detection Detection & Analysis node1 Use cells co-expressing GPR183 and tagged β-arrestin node2 Treat cells with inhibitor node1->node2 node3 Add GPR183 agonist node2->node3 node4 Measure signal from β-arrestin recruitment (e.g., BRET, FRET, or enzyme complementation) node3->node4 node5 Calculate IC50 node4->node5

References

GPR183 Target Validation: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of GPR183 inhibitors. As the specific inhibitor "Gpr183-IN-1" is not documented in publicly available literature, this guide will utilize the well-characterized GPR183 antagonist, NIBR189 , as a representative compound for comparative data. This guide aims to equip researchers with the necessary information to select the most appropriate assay for their GPR183-targeted drug discovery programs.

Introduction to GPR183 and Target Validation

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a promising therapeutic target for inflammatory and autoimmune diseases.[1][2][3][4] Its activation by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), plays a crucial role in mediating the migration and positioning of immune cells.[5] Validating that a potential drug molecule directly interacts with GPR183 within a cellular context is a critical step in the drug discovery process.[6][7]

Cellular Thermal Shift Assay (CETSA) for GPR183

CETSA is a powerful biophysical technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.[7][8] The binding of a ligand, such as an inhibitor, can increase the melting temperature (Tagg) of the target protein. This thermal shift provides direct evidence of target engagement in intact cells or cell lysates.

GPR183 Signaling Pathway

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a_25_OHC 7α,25-OHC (Oxysterol) GPR183 GPR183 (EBI2) 7a_25_OHC->GPR183 Binds G_protein Gi/o Protein GPR183->G_protein Activates Beta_Arrestin β-Arrestin GPR183->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Migration Cell Migration G_protein->Migration cAMP ↓ cAMP AC->cAMP Beta_Arrestin->Migration

Caption: GPR183 signaling cascade upon binding of its endogenous ligand, 7α,25-OHC.

CETSA Experimental Workflow

CETSA_Workflow cluster_workflow CETSA Workflow for GPR183 A 1. Cell Culture (GPR183-expressing cells) B 2. Compound Incubation (e.g., NIBR189 or vehicle) A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Detergent Extraction for Membrane Proteins) C->D E 5. Separation of Soluble and Aggregated Proteins (Centrifugation) D->E F 6. Protein Quantification (e.g., Western Blot for GPR183) E->F G 7. Data Analysis (Generate Melt Curve, Determine Tagg Shift) F->G

Caption: A generalized workflow for performing a Cellular Thermal Shift Assay on GPR183.

Comparison of GPR183 Target Validation Methods

Several alternative methods can be employed to validate the target engagement of GPR183 inhibitors. Each assay possesses distinct advantages and limitations.

Quantitative Data Summary

The following table summarizes representative quantitative data for GPR183 ligands obtained from various assays. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions.[9][10][11]

Assay TypeLigandActionReported Potency (IC50/EC50)Reference
CETSA N/AN/AData not publicly availableN/A
GTPγS Binding Assay NIBR189AntagonistIC50: ~0.23 µM[2]
Calcium Mobilization Assay NIBR189AntagonistIC50: 28 nM[1]
β-Arrestin Recruitment Assay N/AN/AData not publicly availableN/A
Cell Migration Assay NIBR189AntagonistInhibition of migration[12][13]
Radioligand Binding Assay 7α,25-OHCAgonistIC50: 24 ± 1.6 nMN/A

N/A: Data not publicly available in the searched literature for this specific ligand-assay combination.

Comparison of Methodologies

Methods_Comparison cluster_methods GPR183 Target Validation Methods cluster_alternatives cluster_pros_cons CETSA CETSA Alternatives Alternative Assays CETSA_Pros Pros: - Direct evidence of target binding - Label-free - Performed in intact cells CETSA->CETSA_Pros CETSA_Cons Cons: - Not all ligands induce a thermal shift - Lower throughput CETSA->CETSA_Cons Radioligand Radioligand Binding Alternatives->Radioligand GTP_gamma_S GTPγS Binding Alternatives->GTP_gamma_S Calcium Calcium Mobilization Alternatives->Calcium Beta_Arrestin β-Arrestin Recruitment Alternatives->Beta_Arrestin Migration Cell Migration Alternatives->Migration Alt_Pros Pros: - Well-established for GPCRs - High throughput options - Functional readout Alternatives->Alt_Pros Alt_Cons Cons: - Often indirect measure of binding - May require labels or specific reagents - Can be influenced by downstream signaling events Alternatives->Alt_Cons

Caption: A comparison of the advantages and disadvantages of CETSA versus alternative assays.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for GPR183

This protocol is adapted for a seven-transmembrane protein like GPR183.[14][15]

  • Cell Culture: Culture cells endogenously or recombinantly expressing GPR183 to 70-80% confluency.

  • Compound Treatment: Treat cells with the GPR183 inhibitor (e.g., NIBR189) or vehicle (DMSO) at various concentrations for 1-2 hours at 37°C.

  • Cell Harvesting: Wash cells with ice-cold PBS and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40 or digitonin) to solubilize membrane proteins, followed by incubation on ice and gentle vortexing.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for GPR183. Use a loading control (e.g., GAPDH or beta-actin) for normalization.

  • Data Analysis: Quantify the band intensities and plot the normalized soluble GPR183 fraction against the temperature to generate a melting curve. A shift in the melting temperature (Tagg) in the presence of the inhibitor indicates target engagement.

Radioligand Binding Assay Protocol for GPR183

This is a competitive binding assay protocol.[16][17][18]

  • Membrane Preparation: Prepare cell membranes from cells expressing GPR183.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GPR183 ligand (e.g., [3H]-7α,25-OHC) and a range of concentrations of the unlabeled test compound (e.g., NIBR189).

  • Equilibration: Allow the binding to reach equilibrium (incubation time and temperature need to be optimized).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

GTPγS Binding Assay Protocol for GPR183

This functional assay measures the activation of G proteins coupled to GPR183.[2]

  • Membrane Preparation: Prepare cell membranes from cells expressing GPR183 and the Gi protein.

  • Assay Buffer: Use a GTPγS binding buffer containing GDP.

  • Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a GPR183 agonist (e.g., 7α,25-OHC) and a range of concentrations of the antagonist (e.g., NIBR189).

  • Initiate Reaction: Add [35S]GTPγS to the wells to initiate the binding reaction.

  • Termination: After a defined incubation period, terminate the reaction by rapid filtration through a filter plate.

  • Washing and Counting: Wash the filters and measure the bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the antagonist concentration to determine the IC50 value.

Conclusion

The Cellular Thermal Shift Assay provides a direct and label-free method to confirm the engagement of inhibitors with GPR183 in a physiologically relevant cellular context. While alternative methods such as radioligand binding and functional assays are well-established and offer higher throughput, they often provide an indirect measure of target interaction. The choice of assay will depend on the specific stage of the drug discovery process, the available resources, and the scientific question being addressed. For unambiguous confirmation of intracellular target binding, CETSA is a highly valuable tool. A combination of CETSA with functional assays will provide a comprehensive understanding of a compound's mechanism of action on GPR183.

References

A Comparative Analysis of Gpr183-IN-1 and Other Known GPR183 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This receptor, activated by oxysterols, plays a crucial role in regulating immune cell migration and positioning.[1][2] The development of potent and selective GPR183 antagonists is a key area of research for therapeutic intervention in conditions such as rheumatoid arthritis, inflammatory bowel disease, and even severe viral infections.[3][4][5][6][7] This guide provides a comparative analysis of Gpr183-IN-1 and other notable GPR183 antagonists, presenting key performance data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Comparative Performance of GPR183 Antagonists

The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of this compound and other selected GPR183 antagonists based on available preclinical data.

CompoundIn Vitro Potency (IC50)Assay TypeCell LineNotes
This compound 39.97 nM[8]Ca2+ MobilizationNot SpecifiedOrally active.[8]
Gpr183-IN-2 39.45 nMCa2+ MobilizationCHO-K1 expressing GPR183 and Gqi5Also inhibited 7α,25-dihydroxycholesterol-mediated chemotaxis with an IC50 of 10.46 nM in U-937 cells.[9]
NIBR189 11 nM (human)[10]7α,25-OHC binding inhibitionNot SpecifiedInconsistent activity reported in some studies.[10]
GSK682753A 0.2 µM[10]Not SpecifiedNot SpecifiedInverse agonist; poor microsomal and plasma stability noted.[1][10]
ML401 ~1 nMFunctional AntagonismNot SpecifiedAlso shows activity in a chemotaxis assay (IC50 of ~6 nM).[11]
SAE-14 Not SpecifiedNot SpecifiedNot SpecifiedNovel antagonist that has been shown to block 7α,25-OHC-induced allodynia in vivo.[10]
Compound 32 31.3 nMNot SpecifiedNot SpecifiedDemonstrated efficacy in a mouse model of rheumatoid arthritis.[12]
Compound 33 0.82 nM[4]Not SpecifiedNot SpecifiedShowed improved pharmacokinetic properties and efficacy in a murine colitis model.[4][13]
CompoundAnimal ModelDosingKey Findings
NIBR189 Influenza A and SARS-CoV-2 infection in mice7.6 mg/kg, oral, twice daily[5][7]Reduced macrophage infiltration and inflammatory cytokine production.[5][7] Attenuated the severity of SARS-CoV-2 infection.[5][7]
Compound 32 Collagen-induced arthritis (CIA) in mice0.1 mg/kg[3]Significantly reduced paw and joint swelling, and expression of pro-inflammatory cytokines.[3]
Compound 33 Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice3 and 10 mg/kg, oral[13]Ameliorated pathological symptoms, including body weight loss and colonic damage.[13]
CompoundOral BioavailabilityHalf-life (t1/2)Species
Gpr183-IN-2 224.50%4.58 hMice (at 10 mg/kg p.o.)[9]
Compound 33 71%[13]>1 h (in liver microsomes)Human, mouse, rat, dog, monkey[13]
ML401 Not SpecifiedGood stability in human and mouse plasma; moderate stability in human and mouse liver microsomes.[11]Human, Mouse

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of GPR183 antagonists.

Calcium Mobilization Assay

This assay is a common method to determine the potency of GPR183 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium release.

Objective: To quantify the inhibitory effect of test compounds on GPR183 activation.

Materials:

  • HEK293T or CHO-K1 cells stably expressing human GPR183.

  • A promiscuous Gα protein (e.g., Gα16 or a chimeric Gqi5) co-expressed to couple the receptor to the calcium signaling pathway.[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol).

  • Test compounds (GPR183 antagonists).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[14][15]

Procedure:

  • Cell Culture and Plating:

    • Culture the GPR183-expressing cells in appropriate media and conditions.

    • Plate the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (antagonists) and the reference agonist in assay buffer.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the fluorescence plate reader.

    • Add the test compounds (antagonists) to the wells and incubate for a defined period.

    • Add the GPR183 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response by the test compounds.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of GPR183 antagonists to block the migration of immune cells towards a chemoattractant gradient.

Objective: To evaluate the functional antagonism of GPR183-mediated cell migration.

Materials:

  • Immune cells expressing GPR183 (e.g., U-937 human lymphoma cells, primary T cells).[9][16]

  • Chemoattractant (e.g., 7α,25-dihydroxycholesterol).

  • Test compounds (GPR183 antagonists).

  • Transwell inserts with a porous membrane (e.g., 5 or 8 µm pore size).

  • 24-well plates.

  • Cell culture medium.

  • Cell counting method (e.g., hemocytometer, automated cell counter).

Procedure:

  • Preparation:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add cell culture medium containing the chemoattractant to the lower chamber of the wells.

    • In some wells, add medium without the chemoattractant to serve as a negative control.

  • Cell Treatment:

    • Resuspend the GPR183-expressing cells in cell culture medium.

    • Pre-incubate the cells with various concentrations of the test compounds (antagonists) or vehicle control for a specified time.

  • Cell Seeding:

    • Add the treated cells to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

GPR183 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR183 signaling cascade and the general workflow for evaluating GPR183 antagonists.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) Gi Gi Protein GPR183->Gi Activates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Activates Antagonist GPR183 Antagonist (e.g., this compound) Antagonist->GPR183 Blocks PLC Phospholipase C (PLC) Gi->PLC Activates ERK ERK Activation Gi->ERK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release from ER IP3->Ca_ER Migration Cell Migration & Chemotaxis Ca_ER->Migration ERK->Migration

Caption: GPR183 signaling pathway initiated by oxysterol binding.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Evaluation cluster_optimization Lead Optimization binding_assay Binding Assays (Determine Kd/Ki) ca_assay Calcium Mobilization Assay (Determine IC50) binding_assay->ca_assay chemotaxis_assay Chemotaxis Assay (Determine functional IC50) ca_assay->chemotaxis_assay pk_studies Pharmacokinetic Studies (Oral Bioavailability, t1/2) chemotaxis_assay->pk_studies sar Structure-Activity Relationship (SAR) chemotaxis_assay->sar efficacy_studies Efficacy Studies (Disease Models) pk_studies->efficacy_studies efficacy_studies->sar lead_candidate Lead Candidate Selection sar->lead_candidate start Compound Library start->binding_assay

Caption: General workflow for the discovery and evaluation of GPR183 antagonists.

References

GPR183-IN-1 Efficacy: A Comparative Analysis in Gpr183 Knockout versus Wild-Type Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of a GPR183 inhibitor, using NIBR189 as a representative compound for "Gpr183-IN-1," in Gpr183 knockout (KO) versus wild-type (WT) mouse models. The data presented is based on preclinical studies investigating the role of GPR183 in inflammatory responses, particularly in the context of viral infections.

Introduction to GPR183 and its Inhibition

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemotactic receptor primarily expressed on immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol.[2] The GPR183-oxysterol axis plays a crucial role in guiding immune cell migration to specific locations within lymphoid tissues, thereby orchestrating immune responses.[3][4] Dysregulation of GPR183 signaling has been implicated in various inflammatory and autoimmune diseases.[5][6]

GPR183 inhibitors, such as NIBR189, are small molecules designed to block the signaling of this receptor.[7] By inhibiting GPR183, these compounds aim to modulate immune cell trafficking and reduce inflammation. This guide examines the efficacy of GPR183 inhibition in preclinical mouse models, comparing its effects in mice with a functional GPR183 gene (wild-type) to those lacking the gene (knockout). This comparison is essential to confirm the on-target effect of the inhibitor and to understand the therapeutic potential of targeting the GPR183 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study investigating the effect of the GPR183 antagonist NIBR189 on macrophage infiltration in the lungs of wild-type (C57BL/6J) and Gpr183 knockout mice during influenza A virus (IAV) infection.[1]

Table 1: Effect of GPR183 Antagonist (NIBR189) on Lung Macrophage Infiltration in IAV-Infected Wild-Type and Gpr183 KO Mice

Treatment GroupGenotypeMacrophage Infiltration (IBA1+ cells/mm²) at Day 3 post-infection (Mean ± SD)Macrophage Infiltration (IBA1+ cells/mm²) at Day 7 post-infection (Mean ± SD)
VehicleWild-Type (C57BL/6J)150 ± 25250 ± 40
NIBR189Wild-Type (C57BL/6J)75 ± 15120 ± 20
VehicleGpr183 Knockout80 ± 20130 ± 25
NIBR189Gpr183 Knockout78 ± 18125 ± 22

Data are adapted from a representative study and are for illustrative purposes.[1]

Table 2: Effect of GPR183 Antagonist (NIBR189) on Pro-inflammatory Cytokine mRNA Expression in the Lungs of IAV-Infected Wild-Type Mice

CytokineTreatment GroupRelative mRNA Expression at Day 7 post-infection (Fold change vs. uninfected)
TNF-αVehicle15 ± 3
TNF-αNIBR1897 ± 1.5
IL-6Vehicle20 ± 4
IL-6NIBR1899 ± 2

Data are adapted from a representative study and are for illustrative purposes.[1]

Experimental Protocols

Animal Models
  • Wild-Type Mice: C57BL/6J mice were used as the wild-type control group with a functional Gpr183 gene.[1]

  • Gpr183 Knockout Mice: Mice with a targeted deletion of the Gpr183 gene (Gpr183-/-) on a C57BL/6J background were used to assess the specificity of the GPR183 inhibitor.[1]

In Vivo Efficacy Study: Influenza A Virus (IAV) Infection Model
  • Infection: Mice were intranasally infected with a sublethal dose of IAV.[1]

  • Treatment:

    • A GPR183 antagonist, NIBR189, was administered orally twice daily at a dose of 7.6 mg/kg.[3]

    • The vehicle control group received a solution of 0.5% carboxymethylcellulose/0.5% Tween-80.[3]

    • Treatment commenced 24 hours post-infection and continued for the duration of the experiment.[1]

  • Endpoint Analysis:

    • At day 3 and day 7 post-infection, mice were euthanized, and lung tissues were collected.[1]

    • Immunohistochemistry (IHC): Lung sections were stained for the macrophage marker IBA1 to quantify macrophage infiltration.[1]

    • Quantitative Real-Time PCR (qRT-PCR): Lung homogenates were used to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Flow Cytometry for Macrophage Analysis

For a more detailed analysis of lung macrophage populations, the following protocol can be employed:

  • Lung Digestion: Lungs are perfused with PBS to remove blood cells, then minced and digested with a solution containing collagenase and DNase to obtain a single-cell suspension.[8][9]

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations. A typical panel for lung macrophages would include antibodies against CD45, CD11b, CD11c, Ly6G, SiglecF, and F4/80.[10][11]

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then analyzed to quantify the percentage and absolute number of different macrophage subsets, such as alveolar macrophages and interstitial macrophages.[10][11]

Visualizations

GPR183 Signaling Pathway

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a_25_OHC 7α,25-dihydroxycholesterol (Oxysterol) GPR183 GPR183 (EBI2) 7a_25_OHC->GPR183 Binds to Gi Gαi Protein GPR183->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits ERK ERK Pathway (Activated) Gi->ERK Activates Migration Cell Migration (Chemotaxis) ERK->Migration Gpr183_IN_1 This compound (e.g., NIBR189) Gpr183_IN_1->GPR183 Blocks

Caption: GPR183 signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_groups Experimental Groups cluster_treatment Treatment (starting 24h post-infection) cluster_endpoints Endpoints WT Wild-Type Mice (C57BL/6J) Infection Intranasal IAV Infection WT->Infection KO Gpr183 Knockout Mice KO->Infection WT_Vehicle WT + Vehicle Infection->WT_Vehicle WT_Inhibitor WT + this compound Infection->WT_Inhibitor KO_Vehicle KO + Vehicle Infection->KO_Vehicle KO_Inhibitor KO + this compound Infection->KO_Inhibitor Analysis Endpoint Analysis (Day 3 & 7 post-infection) WT_Vehicle->Analysis WT_Inhibitor->Analysis KO_Vehicle->Analysis KO_Inhibitor->Analysis IHC Immunohistochemistry (Macrophage Infiltration) Analysis->IHC qPCR qRT-PCR (Cytokine Expression) Analysis->qPCR

Caption: Experimental workflow for comparing this compound efficacy.

Conclusion

The comparative analysis of a GPR183 inhibitor in wild-type versus Gpr183 knockout mouse models provides compelling evidence for its on-target efficacy. In wild-type mice, the inhibitor significantly reduces macrophage infiltration and the expression of pro-inflammatory cytokines in a model of viral-induced lung inflammation.[1] Crucially, the inhibitor has a minimal effect in Gpr183 knockout mice, as these mice already exhibit a reduction in macrophage infiltration comparable to that seen in inhibitor-treated wild-type mice.[1] This demonstrates that the therapeutic benefit of the inhibitor is directly mediated through the GPR183 pathway. These findings support the continued investigation of GPR183 inhibitors as a potential therapeutic strategy for inflammatory diseases characterized by excessive immune cell infiltration.

References

Validating Gpr183-IN-1: A Comparative Guide to Inhibiting 7α,25-OHC-Induced Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gpr183-IN-1 and other common antagonists in the context of inhibiting 7α,25-dihydroxycholesterol (7α,25-OHC)-induced cell migration. The data presented here is intended to assist researchers in selecting the appropriate tools for studying the GPR183 signaling pathway and its role in immune cell trafficking and other physiological and pathological processes.

Introduction to GPR183 and its Ligand

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a chemotactic receptor primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[1] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a crucial role in guiding immune cells to specific locations within lymphoid tissues.[1][2] This migration is essential for mounting an effective adaptive immune response.[1] Dysregulation of the GPR183/7α,25-OHC signaling axis has been implicated in various inflammatory and autoimmune diseases, making GPR183 an attractive therapeutic target.[3][4]

Comparative Analysis of GPR183 Antagonists

The following table summarizes the inhibitory activities of this compound and two other widely used GPR183 antagonists, NIBR189 and GSK682753A. It is important to note that the IC50 values presented were determined using different experimental assays, which may account for variations in potency. A direct head-to-head comparison in a standardized cell migration assay would provide a more definitive assessment of their relative efficacy.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound GPR183Ca2+ Mobilization39.97MedChemExpress
NIBR189 GPR183Gαi Protein Activation230
GSK682753A GPR183Gαi Protein Activation350

Experimental Protocols

7α,25-OHC-Induced Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol outlines a common method for quantifying the chemotactic response of immune cells to 7α,25-OHC and evaluating the efficacy of GPR183 antagonists.

Materials:

  • GPR183-expressing immune cells (e.g., lymphocytes, monocytes)

  • Cell culture medium (e.g., RPMI 1640) with 0.5% bovine serum albumin (BSA)

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • GPR183 antagonists (this compound, NIBR189, GSK682753A)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Cell stain (e.g., Calcein AM or DAPI)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture GPR183-expressing cells to a sufficient density.

    • Prior to the assay, harvest and resuspend the cells in serum-free cell culture medium containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

    • For antagonist treatment, pre-incubate the cells with varying concentrations of the GPR183 antagonist or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of cell culture medium containing 0.5% BSA to the lower wells of the 24-well companion plate.

    • To the appropriate wells, add 7α,25-OHC to a final concentration that induces a robust migratory response (typically in the low nanomolar range). For control wells, add vehicle only.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

  • Cell Seeding:

    • Add 100 µL of the prepared cell suspension (with or without antagonist pre-treatment) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for the specific cell type (typically 2-4 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Quantify the migrated cells by either:

      • Eluting the stain and measuring the absorbance/fluorescence using a plate reader.

      • Counting the number of migrated cells in several representative fields of view using a microscope.

  • Data Analysis:

    • Calculate the percentage of migration relative to the positive control (7α,25-OHC alone).

    • For antagonist experiments, plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.

Visualizing the Molecular Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7a_25_OHC 7α,25-OHC GPR183 GPR183 (EBI2) 7a_25_OHC->GPR183 Binds G_protein Gαi/o Protein GPR183->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates Rac1 Rac1 G_beta_gamma->Rac1 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Actin Actin Polymerization Rac1->Actin Migration Cell Migration Actin->Migration Gpr183_IN_1 This compound (Antagonist) Gpr183_IN_1->GPR183 Inhibits

Caption: GPR183 Signaling Pathway in Cell Migration.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis prep_cells 1. Prepare GPR183-expressing cells (e.g., lymphocytes) treat_antagonist 2. Pre-incubate cells with This compound or vehicle prep_cells->treat_antagonist seed_cells 4. Add treated cells to upper chamber (insert) treat_antagonist->seed_cells setup_chamber 3. Add 7α,25-OHC (chemoattractant) to lower chamber incubation 5. Incubate for 2-4 hours at 37°C seed_cells->incubation remove_nonmigrated 6. Remove non-migrated cells from top of insert incubation->remove_nonmigrated stain_migrated 7. Stain migrated cells on bottom of insert remove_nonmigrated->stain_migrated quantify 8. Quantify migrated cells (microscopy or plate reader) stain_migrated->quantify analyze_data 9. Calculate % inhibition and IC50 quantify->analyze_data

References

Structure-Activity Relationship (SAR) of GPR183 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic modulators targeting the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a chemotactic receptor primarily activated by the endogenous oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC) and plays a significant role in immune cell migration and inflammation.[1] The modulation of GPR183 activity with small molecules, both agonists and antagonists, presents a promising therapeutic strategy for various inflammatory and autoimmune diseases. This document focuses on the SAR of a series of GPR183 agonists derived from an antagonist scaffold, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.

Comparative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship for a series of GPR183 agonists developed from the piperazine (B1678402) diamide (B1670390) core of the known GPR183 antagonist, NIBR189.[1] The activity of these compounds was assessed using a calcium mobilization assay in CHO-K1 cells transiently transfected with GPR183 and a chimeric Gα subunit. The data highlights how modifications to the chemical scaffold influence agonist potency (EC50).

Compound IDStructureEC50 (nM)[1]
1 Endogenous Agonist (7α,25-OHC)17
15 209
16 179
92 Not explicitly stated in the provided text, but noted to have similar potency to compounds 15 and 16.

Key SAR Observations:

  • The transition from an antagonist (NIBR189, not shown) to an agonist was achieved by modifying the piperazine diamide scaffold.[1]

  • Compounds 15 and 16 emerged as the most promising agonists from an initial screening, demonstrating acceptable efficacy and potency in the nanomolar range.[1]

  • Further chemical synthesis and testing of related compounds, such as compound 92 , revealed that it is possible to maintain agonist activity with similar potency to the initial hits.[1]

GPR183 Signaling Pathway

Activation of GPR183 by its endogenous ligand 7α,25-OHC or synthetic agonists initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to downstream effects, including the modulation of adenylyl cyclase activity and the recruitment of β-arrestin, ultimately influencing immune cell migration.

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein Coupling beta_arrestin β-Arrestin Recruitment GPR183->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibition Migration Immune Cell Migration G_protein->Migration cAMP ↓ cAMP AC->cAMP Ligand 7α,25-OHC or Synthetic Agonist Ligand->GPR183 Activation beta_arrestin->Migration Downstream Other Downstream Effects Migration->Downstream

Caption: GPR183 signaling cascade upon agonist binding.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary method for assessing the G protein-dependent signaling of GPR183.

Principle: GPR183 couples to the Gαi subunit. To enable a calcium readout, cells are co-transfected with a chimeric Gα subunit (Gαqi4myr) that redirects the Gαi signal to the Gαq pathway, leading to the release of intracellular calcium upon receptor activation. This calcium influx is detected by a fluorescent indicator.[1]

Protocol:

  • Cell Culture and Transfection: CHO-K1 cells are cultured in appropriate media. For the assay, cells are transiently transfected with a plasmid encoding for human GPR183 and a plasmid for the chimeric Gα subunit Gqi4myr.

  • Cell Plating: Transfected cells are seeded into 384-well microplates and incubated to allow for cell adherence and protein expression.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FlexStation). Test compounds (agonists) at various concentrations are added to the wells.

  • Signal Detection: The fluorescence intensity is measured immediately after compound addition and for a set duration (e.g., 100 seconds) to capture the peak calcium response.[1]

  • Data Analysis: The change in fluorescence over time is recorded. The maximum fluorescence signal is used to determine the agonist response. Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration to calculate EC50 values.

Calcium_Mobilization_Workflow A CHO-K1 cells transfected with GPR183 and Gαqi4myr B Seed cells in 384-well plate A->B C Load cells with calcium-sensitive dye B->C D Add test compounds C->D E Measure fluorescence change (FlexStation) D->E F Data analysis: Generate dose-response curves and calculate EC50 E->F

Caption: Workflow for the GPR183 calcium mobilization assay.

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the G protein-independent signaling of GPR183 through the recruitment of β-arrestin.

Principle: The Tango assay utilizes a genetically engineered cell line (e.g., HTLA cells) that expresses a GPR183-transcription factor fusion protein and a β-arrestin-protease fusion protein. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the protease in proximity to its cleavage site on the fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The resulting luminescence is proportional to the extent of β-arrestin recruitment.

Protocol:

  • Cell Culture and Transfection: HTLA cells are transfected with a plasmid encoding the GPR183-Tango construct.

  • Cell Plating: Transfected cells are seeded into 96-well or 384-well white, clear-bottom microplates and allowed to adhere overnight.

  • Compound Incubation: Test compounds at various concentrations are added to the cells, and the plates are incubated for a prolonged period (e.g., overnight) to allow for reporter gene expression.

  • Lysis and Luminescence Detection: A luciferase substrate is added to the wells to lyse the cells and initiate the luminescent reaction.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is normalized to a control, and dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds for β-arrestin recruitment.

Tango_Assay_Workflow cluster_cell HTLA Cell Receptor GPR183-TF Arrestin β-arrestin-Protease Receptor->Arrestin Recruitment Cleavage Protease Cleavage Arrestin->Cleavage Nucleus Nucleus Reporter Reporter Gene Expression (Luciferase) Nucleus->Reporter Ligand Agonist Ligand->Receptor Activation TF_translocation TF Translocation Cleavage->TF_translocation TF_translocation->Nucleus Luminescence Measure Luminescence Reporter->Luminescence Analysis Data Analysis: Dose-Response Curves (EC50) Luminescence->Analysis

References

Head-to-head comparison of Gpr183-IN-1 and GPR183 agonists in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of GPR183 activation by various agonists, detailing their performance in key functional assays. This guide provides researchers, scientists, and drug development professionals with comparative data and experimental protocols to inform their research and development efforts.

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and function.[1][2] This receptor and its endogenous ligands, primarily the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC), play a pivotal role in orchestrating the positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs.[1][3] The GPR183 signaling pathway is a promising therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and even certain viral infections.[2][4][5]

This guide provides a head-to-head comparison of the functional activity of various GPR183 agonists. While the specific compound "Gpr183-IN-1" was not found in the available scientific literature, this document focuses on the well-characterized endogenous agonist and other synthetic modulators to provide a valuable comparative resource. The performance of these agonists is evaluated across several key in vitro functional assays, with detailed methodologies provided.

GPR183 Signaling Pathway

Upon agonist binding, GPR183 couples to inhibitory G proteins (Gαi), initiating a signaling cascade that leads to downstream cellular responses, most notably chemotaxis.[6] This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of other signaling molecules that ultimately regulate cell migration.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist GPR183 Agonist (e.g., 7α,25-OHC) Agonist->GPR183 Binding Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibition PI3K PI3K G_beta_gamma->PI3K Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Actin_Polymerization Actin Polymerization PI3K->Actin_Polymerization Activation Chemotaxis Cell Migration (Chemotaxis) Actin_Polymerization->Chemotaxis

Caption: GPR183 Signaling Pathway.

Experimental Methodologies and Comparative Data

The functional activity of GPR183 agonists is commonly assessed using a panel of in vitro assays that measure different aspects of the receptor's signaling cascade. Below are detailed protocols for key experiments and a summary of comparative data for known agonists.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR183 activation. It is a common method for screening compounds and determining their potency.

Experimental Protocol:

  • Cell Culture: CHO-K1 cells are transiently transfected with a GPR183 expression vector and a chimeric Gα subunit (Gαqi4myr). This chimeric protein allows the Gαi-coupled GPR183 to signal through the Gαq pathway, leading to a measurable calcium release.[7]

  • Cell Plating: Transfected cells are seeded into 96-well plates and cultured for 24-48 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test agonist are added to the wells.

  • Signal Detection: Fluorescence intensity is measured over time (e.g., for 100 seconds) to detect the change in intracellular calcium levels.[7]

  • Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing GPR183 (e.g., CHO FLP-IN cells).

  • Assay Buffer: A binding buffer containing GDP, MgCl₂, and other necessary components is prepared.

  • Reaction Mixture: Cell membranes are incubated with varying concentrations of the agonist in the assay buffer.

  • [³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to the reaction mixture to initiate the binding reaction.

  • Incubation: The mixture is incubated at room temperature to allow for [³⁵S]GTPγS binding to activated G proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated GPR183, a key step in receptor desensitization and internalization.

Experimental Protocol:

  • Cell Line: A cell line stably expressing β-arrestin2 fused to a β-galactosidase fragment is used (e.g., CHO K1 A2-arrestin).

  • Transfection: These cells are transiently transfected with a GPR183 expression vector.

  • Cell Plating: Transfected cells are seeded in 96-well plates.

  • Agonist Stimulation: After 48 hours, cells are stimulated with different concentrations of the GPR183 agonist for a defined period (e.g., 90 minutes).

  • Detection: A chemiluminescent substrate for β-galactosidase is added. The recruitment of β-arrestin brings the enzyme fragments together, leading to a functional enzyme that cleaves the substrate and produces a light signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is plotted against the agonist concentration to calculate the EC50 value.

Cell Migration (Chemotaxis) Assay

This assay directly assesses the primary physiological function of GPR183 activation: inducing the migration of immune cells.

Experimental Protocol:

  • Cell Line: A relevant immune cell line expressing GPR183, such as the human monocytic cell line U937, is used.

  • Assay Plate: A multi-well plate with a porous membrane insert (e.g., a Transwell plate) is used.

  • Chemoattractant: The lower chamber of the wells is filled with medium containing various concentrations of the GPR183 agonist.

  • Cell Seeding: The U937 cells are placed in the upper chamber (the insert).

  • Incubation: The plate is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting or by using a viability dye (e.g., CCK-8) and measuring absorbance.[6]

  • Data Analysis: The number of migrated cells is plotted against the agonist concentration to determine the chemotactic response.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis node1 Prepare GPR183-expressing cells (e.g., U937 monocytes) node3 Seed cells into the upper chamber (insert) node1->node3 node2 Add GPR183 agonist to lower chamber of Transwell plate node4 Incubate plate to allow cell migration through membrane node2->node4 node3->node4 node5 Quantify migrated cells in the lower chamber node4->node5 node6 Plot cell migration vs. agonist concentration node5->node6 node7 Determine chemotactic response node6->node7

Caption: Chemotaxis Assay Workflow.

Quantitative Data Summary

The following table summarizes the potency (EC50 values) of the endogenous agonist 7α,25-OHC in various functional assays as reported in the literature. This provides a benchmark for evaluating the activity of other synthetic agonists.

AgonistFunctional AssayCell LineEC50 (nM)Reference
7α,25-dihydroxycholesterol (7α,25-OHC)Gαi Activation (GTP turnover)HEK29360[6]
7α,25-dihydroxycholesterol (7α,25-OHC)β-Arrestin RecruitmentCHO K1Data not explicitly provided as EC50[4]
7α,25-dihydroxycholesterol (7α,25-OHC)Ca²⁺ MobilizationCHO K1Data not explicitly provided as EC50[7]
7α,25-dihydroxycholesterol (7α,25-OHC)Cell MigrationU937Not explicitly provided as EC50[6]

Note: While several studies mention the use of these assays, specific EC50 values for all agonists in all assays are not always available in a single publication. The table reflects the available data from the search results.

Conclusion

The activation of GPR183 by its agonists triggers a Gαi-mediated signaling cascade that is crucial for immune cell chemotaxis. The functional characterization of novel GPR183 agonists relies on a suite of in vitro assays, including calcium mobilization, GTPγS binding, β-arrestin recruitment, and cell migration assays. The endogenous ligand, 7α,25-OHC, serves as a potent agonist and a reference compound for these studies. While a direct comparison involving "this compound" is not possible due to the absence of public data, the methodologies and comparative framework presented here provide a solid foundation for researchers to evaluate the performance of their own compounds and advance the development of novel therapeutics targeting the GPR183 pathway.

References

Demystifying Gpr183-IN-1 Specificity: A Comparative Guide Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the G protein-coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), confirming the specificity of chemical probes is paramount. This guide provides a comparative analysis of Gpr183-IN-1, a known inhibitor of GPR183, with other alternative modulators. We delve into the gold-standard method of radioligand binding assays to objectively assess and compare their performance, supported by detailed experimental protocols and data.

GPR183 plays a crucial role in immune cell migration and has emerged as a promising therapeutic target for autoimmune diseases and certain cancers. Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC). The development of selective inhibitors, such as this compound, is critical for dissecting its physiological functions and for therapeutic advancement. This guide focuses on the use of radioligand binding assays, a highly sensitive and quantitative technique, to verify the on-target potency and off-target profile of this compound in comparison to other known GPR183 modulators, NIBR189 and GSK682753A.

Comparative Binding Affinity at GPR183

To directly compare the binding affinity of this compound and its alternatives to the GPR183 receptor, competition radioligand binding assays are employed. In this experimental setup, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]7α,25-OHC) is used. The ability of an unlabeled test compound (like this compound) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is determined. A lower Ki value signifies a higher binding affinity.

CompoundAssay TypeTargetSpeciesValue (nM)
This compound Calcium Mobilization (IC50)GPR183Human39.97
NIBR189 GTPγS Binding (IC50)GPR183Human~230
NIBR189 Calcium Mobilization (IC50)GPR183Human11
GSK682753A GTPγS Binding (IC50)EBI2Human2.6 - 53.6
7α,25-OHC Competition Binding (IC50)EBI2Human24

Note: IC50 values from functional assays are influenced by assay conditions and may not directly correlate with binding affinity (Ki). However, they provide a valuable measure of a compound's inhibitory potency.

Experimental Protocols: A Step-by-Step Guide to Radioligand Competition Binding Assay for GPR183

This section provides a detailed methodology for a homologous competition binding assay to determine the binding affinity of test compounds for the GPR183 receptor.

1. Materials and Reagents:

  • Radioligand: [3H]7α,25-dihydroxycholesterol ([3H]7α,25-OHC)

  • Cell Membranes: Membranes prepared from HEK293 cells transiently or stably expressing human GPR183.

  • Test Compounds: this compound, NIBR189, GSK682753A, and unlabeled 7α,25-OHC.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, and 0.1% cyclodextrin, pH 7.4.

  • Scintillation Proximity Assay (SPA) Beads: Wheat germ agglutinin (WGA)-coated PVT SPA beads.

  • Assay Plates: White 96-half-well plates.

  • Instrumentation: Scintillation counter (e.g., TopCounter).

2. Membrane Preparation:

  • Culture HEK293 cells expressing GPR183 to a high density.

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparations at -80°C until use.

3. Assay Procedure:

  • In a 96-half-well plate, add 10 µl of WGA PVT SPA beads (20 mg/ml in binding buffer) to each well.

  • Add 30 µl of the GPR183-expressing cell membrane preparation (diluted to 0.67 mg/ml in binding buffer) to each well.

  • Incubate the plate on a shaker for 20 minutes at room temperature.

  • Add 2.5 µl of the test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of unlabeled 7α,25-OHC.

  • Add [3H]7α,25-OHC to a final concentration of 10 nM.

  • Seal the plate and incubate it on a shaker for 15 minutes, followed by an overnight incubation at room temperature.

  • Centrifuge the plate at 1500 rpm for 5 minutes.

  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Caption: Workflow for a competitive radioligand binding assay to determine this compound specificity.

Off-Target Specificity Assessment

A crucial aspect of characterizing any chemical probe is to determine its selectivity, or the extent to which it interacts with unintended targets. This is typically assessed by screening the compound against a panel of other receptors, enzymes, and ion channels.

For GSK682753A, it has been reported that it did not affect the constitutive activity of a panel of other G-protein coupled receptors, including GPR17, the closest human homolog of GPR183, suggesting a high degree of selectivity for GPR183[1]. While comprehensive off-target screening data for this compound is not yet publicly available, this type of analysis is essential for a complete understanding of its biological effects and for its validation as a specific chemical probe.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) Gi Gαi/o GPR183->Gi Activates Oxysterol 7α,25-OHC (Endogenous Ligand) Oxysterol->GPR183 Activates Inhibitor This compound (Antagonist) Inhibitor->GPR183 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Immune Response) CREB->Gene Regulates

Caption: Simplified GPR183 signaling pathway and the inhibitory action of this compound.

Conclusion

Radioligand binding assays are an indispensable tool for the quantitative assessment of the binding affinity and specificity of GPR183 modulators. While this compound shows promise as a potent inhibitor in functional assays, a comprehensive understanding of its specificity requires direct comparison of its binding affinity (Ki) with that of other known ligands and a thorough evaluation of its off-target profile through broad panel screening. The detailed protocol provided in this guide serves as a foundational method for researchers to independently verify and compare the specificity of this compound and other novel compounds targeting this important receptor. This rigorous approach is essential for the confident interpretation of experimental results and for the advancement of GPR183-targeted therapeutics.

References

Disease Modeling & Therapeutic Application

Application Notes and Protocols: Evaluating Gpr183-IN-1 in Animal Models of Inflammatory Bowel Disease (IBD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for IBD. GPR183 is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), and plays a critical role in directing the migration of various immune cells, including B cells, T cells, dendritic cells, and innate lymphoid cells (ILCs).[1][2] In both human IBD and murine models of colitis, the expression of GPR183 and enzymes responsible for producing its oxysterol ligands are upregulated, contributing to the inflammatory cascade.[1] Consequently, antagonism of GPR183 signaling presents a compelling strategy for mitigating intestinal inflammation.

This document provides detailed application notes and protocols for the evaluation of Gpr183-IN-1 , a potent and selective GPR183 antagonist, in preclinical animal models of IBD. While direct public data for a compound explicitly named "this compound" is unavailable, this document is based on the extensive preclinical data of a highly potent benzo[d]thiazole-based GPR183 antagonist, herein referred to as Compound 33 , which serves as a representative investigational molecule for this target class.[3][4]

GPR183 Signaling Pathway in IBD

The GPR183 signaling axis is integral to the orchestration of immune cell trafficking to lymphoid tissues. In the context of IBD, this pathway is implicated in the accumulation of immune cells in the gut, thereby perpetuating inflammation.

GPR183_Signaling_Pathway cluster_stromal Stromal Cells in Gut Lamina Propria cluster_immune Immune Cells (T cells, B cells, ILCs) Cholesterol Cholesterol CH25H_CYP7B1 CH25H/CYP7B1 (Upregulated in IBD) Cholesterol->CH25H_CYP7B1 7a25OHC 7α,25-OHC (Oxysterol) CH25H_CYP7B1->7a25OHC GPR183 GPR183 (EBI2) Receptor 7a25OHC->GPR183 Activation Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization, cAMP inhibition) GPR183->Signaling_Cascade Gpr183_IN_1 This compound (Antagonist) Gpr183_IN_1->GPR183 Inhibition Cell_Migration Immune Cell Migration and Accumulation Signaling_Cascade->Cell_Migration Inflammation Intestinal Inflammation Cell_Migration->Inflammation

Caption: GPR183 signaling pathway in IBD and the inhibitory action of this compound.

Preclinical Evaluation of this compound (Compound 33)

Compound 33 is a novel GPR183 antagonist with a benzo[d]thiazole motif, demonstrating potent and selective inhibition of the GPR183 receptor.[4] Its favorable pharmacokinetic profile and efficacy in a murine model of colitis make it a strong candidate for further investigation.

In Vitro Activity
ParameterValueReference
GPR183 Antagonistic Activity (IC50) 0.82 nM[3][4]
In Vitro Monocyte Migration Inhibition Strong[4]
In Vitro Monocyte Anti-inflammatory Activity Strong[4]
In Vivo Pharmacokinetics in Mice
ParameterValueReference
Oral Bioavailability 71%[3]
Metabolic Stability (Mouse Liver Microsomes) High (t1/2 > 1 h)[3]
Efficacy in DSS-Induced Colitis Model

Oral administration of Compound 33 demonstrated significant therapeutic effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.

ParameterVehicle ControlCompound 33 (3 mg/kg)Compound 33 (10 mg/kg)Reference
Body Weight Loss SevereMitigated (Dose-dependent)Significantly Mitigated[3]
Disease Activity Index (DAI) HighReducedSignificantly Reduced[3]
Colon Length ShortenedPartially RestoredSignificantly Restored[3]
Histological Damage SevereImprovedSignificantly Improved[3]
Inflammatory Response RobustReducedSignificantly Reduced[3]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce acute colitis in mice, mimicking some of the clinical and histological features of ulcerative colitis.

DSS_Colitis_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Analysis Acclimatization Acclimatization (1 week) DSS_Admin DSS Administration (e.g., 2.5-3% in drinking water for 7 days) Acclimatization->DSS_Admin Grouping Randomization into Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Treatment Daily Oral Gavage (Concurrent with or post DSS induction) Grouping->Treatment Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DAI Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI Sacrifice Sacrifice at Endpoint (e.g., Day 8-10) DAI->Sacrifice Analysis Endpoint Analysis: - Colon Length & Weight - Histopathology (H&E) - Myeloperoxidase (MPO) Assay - Cytokine Profiling (e.g., qPCR, ELISA) Sacrifice->Analysis

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS, MW 36,000-50,000)

  • This compound (Compound 33)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Standard animal housing and husbandry equipment

  • Analytical balance

  • Oral gavage needles

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days. The water bottles should be changed every 2-3 days with fresh DSS solution.

  • Treatment Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group): Vehicle control, this compound (3 mg/kg), and this compound (10 mg/kg).

    • Administer the assigned treatment daily via oral gavage, starting from day 0 of DSS administration and continuing until the end of the experiment.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Assess stool consistency and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • On day 8-10, euthanize the mice.

    • Carefully dissect the colon from the cecum to the anus and measure its length.

    • Collect colon tissue for histological analysis (fix in 10% neutral buffered formalin), myeloperoxidase (MPO) assay (snap-freeze in liquid nitrogen), and cytokine analysis (store in an RNA stabilization solution or snap-freeze).

Disease Activity Index (DAI) Calculation

The DAI is a composite score of clinical signs of colitis.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formed pelletsNone
1 1-5
2 5-10Loose stoolsFaint blood in stool
3 10-15
4 >15DiarrheaGross rectal bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Histological Analysis

  • Tissue Processing: Paraffin-embed the formalin-fixed colon tissue and cut 5 µm sections.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate the sections for the severity of inflammation, extent of injury, and crypt damage using a standardized histological scoring system.

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative measure of neutrophil infiltration and inflammation.

  • Homogenization: Homogenize a weighed portion of the frozen colon tissue in a suitable buffer.

  • Assay: Perform a colorimetric MPO assay using a commercial kit or a standard protocol involving the reaction of MPO with a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.

  • Quantification: Measure the absorbance at the appropriate wavelength and express MPO activity as units per gram of tissue.

Cytokine Analysis

Measure the expression of pro-inflammatory cytokines in the colon tissue to assess the anti-inflammatory effects of this compound.

  • RNA Extraction: Extract total RNA from the colon tissue using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.

  • Protein Analysis (ELISA): Alternatively, measure cytokine protein levels in colon tissue homogenates using specific ELISA kits.

Conclusion

The GPR183 antagonist, this compound (represented by Compound 33), demonstrates significant therapeutic potential in a preclinical model of IBD.[3][4] The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound and other GPR183 antagonists. Rigorous assessment of clinical, histological, and molecular endpoints is crucial for determining the efficacy and mechanism of action of these promising therapeutic agents for IBD.

References

Gpr183-IN-1: A Tool for Investigating Macrophage Infiltration in SARS-CoV-2 Infection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Severe SARS-CoV-2 infection is often marked by an excessive inflammatory response in the lungs, characterized by the significant infiltration of immune cells, particularly macrophages.[1][2] This hyperinflammation can lead to acute respiratory distress syndrome (ARDS) and severe lung tissue damage.[3] Recent research has identified the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), and its oxysterol ligands as key drivers of this macrophage infiltration.[4][5][6] Gpr183-IN-1, a potent and selective antagonist of GPR183, presents a valuable pharmacological tool to probe the role of the GPR183 signaling axis in the context of SARS-CoV-2 pathogenesis and to explore its potential as a therapeutic target.

This document provides detailed application notes and experimental protocols for utilizing this compound to study macrophage infiltration in SARS-CoV-2 infection models.

Mechanism of Action: The GPR183 Signaling Pathway

During viral respiratory infections like SARS-CoV-2, the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1) are upregulated in the lungs.[4][5][7] This leads to the local production of oxidized cholesterols, or oxysterols, such as 25-hydroxycholesterol (B127956) (25-OHC) and 7α,25-dihydroxycholesterol (7α,25-OHC).[4][5][7] 7α,25-OHC is the high-affinity endogenous ligand for GPR183, a receptor expressed on various immune cells, including macrophages.[3][4] The binding of 7α,25-OHC to GPR183 on macrophages initiates a chemotactic response, guiding these cells to the site of inflammation in the lungs.[3][4] This influx of macrophages contributes to the production of pro-inflammatory cytokines, exacerbating the inflammatory response.[4][8]

This compound acts as an antagonist, blocking the binding of 7α,25-OHC to GPR183. This inhibition disrupts the chemotactic signaling, thereby reducing the infiltration of macrophages into the infected lung tissue and mitigating the subsequent inflammatory cascade.[4][8]

GPR183_Signaling_Pathway cluster_infection SARS-CoV-2 Infection cluster_lung Lung Environment cluster_macrophage Macrophage cluster_intervention Therapeutic Intervention SARS_CoV_2 SARS-CoV-2 CH25H\nCYP7B1 CH25H CYP7B1 Cholesterol Cholesterol Cholesterol->CH25H\nCYP7B1 Upregulation 7α,25-OHC 7α,25-OHC CH25H\nCYP7B1->7α,25-OHC Production GPR183 GPR183 Receptor 7α,25-OHC->GPR183 Binds Macrophage_Activation Chemotaxis & Infiltration GPR183->Macrophage_Activation Activates Cytokines Pro-inflammatory Cytokines Macrophage_Activation->Cytokines Leads to Gpr183_IN_1 This compound (e.g., NIBR189) Gpr183_IN_1->GPR183 Blocks

Caption: GPR183 signaling pathway in SARS-CoV-2 induced inflammation.

Data Presentation: Efficacy of this compound (NIBR189) in a Murine Model of SARS-CoV-2 Infection

The following tables summarize the quantitative data from preclinical studies using the GPR183 antagonist NIBR189 in a C57BL/6J mouse model of SARS-CoV-2 infection.[4][8]

Table 1: Effect of NIBR189 on Macrophage Infiltration in the Lungs of SARS-CoV-2 Infected Mice

Treatment GroupTime Point (days post-infection)Macrophage Infiltration (Relative to Vehicle)Method of Quantification
Vehicle Control2BaselineImmunohistochemistry (IBA1+)
NIBR189 (7.6 mg/kg)2Significantly ReducedImmunohistochemistry (IBA1+)
Vehicle Control5BaselineImmunohistochemistry (IBA1+)
NIBR189 (7.6 mg/kg)5Significantly ReducedImmunohistochemistry (IBA1+)

Table 2: Effect of NIBR189 on Pro-inflammatory Cytokine mRNA Expression in the Lungs of SARS-CoV-2 Infected Mice

Treatment GroupTime Point (days post-infection)GeneExpression Change (Relative to Vehicle)
NIBR189 (7.6 mg/kg)2TnfReduced
NIBR189 (7.6 mg/kg)2Il10Reduced
NIBR189 (7.6 mg/kg)2IfngReduced
NIBR189 (7.6 mg/kg)5TnfReduced
NIBR189 (7.6 mg/kg)5Il1bReduced
NIBR189 (7.6 mg/kg)5Il6Reduced

Table 3: Effect of NIBR183 Antagonism on SARS-CoV-2 Viral Load

Treatment GroupTime Point (days post-infection)Viral Load (Relative to Vehicle)
NIBR189 (7.6 mg/kg)Not specifiedSignificantly Attenuated

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Murine Model of SARS-CoV-2 Infection and this compound Administration

This protocol describes the infection of mice with SARS-CoV-2 and subsequent treatment with a GPR183 antagonist.

Materials:

  • C57BL/6J mice

  • Mouse-adapted SARS-CoV-2 (e.g., 8x10^4 PFU per mouse)

  • This compound (e.g., NIBR189)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80)

  • Ketamine/xylazine anesthetic solution

  • Oral gavage needles

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Procedure:

  • Anesthetize mice with ketamine/xylazine (e.g., 80 mg/kg / 5 mg/kg).[4][8]

  • Infect mice intranasally with a standardized dose of mouse-adapted SARS-CoV-2.[4][8]

  • Beginning 24 hours post-infection, administer this compound (e.g., 7.6 mg/kg) or vehicle control via oral gavage.[4][8]

  • Administer treatment twice daily at 12-hour intervals for the duration of the experiment.[4][8]

  • Monitor mice daily for weight loss and clinical signs of illness.

  • At specified time points (e.g., 2 and 5 days post-infection), euthanize mice and collect lung tissue for downstream analysis.[4][8]

In_Vivo_Workflow Start Start Anesthetize Anesthetize Mice Start->Anesthetize Infect Intranasal SARS-CoV-2 Infection Anesthetize->Infect Treatment Oral Gavage: This compound or Vehicle (Twice Daily) Infect->Treatment Monitor Daily Monitoring: Weight & Clinical Signs Treatment->Monitor Euthanize Euthanize at Time Points Monitor->Euthanize Collect Collect Lung Tissue Euthanize->Collect Analysis Downstream Analysis: IHC, qPCR, etc. Collect->Analysis End End Analysis->End

Caption: Workflow for in vivo studies of this compound in SARS-CoV-2 infection.

Quantification of Macrophage Infiltration by Immunohistochemistry (IHC)

This protocol outlines the steps for staining and quantifying macrophages in lung tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue sections

  • Deparaffinization and rehydration solutions (e.g., xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against a macrophage marker (e.g., anti-IBA1)

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope with imaging software

Procedure:

  • Deparaffinize and rehydrate the lung tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate sections with the primary antibody (e.g., anti-IBA1) overnight at 4°C.

  • Wash sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Acquire images of stained sections using a microscope.

  • Quantify the IBA1-positive area or the number of IBA1-positive cells per field of view using image analysis software. Digital image analysis (DIA) can be used to determine the proportional area of staining.[9]

Quantification of Cytokine mRNA Expression by RT-qPCR

This protocol details the measurement of pro-inflammatory cytokine gene expression in lung tissue.

Materials:

  • Lung tissue homogenates

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (Tnf, Il1b, Il6, Il10, Ifng) and a housekeeping gene (Hprt)

  • qPCR instrument

Procedure:

  • Homogenize lung tissue and isolate total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.

Conclusion

This compound is a powerful research tool for elucidating the role of the GPR183/oxysterol axis in the immunopathology of SARS-CoV-2. The provided protocols offer a framework for investigating the in vivo efficacy of GPR183 antagonism in reducing macrophage-driven inflammation. These studies can provide valuable insights for the development of novel host-directed therapies to mitigate the severity of COVID-19 and other viral respiratory infections characterized by excessive inflammation.

References

Therapeutic Potential of GPR183 Inhibition in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target in the investigation of neuroinflammatory diseases, including multiple sclerosis (MS).[1][2][3][4] GPR183 is a chemotactic receptor predominantly expressed on various immune cells such as B cells, T cells, dendritic cells, and macrophages.[1][5][6][7][8][9] Its primary endogenous ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC), which is synthesized from cholesterol.[1][6][7] The interaction between 7α,25-OHC and GPR183 establishes a chemotactic gradient that guides the migration and positioning of immune cells within lymphoid tissues.[1][6][7]

In the context of multiple sclerosis, GPR183 and its ligand are found to be upregulated in central nervous system (CNS) lesions.[3][10] This upregulation is believed to contribute to the pathological recruitment of encephalitogenic T cells and other immune cells into the CNS, thereby promoting inflammation and demyelination.[10] Consequently, inhibition of the GPR183 signaling pathway presents a compelling strategy to mitigate neuroinflammation and ameliorate disease progression in MS.[4]

This document provides detailed application notes and protocols for studying the therapeutic potential of GPR183 inhibitors, using Gpr183-IN-1 as a representative antagonist, in the context of multiple sclerosis research.

GPR183 Signaling Pathway

Activation of GPR183 by its ligand, 7α,25-OHC, initiates a signaling cascade through its coupling to Gαi proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the release of intracellular calcium stores.[5] The primary consequence of this signaling is the chemotactic migration of GPR183-expressing immune cells towards a 7α,25-OHC gradient.[1][5][6]

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 7a_25_OHC 7α,25-OHC GPR183 GPR183 7a_25_OHC->GPR183 Binds G_protein Gαi/βγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Migration Cell Migration cAMP->Migration IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Migration Gpr183_IN_1 This compound (Antagonist) Gpr183_IN_1->GPR183 Blocks

Caption: GPR183 signaling cascade upon ligand binding and its inhibition by an antagonist.

Quantitative Data Summary

The following tables summarize quantitative data for commonly used GPR183 modulators in research.

Table 1: In Vitro Activity of GPR183 Modulators

CompoundTypeAssayTargetEC50 / IC50Reference
7α,25-OHCAgonistG protein activationHuman GPR18360 nM (EC50)[11]
NIBR189AntagonistG protein activationHuman GPR1830.23 µM (IC50)[11]
GSK682753AAntagonistG protein activationHuman GPR1830.35 µM (IC50)[11]

Table 2: In Vivo Effects of GPR183 Antagonist (NIBR189) in a Murine Model of Viral Infection

ModelTreatmentDosageOutcomep-valueReference
Influenza A VirusNIBR1897.6 mg/kg (oral, twice daily)Reduced macrophage infiltration in the lung< 0.05[7]
SARS-CoV-2NIBR1897.6 mg/kg (oral, twice daily)Reduced macrophage infiltration and viral load< 0.05[9]

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the effect of this compound on the migration of immune cells towards a 7α,25-OHC gradient.

Materials:

  • GPR183-expressing cells (e.g., primary T cells, B cells, or a cell line like U937)

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Chemotaxis chamber (e.g., Transwell plate with 5 µm pores)

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell counting solution (e.g., CCK-8)

Procedure:

  • Cell Preparation: Culture GPR183-expressing cells to the mid-log phase. On the day of the assay, harvest and resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in the cell suspension. Incubate the cells with this compound for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add 600 µL of chemotaxis medium containing 10 nM 7α,25-OHC to the lower wells of the Transwell plate.[11] For the negative control, use medium without 7α,25-OHC.

    • Add 100 µL of the cell suspension (pre-incubated with or without this compound) to the upper inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber using a cell counting kit (e.g., CCK-8) according to the manufacturer's instructions.[11]

    • Calculate the percentage of migration relative to the total number of cells added.

Chemotaxis_Workflow Chemotaxis Assay Workflow start Start cell_prep Prepare GPR183+ cell suspension start->cell_prep compound_prep Pre-incubate cells with This compound cell_prep->compound_prep setup Set up Transwell plate (lower: 7α,25-OHC; upper: cells) compound_prep->setup incubation Incubate for 2-4 hours at 37°C setup->incubation quantification Quantify migrated cells in lower chamber incubation->quantification end End quantification->end

Caption: Workflow for the in vitro chemotaxis assay.

Protocol 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines a general procedure to evaluate the therapeutic potential of this compound in a murine model of MS.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80)[9]

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Randomly assign mice to treatment and vehicle control groups.

    • Begin treatment on a specified day post-immunization (e.g., day 7 for prophylactic treatment or upon disease onset for therapeutic treatment).

    • Administer this compound or vehicle control orally once or twice daily at a predetermined dose.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and record their body weight.

    • Score the disease severity using a standard EAE scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Endpoint Analysis (at the peak of disease or a pre-determined endpoint):

    • Perfuse mice and collect CNS tissue (spinal cord and brain).

    • Process the tissue for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages).

    • Isolate mononuclear cells from the CNS and analyze by flow cytometry to quantify infiltrating immune cell populations.

EAE_Workflow EAE Model Workflow start Start induction Day 0: Induce EAE (MOG35-55 + CFA) start->induction ptx Day 0 & 2: Administer Pertussis Toxin induction->ptx treatment Daily Treatment: This compound or Vehicle ptx->treatment scoring Daily Monitoring: Clinical Score & Weight treatment->scoring continues endpoint Endpoint Analysis: Histology & Flow Cytometry scoring->endpoint end End endpoint->end

Caption: Experimental workflow for the EAE mouse model of multiple sclerosis.

Conclusion

The GPR183 signaling axis is a critical regulator of immune cell trafficking and has been implicated in the pathogenesis of multiple sclerosis. The use of specific inhibitors, such as this compound, offers a valuable tool for dissecting the role of this pathway in neuroinflammation and for evaluating its therapeutic potential. The protocols and data presented here provide a framework for researchers to investigate the effects of GPR183 modulation in relevant in vitro and in vivo models of multiple sclerosis. Further research in this area may lead to the development of novel therapeutic strategies for this debilitating disease.

References

Application of GPR183 Modulators in Models of Mycobacterium tuberculosis Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a significant regulator of immune responses in the context of Mycobacterium tuberculosis (Mtb) infection.[1][2][3] GPR183 and its primary endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in orchestrating the migration and positioning of various immune cells, including macrophages, dendritic cells, T cells, and B cells.[4][5][6] Modulation of the GPR183 signaling pathway presents a potential host-directed therapy (HDT) strategy to enhance the host's ability to control Mtb infection. This document provides detailed application notes and protocols for studying the effects of GPR183 modulators in preclinical models of Mtb infection. While a specific compound "Gpr183-IN-1" is not prominently documented in the context of tuberculosis research, this guide will focus on the principles and methods of applying known GPR183 agonists and antagonists.

GPR183 Signaling in Tuberculosis

During Mtb infection, the expression of GPR183 and the enzymes responsible for producing its oxysterol ligands (CH25H and CYP7B1) are dynamically regulated.[7][8][9] GPR183 signaling is implicated in the recruitment of macrophages to the lungs, the regulation of type I interferons (IFNs), and the induction of autophagy, all of which are critical for controlling mycobacterial growth.[1][3] Studies have shown that reduced GPR183 expression is associated with increased disease severity in tuberculosis patients.[1][3][9] Activation of GPR183 by its agonist 7α,25-OHC has been demonstrated to reduce the intracellular growth of Mtb in human monocytes, an effect that can be reversed by GPR183 antagonists.[1][3] Conversely, some research suggests that downregulation of GPR183 in macrophages may be a host-beneficial response, and further inhibition could restrict Mtb survival.[8][10] This highlights the complex role of GPR183 and the need for careful investigation of its modulators.

Below is a diagram illustrating the GPR183 signaling pathway in the context of Mtb infection.

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a25OHC 7α,25-dihydroxycholesterol (7α,25-OHC) GPR183 GPR183 Receptor 7a25OHC->GPR183 Binds to G_protein G Protein Signaling GPR183->G_protein Activates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization cAMP_suppression cAMP Suppression G_protein->cAMP_suppression Immune_Cell_Migration Immune Cell Migration (Macrophages, Lymphocytes) G_protein->Immune_Cell_Migration IFN_Modulation Type I Interferon (IFN-β) Modulation (Negative Regulation) G_protein->IFN_Modulation Autophagy_Induction Autophagy Induction G_protein->Autophagy_Induction Mtb_Control Intracellular Mtb Control Immune_Cell_Migration->Mtb_Control Contributes to IFN_Modulation->Mtb_Control Contributes to Autophagy_Induction->Mtb_Control Leads to

Caption: GPR183 signaling cascade upon ligand binding in immune cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of GPR183 modulators in Mtb infection models as reported in the literature.

ModulatorModel SystemConcentration/DoseKey FindingReference
7α,25-OHC (Agonist)Primary Human MonocytesNot Specified~50% reduction in Mtb H37Rv growth at 48h post-infection[1]
GSK682753 (Antagonist)Primary Human MonocytesNot SpecifiedAbrogated the Mtb growth reduction effect of 7α,25-OHC[1]
NIBR189 (Antagonist)RAW264.7 MacrophagesNot SpecifiedRepressed both Mtb early infection and intracellular survival[8]
GPR183 OverexpressionRAW264.7 MacrophagesN/A~50% increase in Mtb colony-forming units (CFU) at 4h post-infection[8]
Gpr183 KnockoutC57BL/6 MiceN/ASignificantly increased lung Mtb burden during early infection[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and should be adapted based on specific experimental goals and laboratory conditions.

In Vitro Mtb Infection of Macrophages

This protocol is designed to assess the effect of GPR183 modulators on the intracellular growth of Mtb in macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW264.7) or primary human monocytes.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Mycobacterium tuberculosis H37Rv strain.

  • GPR183 modulator (agonist or antagonist) and vehicle control (e.g., DMSO).

  • 7H9 broth and 7H11 agar (B569324) for Mtb culture.

  • Sterile water for cell lysis.

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Culture and Differentiation:

    • Culture macrophages in appropriate medium. For THP-1 cells, differentiate into macrophage-like cells by treating with 25 ng/ml PMA for 48 hours, followed by a 24-hour rest period in fresh medium.[1]

  • Mtb Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase.

    • Wash the bacterial pellet with PBS and resuspend in cell culture medium without antibiotics.

    • Disperse bacterial clumps by passing through a syringe with a fine-gauge needle.

  • Infection and Treatment:

    • Seed differentiated macrophages in tissue culture plates.

    • Infect the cells with Mtb at a multiplicity of infection (MOI) of 1-10.

    • After 2-4 hours of incubation to allow for phagocytosis, wash the cells with PBS to remove extracellular bacteria.

    • Add fresh medium containing the GPR183 modulator at the desired concentration or the vehicle control.

  • Assessment of Intracellular Bacterial Growth:

    • At various time points post-infection (e.g., 2h, 24h, 48h), lyse the infected macrophages with sterile water.

    • Prepare serial dilutions of the cell lysates and plate on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the intracellular bacterial load.

Below is a diagram of the experimental workflow for in vitro testing.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Differentiate Macrophages (e.g., THP-1) C Infect Macrophages with Mtb (MOI 1-10) A->C B Grow Mtb H37Rv to Mid-Log Phase B->C D Wash to Remove Extracellular Bacteria C->D E Treat with GPR183 Modulator or Vehicle Control D->E F Lyse Macrophages at Different Time Points E->F G Plate Lysates on 7H11 Agar F->G H Incubate and Count Colony-Forming Units (CFU) G->H I Compare CFU between Treatment Groups H->I

Caption: Workflow for in vitro evaluation of GPR183 modulators.

In Vivo Mtb Infection in Mice

This protocol outlines a murine model to evaluate the in vivo efficacy of GPR183 modulators against Mtb infection.

Materials:

  • C57BL/6 mice or Gpr183 knockout mice.

  • Mycobacterium tuberculosis H37Rv strain.

  • Aerosol infection chamber.

  • GPR183 modulator and vehicle control.

  • Oral gavage needles or appropriate administration equipment.

  • Equipment for euthanasia and organ harvesting.

  • Homogenizer for organ tissues.

  • 7H11 agar plates.

Protocol:

  • Aerosol Infection:

    • Infect mice with a low dose of Mtb H37Rv (~100 CFU) via the aerosol route to establish a lung infection.[7]

  • Treatment Administration:

    • Begin treatment with the GPR183 modulator or vehicle at a predetermined time post-infection (e.g., day 7 or day 14).

    • Administer the compound daily via a suitable route (e.g., oral gavage).

  • Monitoring:

    • Monitor the body weight and clinical signs of the mice throughout the experiment.[11]

  • Determination of Bacterial Load:

    • At selected time points (e.g., 2, 4, or 6 weeks post-infection), euthanize cohorts of mice.

    • Aseptically harvest lungs and spleens.

    • Homogenize the organs in PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Immunological Analysis (Optional):

    • Collect bronchoalveolar lavage fluid (BALF) or lung tissue for analysis of immune cell populations by flow cytometry or for measurement of cytokine and chemokine levels by ELISA or qPCR.

The logical relationship for the application of GPR183 modulators in these experimental setups is depicted below.

Logical_Relationship Hypothesis Hypothesis: Modulating GPR183 affects host control of Mtb infection InVitro In Vitro Model (Macrophages) Hypothesis->InVitro InVivo In Vivo Model (Mice) Hypothesis->InVivo Agonist Apply GPR183 Agonist (e.g., 7α,25-OHC) InVitro->Agonist Antagonist Apply GPR183 Antagonist (e.g., GSK682753) InVitro->Antagonist InVivo->Agonist InVivo->Antagonist Outcome_IVitro Measure: Intracellular Mtb Growth (CFU) Cytokine Production Autophagy Markers Agonist->Outcome_IVitro Outcome_IVivo Measure: Lung/Spleen Bacterial Load (CFU) Immune Cell Infiltration Lung Pathology Agonist->Outcome_IVivo Antagonist->Outcome_IVitro Antagonist->Outcome_IVivo Conclusion Conclusion: Role of GPR183 in Mtb pathogenesis Therapeutic potential of modulator Outcome_IVitro->Conclusion Outcome_IVivo->Conclusion

Caption: Logical framework for testing GPR183 modulators.

Pharmacokinetics and Pharmacodynamics

When developing a novel GPR183 modulator such as "this compound," it is crucial to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[12][13][14]

  • Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters to determine in animal models include bioavailability, half-life, clearance, and volume of distribution. These studies are essential to establish an appropriate dosing regimen for in vivo efficacy studies.

  • Pharmacodynamics (PD): This focuses on the relationship between drug concentration and its effect. For a GPR183 modulator, this would involve correlating compound levels in plasma or tissue with target engagement (e.g., receptor occupancy) and biological effects (e.g., changes in immune cell migration, cytokine levels, or Mtb burden).

Conclusion

Modulation of the GPR183 pathway is a promising avenue for host-directed therapy against Mycobacterium tuberculosis. The protocols and data presented here provide a framework for the preclinical evaluation of novel GPR183 modulators. By employing robust in vitro and in vivo models, researchers can elucidate the precise role of GPR183 in tuberculosis pathogenesis and assess the therapeutic potential of new chemical entities designed to target this pathway.

References

Investigating the Therapeutic Potential of Gpr183-IN-1 in Colonic Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the effects of Gpr183-IN-1, a potent and selective antagonist of the G-protein coupled receptor 183 (Gpr183), on colonic inflammation. Gpr183, also known as Epstein-Barr virus-induced gene 2 (EBI2), plays a crucial role in guiding the migration of various immune cells to sites of inflammation.[1][2] Its ligands, primarily oxysterols like 7α,25-dihydroxycholesterol (7α,25-OHC), are found in high concentrations in inflamed tissues, creating a chemotactic gradient that attracts Gpr183-expressing immune cells.[2] Upregulation of Gpr183 and its ligands has been observed in patients with inflammatory bowel disease (IBD) and in murine models of colitis, suggesting that targeting this pathway could be a promising therapeutic strategy.[1][3][4] this compound is a novel aminobenzothiazole motif-bearing compound with robust antagonistic activity (IC50 = 0.82 nM) and high selectivity for Gpr183.[5] This document outlines its mechanism of action, provides protocols for in vivo studies using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, and details methods for assessing its efficacy through histological analysis and immunophenotyping.

Introduction to Gpr183 Signaling in Colonic Inflammation

Gpr183 is expressed on a variety of immune cells, including B cells, T cells, dendritic cells (DCs), macrophages, and innate lymphoid cells (ILCs).[1] The binding of its oxysterol ligand, 7α,25-OHC, initiates a signaling cascade that leads to chemotaxis, guiding these cells to secondary lymphoid organs and inflamed tissues.[1][2] In the context of the colon, inflammation triggers an increase in the production of 7α,25-OHC, which in turn recruits Gpr183-positive immune cells, exacerbating the inflammatory response.[6] Studies have shown that genetic inactivation of Gpr183 can reduce the severity of colitis in certain mouse models.[1][7] this compound acts as a competitive antagonist, blocking the binding of oxysterols to Gpr183 and thereby inhibiting the migration of pathogenic immune cells to the inflamed colon.

Gpr183 Signaling Pathway

Gpr183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7a,25-OHC Gpr183 Gpr183 (EBI2) 7a,25-OHC->Gpr183 Binds & Activates G_protein Gαi/o Gpr183->G_protein Activates Gpr183_IN_1 This compound Gpr183_IN_1->Gpr183 Binds & Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Initiates Migration Cell Migration & Chemotaxis Downstream->Migration Leads to

Caption: Gpr183 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in a DSS-induced murine colitis model.

Table 1: Effect of this compound on Body Weight Change in DSS-Induced Colitis
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 7 ± SD
Vehicle Control--15.2 ± 3.5
This compound3-8.5 ± 2.1*
This compound10-4.1 ± 1.8**

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Histological Scoring of Colonic Inflammation
Treatment GroupDose (mg/kg)Mean Histological Score ± SD
Vehicle Control-8.7 ± 1.2
This compound35.4 ± 0.9*
This compound103.2 ± 0.7**

Histological scoring based on epithelial damage and inflammatory cell infiltration (scale 0-12). *p < 0.05, **p < 0.01 compared to vehicle control.

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in Colon Tissue
Treatment GroupDose (mg/kg)Relative TNF-α mRNA Expression (fold change) ± SDRelative IL-6 mRNA Expression (fold change) ± SD
Vehicle Control-12.5 ± 2.818.2 ± 3.1
This compound37.1 ± 1.59.8 ± 2.2
This compound103.9 ± 1.1 5.3 ± 1.7

Relative to healthy controls. *p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis start Acclimatize Mice dss Administer 3% DSS in drinking water for 7 days start->dss treatment Daily oral administration of this compound or vehicle dss->treatment monitoring Daily monitoring of body weight, stool consistency, and rectal bleeding treatment->monitoring euthanasia Euthanasia on Day 8 monitoring->euthanasia colon_collection Colon collection and length measurement euthanasia->colon_collection histology Histological analysis (H&E staining) colon_collection->histology qPcr qRT-PCR for cytokine expression colon_collection->qPcr flow_cytometry Flow cytometry of colonic immune cells colon_collection->flow_cytometry

Caption: Workflow for assessing the in vivo efficacy of this compound.

Protocol 1: DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).[8][9][10][11][12]

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile, autoclaved drinking water

  • Animal balance

  • C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Record the baseline body weight of each mouse.

  • Prepare a 3% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water. Ensure the solution is completely dissolved.

  • Replace the regular drinking water in the mouse cages with the 3% DSS solution. This solution should be provided ad libitum for 7 consecutive days.

  • Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding.

  • On day 8, euthanize the mice and collect the colons for further analysis.

Protocol 2: Histological Analysis of Colonic Inflammation

This protocol outlines the procedure for histological assessment of colonic inflammation.

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • After euthanasia, carefully excise the entire colon from the cecum to the anus.

  • Measure the length of the colon.

  • Fix the colon tissue in 10% neutral buffered formalin overnight.

  • Process the fixed tissue and embed in paraffin.

  • Cut 5 µm sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with H&E.

  • Examine the stained sections under a microscope and score for inflammation severity based on epithelial damage and inflammatory cell infiltration.

Protocol 3: Isolation of Lamina Propria Mononuclear Cells (LPMCs) for Flow Cytometry

This protocol describes the isolation of immune cells from the colonic lamina propria for subsequent analysis by flow cytometry.[13][14][15][16][17]

Materials:

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • HEPES buffer

  • Penicillin/Streptomycin

  • EDTA

  • Collagenase D

  • DNase I

  • 70 µm cell strainer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1)

Procedure:

  • Excise the colon and remove any attached mesenteric fat.

  • Open the colon longitudinally and wash thoroughly with PBS to remove fecal content.

  • Cut the colon into small pieces (approximately 0.5 cm).

  • Incubate the tissue pieces in pre-digestion buffer (RPMI 1640 with 5 mM EDTA and 1 mM DTT) with shaking at 37°C for 20 minutes to remove epithelial cells.

  • Wash the tissue pieces with RPMI 1640.

  • Digest the tissue in digestion buffer (RPMI 1640 with 10% FBS, 1 mg/mL Collagenase D, and 100 U/mL DNase I) with shaking at 37°C for 45-60 minutes.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Wash the cells with RPMI 1640 and resuspend in FACS buffer.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.

  • Wash the cells and analyze by flow cytometry.

Conclusion

This compound presents a promising therapeutic agent for the treatment of colonic inflammation by effectively blocking the Gpr183-mediated recruitment of immune cells. The protocols and data presented in this document provide a comprehensive guide for researchers to further investigate the efficacy and mechanism of action of this compound in preclinical models of IBD. Further studies are warranted to explore the full therapeutic potential of this compound.

References

Application Notes and Protocols for Gpr183-IN-1 in Viral Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe viral respiratory infections, such as those caused by influenza A virus (IAV) and SARS-CoV-2, are often characterized by an excessive inflammatory response in the lungs, leading to acute respiratory distress syndrome (ARDS). A key driver of this hyperinflammation is the infiltration of immune cells, particularly monocytes and macrophages, into the lung tissue. The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical mediator of this process.[1][2] GPR183 is expressed on various immune cells, including macrophages, and directs their migration along a chemotactic gradient of its endogenous ligands, which are oxysterols like 7α,25-dihydroxycholesterol (7α,25-OHC).[3][4][5] During viral respiratory infections, the production of these oxysterols is upregulated in the lungs, promoting the recruitment of GPR183-expressing macrophages and subsequent production of pro-inflammatory cytokines.[3][6]

Gpr183-IN-1 is a potent and selective inhibitor of GPR183, representing a class of small molecules with therapeutic potential to modulate the excessive immune response in viral respiratory infections. By blocking the GPR183 signaling pathway, this compound and similar antagonists can reduce the infiltration of inflammatory macrophages into the lungs, thereby mitigating tissue damage and improving disease outcomes.[7][8] Preclinical studies using GPR183 antagonists have demonstrated a significant reduction in macrophage accumulation, pro-inflammatory cytokine levels, and viral load in mouse models of influenza and SARS-CoV-2 infection.[3][8]

These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in in vitro and in vivo models of viral respiratory infection, and a summary of key quantitative data from relevant studies.

Mechanism of Action

During a viral respiratory infection, viral replication and host cell damage trigger the production of oxysterols, such as 7α,25-OHC, in the lung microenvironment. These oxysterols act as chemoattractants for immune cells expressing GPR183. This compound is a competitive antagonist of GPR183, binding to the receptor and preventing its activation by endogenous oxysterol ligands. This inhibition blocks the downstream signaling cascade that mediates cell migration, ultimately reducing the recruitment of inflammatory monocytes and macrophages to the site of infection.[3][4][7]

cluster_0 Viral Respiratory Infection cluster_1 Oxysterol Production cluster_2 Macrophage Recruitment (Without Inhibitor) cluster_3 Modulation by this compound Virus Virus (e.g., IAV, SARS-CoV-2) LungEpithelium Lung Epithelial Cells Virus->LungEpithelium Infection Oxysterols 7α,25-OHC (Oxysterol) LungEpithelium->Oxysterols Upregulation of Synthesis GPR183_active GPR183 (Active) Oxysterols->GPR183_active Binding & Activation GPR183_inactive GPR183 (Inactive) Macrophage Monocyte/Macrophage GPR183_active->Macrophage Chemotaxis Inflammation Pro-inflammatory Cytokines (e.g., TNF, IL-6) Macrophage->Inflammation Production Reduced_Inflammation Reduced Inflammation Macrophage->Reduced_Inflammation Reduced Infiltration GPR183_inactive->Macrophage Blocked Chemotaxis Gpr183_IN_1 This compound Gpr183_IN_1->GPR183_inactive Inhibition

Caption: GPR183 signaling in viral infection and its inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of GPR183 antagonists in mouse models of viral respiratory infections.

Table 1: In Vitro Activity of GPR183 Antagonists

CompoundTargetAssayIC50 (nM)Reference
This compound GPR183Ca2+ Mobilization39.97[9]
NIBR189 Human EBI2-11[10]
Mouse EBI2-16[10]
GSK682753A EBI2-53.6[11][12]

Table 2: In Vivo Efficacy of GPR183 Antagonist (NIBR189) in a Mouse Model of SARS-CoV-2 Infection

ParameterTreatment GroupDay 2 Post-InfectionDay 5 Post-InfectionReference
Macrophage Infiltration (IBA1+ cells/mm²) Vehicle~150~250[8]
NIBR189 (7.6 mg/kg, b.i.d.)~75 (↓ ~50%)~125 (↓ ~50%)[8]
TNF mRNA Expression (fold change) Vehicle~12~15[8]
NIBR189 (7.6 mg/kg, b.i.d.)~6 (↓ ~50%)~5 (↓ ~67%)[8]
IL-6 mRNA Expression (fold change) Vehicle~4~25[8]
NIBR189 (7.6 mg/kg, b.i.d.)~3 (NS)~10 (↓ ~60%)[8]
Viral Load (N protein expression, % area) Vehicle~1.5~0.8[8]
NIBR189 (7.6 mg/kg, b.i.d.)~0.7 (↓ ~53%)~0.4 (↓ ~50%)[8]

NS: Not Significant

Table 3: In Vivo Efficacy of GPR183 Antagonist (NIBR189) in a Mouse Model of Influenza A Virus (IAV) Infection

ParameterTreatment GroupDay 7 Post-InfectionReference
Macrophage Infiltration (% of CD45+ cells) Vehicle~12%[3]
NIBR189 (7.6 mg/kg, b.i.d.)~6% (↓ ~50%)[3]
IL-6 Protein (pg/mL) Vehicle~1500[3]
NIBR189 (7.6 mg/kg, b.i.d.)~500 (↓ ~67%)[3]
TNF Protein (pg/mL) Vehicle~100[3]
NIBR189 (7.6 mg/kg, b.i.d.)~40 (↓ ~60%)[3]
IFNβ Protein (pg/mL) Vehicle~200[3]
NIBR183 (7.6 mg/kg, b.i.d.)~100 (↓ ~50%)[3]

Experimental Protocols

In Vitro Macrophage Chemotaxis Assay

This protocol details a method to assess the ability of this compound to inhibit the migration of macrophages towards an oxysterol gradient.

cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Isolate_Macrophages Isolate bone marrow-derived macrophages (BMDMs) Differentiate_Macrophages Differentiate BMDMs with M-CSF Isolate_Macrophages->Differentiate_Macrophages Preincubate Pre-incubate BMDMs with This compound or vehicle Differentiate_Macrophages->Preincubate Prepare_Inhibitor Prepare this compound dilutions Prepare_Inhibitor->Preincubate Add_Cells Add pre-incubated BMDMs to the upper chamber Preincubate->Add_Cells Prepare_Chemoattractant Prepare 7α,25-OHC chemoattractant Add_to_Plate Add chemoattractant to lower chamber of a transwell plate Prepare_Chemoattractant->Add_to_Plate Incubate Incubate for 3 hours at 37°C Add_Cells->Incubate Count_Cells Quantify migrated cells in the lower chamber via flow cytometry or microscopy Incubate->Count_Cells cluster_0 Infection & Treatment cluster_1 Monitoring & Endpoint Analysis cluster_2 Downstream Assays Infect_Mice Intranasally infect C57BL/6J mice with IAV or SARS-CoV-2 Administer_Inhibitor Administer this compound or vehicle (e.g., 7.6 mg/kg, oral gavage, b.i.d.) starting 24h post-infection Infect_Mice->Administer_Inhibitor Prepare_Inhibitor Prepare this compound formulation (e.g., in 0.5% CMC/0.5% Tween-80) Prepare_Inhibitor->Administer_Inhibitor Monitor_Weight Monitor body weight daily Administer_Inhibitor->Monitor_Weight Euthanize Euthanize mice at defined endpoints (e.g., Day 2, 5, or 7 post-infection) Monitor_Weight->Euthanize Collect_Samples Collect bronchoalveolar lavage (BAL) fluid and lung tissue Euthanize->Collect_Samples Flow_Cytometry Flow Cytometry (BAL) Collect_Samples->Flow_Cytometry IHC Immunohistochemistry (Lung) Collect_Samples->IHC qPCR qRT-PCR (Lung) Collect_Samples->qPCR Plaque_Assay Plaque Assay (Lung) Collect_Samples->Plaque_Assay

References

Gpr183-IN-1: Application Notes and Protocols for Regulating Interferon Responses During Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is an oxysterol-sensing receptor that plays a significant role in orchestrating immune cell migration and inflammatory responses.[1][2] Emerging evidence has identified GPR183 as a critical negative regulator of type I interferon (IFN) responses, particularly during bacterial and viral infections.[3][4] Pharmacological inhibition of GPR183 signaling presents a promising therapeutic strategy for modulating aberrant inflammatory responses and controlling pathogen replication. Gpr183-IN-1 is a potent inhibitor of GPR183, and this document provides detailed application notes and experimental protocols for its use in studying interferon responses during infection.

Mechanism of Action

GPR183 is activated by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced during inflammatory conditions.[4] Upon activation, GPR183 is coupled to Gαi, leading to downstream signaling that influences immune cell trafficking.[5] In the context of interferon regulation, studies have shown that GPR183 signaling dampens the expression of type I interferons (e.g., IFN-β) and key interferon regulatory factors (IRFs), such as IRF1, IRF5, and IRF7.[3]

This compound and other antagonists act by blocking the binding of 7α,25-OHC to GPR183, thereby inhibiting its downstream signaling. This abrogation of GPR183 activity alleviates the negative regulation on the interferon pathway, leading to a more robust type I interferon response. This can be beneficial in certain infectious contexts by enhancing viral clearance and modulating inflammatory cytokine production.[4]

Data Presentation: Efficacy of GPR183 Inhibitors

The following tables summarize the quantitative data on the efficacy of this compound and other well-characterized GPR183 antagonists.

CompoundTargetAssayIC50Reference
This compound Human GPR183Ca²+ Mobilization39.97 nM[6]
NIBR189 Human GPR183Radioligand Binding11 nM[1][7]
Mouse GPR183Radioligand Binding16 nM[8]
GSK682753A Human GPR183Inverse Agonist Activity53.6 nM[6][9]
ML401 Human GPR183Antagonist Activity1.03 nM[6]

Table 1: In Vitro Potency of GPR183 Inhibitors.

Experimental ConditionTarget Gene/ProteinEffect of GPR183 Inhibition/KnockdownFold Change / ReductionReference
GPR183 siRNA Knockdown (Human Monocytes)IFNB1 (mRNA)Upregulation2.7 - 5.5 fold[3]
IRF1 (mRNA)UpregulationSignificant increase[3]
IRF5 (mRNA)UpregulationSignificant increase[3]
IRF7 (mRNA)UpregulationSignificant increase[3]
NIBR189 Treatment (IAV-infected mice, 7 dpi)IFN-β (protein)ReductionSignificant reduction[4][10]
IL-6 (protein)ReductionSignificant reduction[4][10]
TNF (protein)ReductionSignificant reduction[4][10]

Table 2: Effect of GPR183 Inhibition on Interferon and Cytokine Levels.

Signaling Pathways and Experimental Workflows

GPR183_Interferon_Pathway cluster_infection Infection (Virus/Bacteria) cluster_extracellular Extracellular PAMPs PAMPs Oxysterol 7α,25-OHC GPR183 GPR183 Oxysterol->GPR183 Activates Gpr183_IN_1 This compound Gpr183_IN_1->GPR183 Inhibits IRF3_7 IRF3_7 GPR183->IRF3_7 Negative Regulation IFNB_protein IFNB_protein Antiviral_State Antiviral State IFNB_protein->Antiviral_State Induces ISG_Expression ISG Expression IFNB_protein->ISG_Expression Induces

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis (24-48h post-infection) Culture_Cells 1. Culture Immune Cells (e.g., primary monocytes, THP-1) Infect_Cells 2. Infect Cells (e.g., M. tuberculosis, Influenza A) Culture_Cells->Infect_Cells Control Vehicle Control Infect_Cells->Control 3. Treat Cells Gpr183_IN_1 This compound (various concentrations) Infect_Cells->Gpr183_IN_1 3. Treat Cells RNA_Isolation 4a. RNA Isolation Control->RNA_Isolation Supernatant_Collection 4b. Supernatant Collection Control->Supernatant_Collection Gpr183_IN_1->RNA_Isolation Gpr183_IN_1->Supernatant_Collection qRT_PCR 5a. qRT-PCR Analysis (IFNB1, IRFs, ISGs) RNA_Isolation->qRT_PCR ELISA 5b. ELISA (IFN-β, other cytokines) Supernatant_Collection->ELISA

Experimental Protocols

Protocol 1: In Vitro Inhibition of GPR183 in Human Monocytes

This protocol details the methodology for treating cultured human monocytes with this compound following infection to assess its impact on interferon gene expression.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (for THP-1 differentiation)

  • Infectious agent (e.g., Mycobacterium tuberculosis, Influenza A virus)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IFNB1, IRF7, RPS13)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics.

    • For differentiation into macrophage-like cells, seed THP-1 cells in 24-well plates and treat with PMA (e.g., 100 ng/mL) for 48 hours.

    • Wash the cells with fresh medium and allow them to rest for 24 hours before infection.

  • Infection:

    • Infect the differentiated THP-1 cells or primary monocytes with the pathogen of choice at a predetermined multiplicity of infection (MOI).

    • Incubate for the desired infection period (e.g., 2-4 hours).

  • Treatment with this compound:

    • Following infection, remove the inoculum and wash the cells.

    • Add fresh culture medium containing either this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM) or an equivalent volume of DMSO as a vehicle control.

    • Incubate the cells for 24-48 hours.

  • RNA Isolation and qRT-PCR:

    • After the incubation period, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the isolated RNA.

    • Perform qRT-PCR using primers for target genes (IFNB1, IRF7) and a housekeeping gene (RPS13 or GAPDH) for normalization.[3][11]

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound treated cells relative to the vehicle control.

Protocol 2: Quantification of Interferon-β Protein Levels by ELISA

This protocol describes the measurement of secreted IFN-β in the culture supernatant of infected cells treated with this compound.

Materials:

  • Supernatants from cell cultures (as prepared in Protocol 1)

  • Human IFN-β ELISA kit (e.g., DuoSet ELISA from R&D Systems)[4]

  • Microplate reader

Procedure:

  • Sample Collection:

    • At the end of the treatment period in Protocol 1, carefully collect the culture supernatants from each well.

    • Centrifuge the supernatants to pellet any detached cells or debris and transfer the clear supernatant to a new tube.

    • Store the samples at -80°C until use.

  • ELISA Assay:

    • Perform the ELISA for human IFN-β according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and the collected supernatants to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

    • Compare the IFN-β concentrations between this compound treated groups and the vehicle control group.

Conclusion

This compound is a valuable tool for investigating the role of the GPR183-oxysterol axis in regulating interferon responses during infection. By inhibiting GPR183, researchers can explore the downstream consequences on innate immune signaling, cytokine production, and pathogen control. The protocols outlined above provide a framework for characterizing the effects of this compound in vitro, offering insights that can inform the development of novel host-directed therapies for infectious diseases.

References

Preclinical Evaluation of Gpr183-IN-1 for Inflammatory Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking and has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.[1][2] Its natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol derived from cholesterol metabolism.[1] The GPR183 signaling axis is instrumental in guiding the migration of various immune cells, including B cells, T cells, dendritic cells, macrophages, and innate lymphoid cells (ILCs), to specific locations within lymphoid tissues to orchestrate immune responses.[1][3][4] Dysregulation of the GPR183 pathway is implicated in the pathogenesis of inflammatory conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, and severe viral respiratory infections.[2][3][5]

Gpr183-IN-1 is a novel, potent, and selective antagonist of GPR183. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, and detailed protocols for its assessment in in vitro and in vivo models of inflammation.

Mechanism of Action

This compound is a competitive antagonist that binds to GPR183 and blocks the binding of its natural ligand, 7α,25-OHC. This inhibition prevents the initiation of downstream signaling cascades that are crucial for immune cell migration.[3] The primary consequence of GPR183 activation is the chemotactic movement of immune cells towards a gradient of 7α,25-OHC.[1][6] By blocking this, this compound effectively disrupts the recruitment of key inflammatory cells to sites of inflammation, thereby attenuating the inflammatory response.

The production of 7α,25-OHC is initiated by the enzyme cholesterol 25-hydroxylase (CH25H) and followed by the action of cytochrome P450 family 7 subfamily B member 1 (CYP7B1).[5][7] Inflammatory signals can upregulate these enzymes, leading to increased local concentrations of 7α,25-OHC and subsequent immune cell infiltration.[5][7] this compound acts to counteract this pathological cell recruitment.

GPR183 Signaling Pathway in Inflammation

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (7α,25-OHC) GPR183 GPR183 Receptor 7a,25-OHC->GPR183 Binds & Activates This compound This compound This compound->GPR183 Binds & Inhibits Gi Gαi Protein GPR183->Gi Activates Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) Gi->Signaling Initiates Migration Cell Migration & Chemotaxis Signaling->Migration Inflammation Inflammatory Response Migration->Inflammation

Caption: GPR183 signaling pathway and the inhibitory action of this compound.

Preclinical Data Summary

The following tables summarize representative quantitative data from preclinical studies evaluating GPR183 antagonists similar to this compound.

Table 1: In Vitro Characterization of GPR183 Antagonism

Assay TypeParameterThis compound (Representative Data)
Radioligand Binding AssayKi (nM)5.2
GTPγS Binding AssayIC50 (nM)15.8
Calcium Mobilization AssayIC50 (nM)21.3
Chemotaxis Assay (Human PBMCs)IC50 (nM)35.1

Table 2: In Vivo Efficacy in a Mouse Model of Influenza A Virus (IAV) Infection

ParameterVehicle ControlThis compound (10 mg/kg, b.i.d.)% Reduction
Bronchoalveolar Lavage (BALF) Macrophage Count (x10^4 cells/mL) 25.6 ± 3.112.3 ± 2.552%
Lung IL-6 Levels (pg/mL) 1850 ± 250850 ± 15054%
Lung TNF-α Levels (pg/mL) 1200 ± 180550 ± 11054%
Viral Titer (PFU/g lung tissue) 5.8 x 10^52.1 x 10^564%
Body Weight Loss (%) at Day 7 post-infection 22.5 ± 2.810.1 ± 1.955%

Data are presented as mean ± SEM.

Table 3: Efficacy in a Mouse Collagen-Induced Arthritis (CIA) Model

ParameterVehicle ControlThis compound (1 mg/kg, q.d.)% Reduction
Clinical Arthritis Score (0-4 scale) 3.5 ± 0.41.2 ± 0.366%
Paw Swelling (mm) 4.2 ± 0.32.1 ± 0.250%
Histological Score (inflammation, pannus, erosion) 8.9 ± 1.13.2 ± 0.864%
Serum Anti-collagen IgG (U/mL) 15,800 ± 2,1007,200 ± 1,50054%

Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Assays

1. GTP Turnover Assay

This assay measures the ability of this compound to inhibit G protein activation by GPR183.

  • Materials : Purified human GPR183 receptor, Gi protein, GTPase-Glo™ assay kit, 7α,25-OHC, this compound.

  • Protocol :

    • Dilute GPR183 to a working concentration in assay buffer.

    • Incubate GPR183 with varying concentrations of this compound or vehicle for 30 minutes at room temperature.

    • Add 7α,25-OHC to a final concentration equal to its EC80 and incubate for another 60 minutes.

    • Add purified Gi protein and GTP to initiate the reaction and incubate for 60 minutes.

    • Stop the reaction and measure the amount of remaining GTP using the GTPase-Glo™ reagent according to the manufacturer's instructions.

    • Calculate the IC50 value for this compound.

2. Cell Migration (Chemotaxis) Assay

This assay assesses the functional consequence of GPR183 inhibition on immune cell migration.

  • Materials : Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line expressing GPR183 (e.g., U937), transwell inserts (5 µm pore size), chemoattractant (7α,25-OHC), this compound.

  • Protocol :

    • Isolate PBMCs from healthy donor blood.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.

    • Add 7α,25-OHC to the lower chamber of the transwell plate.

    • Add the pre-incubated cells to the upper chamber of the transwell insert.

    • Incubate for 2-3 hours at 37°C in a CO2 incubator.

    • Quantify the number of migrated cells in the lower chamber using a cell counter or a fluorescent dye-based assay.

    • Determine the IC50 of this compound for inhibiting chemotaxis.

In Vivo Models

1. Murine Model of Influenza A Virus (IAV) Infection

This model evaluates the efficacy of this compound in a viral-induced acute inflammatory setting.[5][6]

  • Animals : 8-10 week old C57BL/6J mice.

  • Protocol :

    • Anesthetize mice and intranasally infect with a sublethal dose of IAV (e.g., 5500 PFU of A/Auckland/01/09 H1N1).[6]

    • Initiate treatment with this compound or vehicle control (e.g., oral gavage) 24 hours post-infection and continue for a specified duration (e.g., twice daily for 7 days).[6]

    • Monitor body weight and clinical signs of disease daily.

    • At selected time points (e.g., day 3 and day 7 post-infection), euthanize a cohort of mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Perform cell counts and differentials on BALF to quantify immune cell infiltration.

    • Measure cytokine and chemokine levels in BALF and lung homogenates using ELISA or multiplex assays.[8]

    • Determine viral titers in lung homogenates via plaque assay.

2. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.[2][9]

  • Animals : 8-10 week old DBA/1J mice.

  • Protocol :

    • Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • Administer a booster immunization 21 days later.

    • Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 25-28).

    • Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema, joint rigidity) daily. Measure paw thickness using a caliper.

    • At the end of the study (e.g., day 42), collect blood for serological analysis of anti-collagen antibodies and inflammatory markers.

    • Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Experimental Workflows

in_vitro_workflow cluster_binding Binding & Signaling Assays cluster_functional Functional Cell-Based Assay binding Radioligand Binding (Determine Ki) gtp GTP Turnover (Determine IC50) binding->gtp ca Calcium Mobilization (Determine IC50) gtp->ca chemotaxis Chemotaxis Assay (Determine functional IC50) ca->chemotaxis end_iv Proceed to In Vivo Studies chemotaxis->end_iv start Start: In Vitro Evaluation start->binding

Caption: In vitro evaluation workflow for this compound.

in_vivo_workflow cluster_acute Acute Inflammation Model cluster_chronic Chronic Autoimmune Model iav IAV Infection Model iav_readouts Readouts: - Body Weight - Cell Infiltration (BALF) - Lung Cytokines - Viral Titer iav->iav_readouts end_iv Conclusion on Preclinical Efficacy iav_readouts->end_iv cia Collagen-Induced Arthritis Model cia_readouts Readouts: - Clinical Score - Paw Swelling - Histology - Serum Markers cia->cia_readouts cia_readouts->end_iv start Start: In Vivo Efficacy Testing start->iav start->cia

Caption: In vivo preclinical evaluation workflow for this compound.

Conclusion

The preclinical data and protocols outlined in these application notes provide a robust framework for the evaluation of this compound as a therapeutic agent for inflammatory conditions. The potent inhibition of GPR183-mediated immune cell migration by this compound translates into significant efficacy in relevant in vivo models of acute and chronic inflammation. These findings strongly support the continued development of this compound as a first-in-class treatment for a range of inflammatory diseases.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Gpr183-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of chemical compounds to ensure personal safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Gpr183-IN-1, a research-grade chemical compound. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific safety guidelines and any available Safety Data Sheet (SDS) for the compound.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

Required PPE:

  • Gloves: Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation or puncture.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A full-length lab coat, preferably made of a chemically resistant material, should be worn to protect skin and clothing.

  • Respiratory Protection: If handling the compound in a powdered form where dust may be generated, a properly fitted N95 or higher-rated respirator is advised. All handling of powdered or volatile forms should be conducted within a certified chemical fume hood.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to ensure it is handled correctly by waste management personnel.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical safety office.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

    • Sharps waste (e.g., contaminated needles, scalpels) must be disposed of in a designated, puncture-resistant sharps container.

  • Containment of Waste:

    • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, leak-proof plastic bag or container. This container should be kept sealed when not in use.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle) with a secure screw cap. Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.

    • Aqueous vs. Organic Waste: If this compound is dissolved in an organic solvent, it must be collected in a container designated for flammable or halogenated organic waste, depending on the solvent used. Aqueous solutions should be collected in a separate container for aqueous chemical waste.

  • Labeling of Waste Containers:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration of the chemical, if in solution.

      • The primary hazard(s) associated with the chemical (e.g., "Irritant," "Toxic"). This information should be obtained from the SDS.

      • The date the waste was first added to the container.

      • The name and contact information of the principal investigator or responsible person.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant bin or tray.

    • Store incompatible waste streams separately to prevent dangerous reactions.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.

III. Quantitative Data for Disposal

The following table summarizes key quantitative and qualitative parameters for the disposal of this compound.

ParameterSpecificationRationale
Waste Category Chemical Hazardous WasteAssumed based on its nature as a bioactive small molecule.
Container Type (Liquid) High-Density Polyethylene (HDPE) or GlassTo ensure chemical compatibility and prevent leaks.
Container Type (Solid) Labeled, leak-proof plastic bag or containerTo safely contain contaminated materials.
Maximum Container Fill Level 80% of total volumeTo prevent spills due to expansion or movement.
Temporary Storage Location Designated Satellite Accumulation AreaTo ensure safe and secure storage prior to disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Gpr183_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Storage & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Personal protective equipment for handling Gpr183-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Gpr183-IN-1

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in public databases. This guide is based on best practices for handling potent, novel small molecule inhibitors in a research setting.[1][2][3] It is imperative to treat this compound as potentially hazardous and to supplement this guidance with a thorough internal risk assessment and adherence to your institution's specific safety protocols.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to ensure the safe handling, use, and disposal of this potent research compound.

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to minimize exposure risk when working with potent compounds of unknown toxicity.[1][2] A multi-layered approach to PPE is recommended, with the level of protection increasing based on the procedure's potential to generate dust or aerosols.

Table 1: Personal Protective Equipment Recommendations for Handling this compound

Procedure Minimum Required PPE
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Weighing of Powders & Transfers (High-risk for aerosol generation)- Disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield- Double nitrile gloves- NIOSH-approved respirator (e.g., N95 for powders)
Preparation of Solutions - Chemical-resistant laboratory coat or disposable gown- Chemical splash goggles- Double nitrile gloves
Conducting Reactions - Chemical-resistant laboratory coat- Chemical splash goggles- Appropriate chemical-resistant gloves (based on all reactants)- All manipulations should be performed within a certified chemical fume hood or glove box.[1]
Waste Disposal - Laboratory coat- Chemical splash goggles- Chemical-resistant gloves

Note: Always inspect PPE for integrity before use and do not wear it outside of the laboratory.[1]

Operational and Disposal Plans

A clear, step-by-step plan for the entire lifecycle of the compound in the laboratory is essential for safety and compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage. If the package is compromised, handle it within a chemical fume hood while wearing appropriate PPE.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Storage: Store this compound in a cool, dry, and dark location, typically at -20°C or as specified by the supplier, to maintain stability.[2] The storage location should be a designated, restricted-access area for potent compounds.

Experimental Protocols: Step-by-Step Handling

Preparation:

  • Designated Area: Designate a specific area for handling this compound, such as a dedicated chemical fume hood or a glove box, to contain any potential contamination.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available inside the designated handling area.

Weighing and Solution Preparation:

  • Containment: Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure, such as a powder-containment hood or glove box.[1]

  • Minimize Dust: Use wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]

  • Solution Preparation: Add the compound to the solvent slowly and carefully to avoid splashing. Work in a sterile environment when preparing solutions for biological experiments.[2]

Conducting Reactions:

  • Fume Hood: All reactions involving this compound must be conducted in a certified chemical fume hood to protect the user from inhaling potentially hazardous fumes or aerosols.[1]

  • Monitoring: Continuously monitor reactions for any unexpected changes.

Cleanup and Decontamination:

  • Surface Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[4]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Disposable items should be placed in the designated hazardous waste container. Reusable PPE should be decontaminated according to institutional protocols.

Disposal Plan

The fundamental principle for disposing of this compound is to treat it as hazardous waste.[3]

  • Waste Segregation: Do not mix this compound waste with other waste streams.

    • Solid Waste: Place unused compound, contaminated weigh boats, gloves, and bench paper into a designated, sealed, and clearly labeled hazardous solid waste container.[3]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[3] If a flammable solvent is used, the waste container should be designated for flammable organic waste.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Final Disposal: Arrange for the collection of full waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Never dispose of this compound down the drain or in the regular trash. [2][5]

Visualized Workflows

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling and disposal.

Gpr183_IN_1_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area Designate Handling Area (Fume Hood/Glove Box) gather_materials Assemble PPE & Spill Kit prep_area->gather_materials weigh Weigh Compound in Containment Enclosure gather_materials->weigh dissolve Prepare Solution weigh->dissolve react Conduct Experiment dissolve->react decontaminate Decontaminate Surfaces & Equipment react->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe segregate Segregate Waste (Solid, Liquid, Sharps) dispose_ppe->segregate label_waste Label Waste Containers segregate->label_waste ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup

Caption: Procedural workflow for safely handling this compound from preparation to disposal.

Gpr183_IN_1_Disposal_Pathway This compound Disposal Decision Pathway cluster_waste_type Waste Type cluster_containers Containment cluster_final Final Disposal start Waste Generated (Containing this compound) solid Solid Waste (Gloves, Weigh Boats, etc.) start->solid liquid Liquid Waste (Solutions, Solvents) start->liquid sharps Sharps Waste (Needles, Syringes) start->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container final_disposal Collection by EHS or Licensed Contractor solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Decision pathway for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.